2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4,6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCWJQZKAGODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394203-58-8 | |
| Record name | 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Introduction: The Significance of Trifluoromethylated Pyridyl Alcohols in Modern Chemistry
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of contemporary drug discovery and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity that the CF₃ moiety imparts. 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a key heterocyclic building block, is of particular interest to researchers and drug development professionals. Its structure combines the essential pharmacophore of a pyridine ring with a trifluoromethylated alcohol, making it a valuable precursor for a wide range of biologically active compounds and advanced materials. This guide provides a comprehensive overview of the primary synthetic methodologies for this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the available strategies.
Core Synthetic Strategies: A Tale of Two Precursors
The synthesis of this compound is predominantly approached from two distinct starting materials, each with its own set of advantages and mechanistic considerations. The most prevalent and direct method involves the nucleophilic trifluoromethylation of pyridine-4-carboxaldehyde. A viable, albeit less direct, alternative is the reduction of 4-(trifluoroacetyl)pyridine.
Method 1: Nucleophilic Trifluoromethylation of Pyridine-4-carboxaldehyde
This is the most widely employed and atom-economical approach to the target molecule. The core of this strategy lies in the addition of a trifluoromethyl nucleophile to the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde.
Causality Behind Experimental Choices: The Ruppert-Prakash Reagent
While several trifluoromethylating agents exist, (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the workhorse for this transformation. Its popularity stems from its commercial availability, relatively high stability compared to other trifluoromethyl anion sources, and predictable reactivity.
The reaction is not spontaneous and requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). The fluoride anion attacks the silicon atom of TMSCF₃, generating a transient pentacoordinate siliconate intermediate. This intermediate then fragments to release the highly reactive trifluoromethide anion (CF₃⁻), which subsequently attacks the carbonyl carbon of the pyridine-4-carboxaldehyde. The resulting alkoxide is then trapped by the trimethylsilyl group, forming a silyl ether intermediate, which is readily hydrolyzed upon aqueous workup to yield the desired alcohol.
The choice of an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is critical to prevent premature quenching of the highly basic trifluoromethide anion by adventitious protons.
Experimental Protocol: Synthesis via Nucleophilic Trifluoromethylation
-
Materials:
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Pyridine-4-carboxaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1 M aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add pyridine-4-carboxaldehyde (1.0 eq).
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Dissolve the aldehyde in anhydrous THF (approximately 0.2 M concentration).
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Cool the solution to 0 °C using an ice-water bath.
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To the stirred solution, add (trifluoromethyl)trimethylsilane (1.5 eq) dropwise.
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Slowly add a catalytic amount of TBAF solution (0.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
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Stir the mixture for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.
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Neutralize the mixture with saturated aqueous NaHCO₃.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
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Data Presentation: Trifluoromethylation of Pyridine-4-carboxaldehyde
| Reagent/Parameter | Value/Condition | Purpose |
| Pyridine-4-carboxaldehyde | 1.0 eq | Starting material (electrophile) |
| TMSCF₃ | 1.5 eq | Trifluoromethyl source |
| TBAF | 0.1 eq | Nucleophilic initiator |
| Solvent | Anhydrous THF | Aprotic solvent to stabilize the trifluoromethide anion |
| Temperature | 0 °C to room temp. | Control of reaction exothermicity and rate |
| Workup | Acidic hydrolysis | Cleavage of the intermediate silyl ether |
| Purification | Column Chromatography | Isolation of the pure product |
| Typical Yield | 70-85% |
Visualization: Mechanism of Nucleophilic Trifluoromethylation
Method 2: Reduction of 4-(Trifluoroacetyl)pyridine
An alternative pathway to the target molecule involves the reduction of the corresponding ketone, 4-(trifluoroacetyl)pyridine. This method is particularly useful if the ketone is readily available or more easily synthesized than the aldehyde.
Causality Behind Experimental Choices: Selective Ketone Reduction
The key to this approach is the choice of a suitable reducing agent that will selectively reduce the ketone carbonyl without affecting the pyridine ring. Sodium borohydride (NaBH₄) is an ideal choice for this purpose. It is a mild and selective reducing agent for aldehydes and ketones and is generally unreactive towards the aromatic pyridine ring under standard conditions. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide to form the final alcohol product.
Experimental Protocol: Reduction of 4-(Trifluoroacetyl)pyridine
-
Materials:
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4-(Trifluoroacetyl)pyridine
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoroacetyl)pyridine (1.0 eq) in methanol (approximately 0.2 M concentration).
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Cool the solution to 0 °C in an ice-water bath.
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Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Stir for an additional 1-2 hours, monitoring the reaction by TLC.
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Quench the reaction by the slow addition of deionized water.
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Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or flash column chromatography.
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Data Presentation: Reduction of 4-(Trifluoroacetyl)pyridine
| Reagent/Parameter | Value/Condition | Purpose |
| 4-(Trifluoroacetyl)pyridine | 1.0 eq | Starting material |
| Sodium borohydride | 1.1 eq | Reducing agent |
| Solvent | Methanol | Protic solvent for the reaction |
| Temperature | 0 °C to room temp. | Control of reaction rate |
| Typical Yield | >90% |
Visualization: Reduction Workflow
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, ~7.5-8.7 ppm), a quartet for the methine proton (-CH(OH)-) coupled to the three fluorine atoms, and a broad singlet for the hydroxyl proton (-OH). |
| ¹³C NMR | Signals for the pyridine ring carbons, a quartet for the methine carbon coupled to the fluorine atoms, and a quartet for the trifluoromethyl carbon, also showing coupling to the fluorine atoms. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the CF₃ group. |
| Mass Spec. | The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (177.13 g/mol ). |
Conclusion and Future Outlook
The synthesis of this compound is well-established, with the nucleophilic trifluoromethylation of pyridine-4-carboxaldehyde using the Ruppert-Prakash reagent being the most efficient and direct method. The alternative reduction of 4-(trifluoroacetyl)pyridine offers a high-yielding route if the starting ketone is readily accessible. The choice of method will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. As the demand for novel trifluoromethylated building blocks continues to grow, further advancements in catalytic and more environmentally benign trifluoromethylation methods are anticipated to provide even more efficient and sustainable routes to this valuable compound and its derivatives.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Tri(trifluormethyl)organometall-Verbindungen. Tetrahedron Letters, 25(21), 2195–2198. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in the Synthesis of Trifluoromethyl-Containing Organic Compounds. Tetrahedron, 60(38), 8145–8174. [Link]
-
Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a fluorinated alcohol derivative of pyridine, represents a significant building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its behavior and potential applications.
The strategic placement of the trifluoromethyl group adjacent to the alcohol function and the pyridine ring imparts unique electronic properties. The strong electron-withdrawing nature of the -CF3 group enhances the acidity of the hydroxyl proton and influences the basicity of the pyridine nitrogen. These features are critical in the design of novel pharmaceuticals, as they can modulate binding affinities to biological targets, improve metabolic stability, and enhance membrane permeability. This document serves as a detailed technical resource, consolidating available data to support research and development efforts.
Molecular Structure and Identification
The foundational step in understanding the physicochemical properties of a compound is to define its molecular structure and key identifiers.
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Figure 3: Workflow for the synthesis and characterization of this compound.
Step-by-Step Characterization Protocols
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Melting Point Determination:
-
A small amount of the purified solid is placed in a capillary tube.
-
The capillary tube is inserted into a calibrated melting point apparatus.
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The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded. [6]
-
-
NMR Spectroscopy:
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A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. [6]
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¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). [6]
-
Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
-
-
Mass Spectrometry:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI). [6]
-
The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the elemental composition. [6]
-
-
FT-IR Spectroscopy:
-
A small amount of the solid sample is analyzed using a Fourier-transform infrared (FT-IR) spectrometer, often as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
-
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The presence of the trifluoromethyl group significantly influences its properties, making it a valuable building block in the development of new chemical entities. The data presented herein, including its molecular structure, thermal properties, acidity/basicity, lipophilicity, and spectroscopic characteristics, will be a valuable resource for researchers in medicinal chemistry, materials science, and related fields. Further experimental investigation into its quantitative solubility and reactivity will undoubtedly expand its applications.
References
A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol (CAS 394203-58-8): A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a pivotal fluorinated building block for researchers, scientists, and professionals in drug development. The strategic incorporation of the trifluoromethyl carbinol moiety onto a pyridine scaffold imparts unique physicochemical properties that are highly advantageous in the design of novel therapeutics. This document will detail the synthesis, characterization, and critical role of this compound in medicinal chemistry, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Importance of Fluorination in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, is prized for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is part of a trifluoromethyl carbinol attached to a pharmacologically relevant heterocycle like pyridine, it creates a versatile building block with immense potential. This compound embodies this strategic combination, offering a synthetically accessible starting point for the development of new chemical entities. The pyridine ring itself is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within protein binding sites. The 4-substitution pattern of this particular alcohol allows for diverse derivatization strategies to explore structure-activity relationships (SAR).
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 394203-58-8 | |
| Molecular Formula | C₇H₆F₃NO | |
| Molecular Weight | 177.13 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
Synthesis of this compound: A Methodological Deep Dive
The most direct and common route to this compound is the reduction of its corresponding ketone precursor, 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (also known as 4-(trifluoroacetyl)pyridine). This transformation is a staple in organic synthesis, and various reducing agents can be employed.
Precursor Synthesis: Preparation of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone
The ketone precursor can be synthesized through several methods, often involving the reaction of a pyridine-derived organometallic reagent with a trifluoroacetylating agent.
Reduction of 4-(Trifluoroacetyl)pyridine: A Self-Validating Protocol
The reduction of the trifluoromethyl ketone to the corresponding alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this transformation, offering high yields and operational simplicity.
Protocol: Sodium Borohydride Reduction of 4-(Trifluoroacetyl)pyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C (ice bath). The choice of a protic solvent is crucial as it participates in the quenching of the borate ester intermediate and protonation of the resulting alkoxide.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The slight excess of NaBH₄ ensures complete conversion of the starting material. The reaction is exothermic, and slow addition helps to control the temperature and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.
-
Workup: Quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl) at 0 °C to decompose any excess NaBH₄. The pH should be adjusted to be neutral or slightly basic before extraction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The organic layers are then combined.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Methanol or ethanol are excellent solvents for both the substrate and NaBH₄, and their protic nature facilitates the reaction mechanism.
-
Temperature: Performing the reaction at 0 °C controls the exothermicity and minimizes potential side reactions, leading to a cleaner product profile.
-
Stoichiometry: A slight excess of NaBH₄ is used to drive the reaction to completion, accounting for any potential decomposition of the reagent due to the protic solvent.
The Role of this compound in Medicinal Chemistry
The trifluoromethyl carbinol moiety is a key pharmacophore that imparts several beneficial properties to a drug candidate.
Metabolic Stability
The strong carbon-fluorine bonds in the trifluoromethyl group are highly resistant to metabolic cleavage by cytochrome P450 enzymes. This significantly enhances the metabolic stability of molecules containing this moiety, leading to a longer in vivo half-life and improved pharmacokinetic profiles.
Lipophilicity and Membrane Permeability
The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of orally bioavailable drugs and those targeting the central nervous system.
Modulation of Acidity and Basicity
The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups. In the case of this compound, the acidity of the hydroxyl proton is increased, which can affect its hydrogen bonding capabilities within a biological target.
Binding Interactions
The trifluoromethyl carbinol can participate in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonding (as both a donor and acceptor), dipole-dipole interactions, and halogen bonding. These interactions can contribute to enhanced binding affinity and selectivity.
Future Perspectives and Applications
This compound is a building block with significant untapped potential. Its utility extends beyond a simple scaffold; it is a strategic component for fine-tuning the properties of lead compounds. As drug discovery programs continue to tackle challenging targets that require molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties, the demand for such sophisticated building blocks is expected to grow. Future research will likely focus on the development of novel derivatives of this compound to explore new chemical space and target a wider range of diseases.
Conclusion
This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis is straightforward, and its incorporation into drug candidates can confer a range of desirable properties, including enhanced metabolic stability and improved binding interactions. This technical guide has provided a comprehensive overview of its synthesis, properties, and significance, aiming to empower researchers to leverage this important molecule in their drug discovery efforts.
References
Spectroscopic Analysis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol: A Technical Guide
An In-Depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Fluorinated Building Block.
Introduction
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a fluorinated alcohol bearing a pyridine ring, represents a significant structural motif in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group (-CF₃) can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed analysis of the key spectroscopic data—NMR, IR, and MS—that are crucial for the unequivocal identification and characterization of this compound. Understanding these spectroscopic signatures is paramount for researchers engaged in the synthesis, quality control, and application of this versatile chemical entity.
Molecular Structure and Key Properties:
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆F₃NO | |
| Molecular Weight | 177.13 g/mol | |
| CAS Number | 394203-58-8 | [1] |
| Synonyms | 2,2,2-trifluoro-1-(4-pyridinyl)ethanol |
The molecular structure, illustrated below, consists of a central chiral carbon atom bonded to a hydroxyl group, a trifluoromethyl group, a hydrogen atom, and a pyridin-4-yl group. This arrangement dictates the distinct spectroscopic features discussed in this guide.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the labile hydroxyl proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C and potential coupling to fluorine, a larger number of scans and a longer relaxation delay may be required.
-
¹⁹F NMR: Acquire fluorine spectra. A reference standard such as CFCl₃ (trichlorofluoromethane) is used, with its chemical shift set to 0 ppm. The large chemical shift range of ¹⁹F NMR simplifies spectral analysis.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 2H | H-2, H-6 (Pyridine) |
| ~7.4 | Doublet | 2H | H-3, H-5 (Pyridine) |
| ~5.1 | Quartet | 1H | CH-OH |
| Variable | Singlet (broad) | 1H | OH |
Interpretation:
-
The aromatic region will show two distinct signals corresponding to the protons of the 4-substituted pyridine ring, appearing as doublets due to ortho-coupling.
-
The methine proton (CH-OH) is expected to appear as a quartet due to coupling with the three equivalent fluorine atoms of the adjacent CF₃ group.
-
The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~150 | Singlet | C-2, C-6 (Pyridine) |
| ~148 | Singlet | C-4 (Pyridine) |
| ~124 | Quartet (¹JCF) | CF₃ |
| ~121 | Singlet | C-3, C-5 (Pyridine) |
| ~72 | Quartet (²JCF) | CH-OH |
Interpretation:
-
The pyridine carbons will exhibit characteristic shifts in the aromatic region.
-
The trifluoromethyl carbon will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF).
-
The carbon bearing the hydroxyl group will also be split into a quartet due to two-bond coupling to the fluorine atoms (²JCF), though with a smaller coupling constant than the CF₃ carbon.
¹⁹F NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -78 | Doublet | CF₃ |
Interpretation:
-
A single signal is expected for the three equivalent fluorine atoms of the CF₃ group.
-
This signal will be a doublet due to coupling with the adjacent methine proton.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹.
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1600, ~1500 | Medium-Strong | C=C and C=N stretches (pyridine ring) |
| 1200-1050 | Strong | C-F stretch (trifluoromethyl) |
| ~1070 | Strong | C-O stretch (alcohol) |
Interpretation:
-
A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group's O-H stretch.
-
Strong absorptions in the 1200-1050 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
The presence of the pyridine ring is confirmed by the characteristic C=C and C=N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, typically producing the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 178.05 | [M+H]⁺, protonated molecular ion |
| 158.04 | [M-OH]⁺, loss of hydroxyl radical |
| 108.04 | [M-CF₃]⁺, loss of trifluoromethyl radical |
| 79.04 | Pyridine fragment |
Interpretation:
-
The protonated molecular ion [M+H]⁺ at m/z 178.05 would confirm the molecular weight of the compound.
-
Common fragmentation pathways would involve the loss of the hydroxyl group or the trifluoromethyl group, leading to characteristic fragment ions.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization. The ¹H and ¹⁹F NMR spectra reveal the key proton-fluorine couplings, while ¹³C NMR confirms the carbon skeleton and the presence of the CF₃ group. IR spectroscopy identifies the essential hydroxyl and trifluoromethyl functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation. Together, these techniques form a powerful and self-validating system for the positive identification and quality assessment of this important fluorinated building block, ensuring its suitability for applications in research and development.
References
-
J&K Scientific. This compound. [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the molecular structure and conformational landscape of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a molecule of significant interest in medicinal chemistry and materials science. Due to the presence of a trifluoromethyl group, a chiral center, and a pyridine moiety, this compound exhibits unique stereoelectronic properties that influence its biological activity and material characteristics. This document synthesizes theoretical principles with practical, field-proven methodologies for the synthesis, characterization, and computational analysis of this and structurally related molecules.
Introduction: The Significance of Fluorinated Pyridyl Alcohols
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is a common substituent that can significantly alter the electronic properties and conformation of a molecule. When combined with a pharmacologically relevant scaffold such as the pyridine ring, the resulting structures, like this compound, are of considerable interest. The chiral alcohol functionality further introduces the potential for stereospecific interactions with biological targets. Understanding the three-dimensional structure and conformational dynamics of this molecule is therefore crucial for rational drug design and the development of novel functional materials.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Protocol: Nucleophilic Trifluoromethylation
A robust method for the synthesis of α-trifluoromethyl alcohols is the nucleophilic addition of a trifluoromethyl group to an aldehyde. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective source of the trifluoromethyl anion equivalent.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-pyridinecarboxaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, 1.5 eq.) to the stirred solution.
-
Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq.), to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical to prevent the quenching of the highly reactive trifluoromethyl anion intermediate by moisture.
-
Low Temperature: The reaction is performed at -78 °C to control the reactivity of the Ruppert-Prakash reagent and minimize side reactions.
-
Fluoride Catalyst: The fluoride ion activates the silicon-carbon bond in TMSCF₃, facilitating the transfer of the trifluoromethyl group to the aldehyde.
Spectroscopic Characterization
The synthesized compound would be characterized by a suite of spectroscopic techniques to confirm its identity and purity.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm). - A quartet for the methine proton (CH-OH) due to coupling with the three fluorine atoms (δ ~5.0 ppm). - A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring. - A quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling. - The carbon bearing the hydroxyl and trifluoromethyl groups. |
| ¹⁹F NMR | - A doublet for the three equivalent fluorine atoms of the CF₃ group, due to coupling with the methine proton. |
| FTIR | - A broad O-H stretching band (~3400 cm⁻¹). - C-H stretching bands from the aromatic ring. - Strong C-F stretching bands (~1100-1300 cm⁻¹). - C=N and C=C stretching bands from the pyridine ring. |
| Mass Spec. | - Molecular ion peak corresponding to the molecular weight of the compound (177.13 g/mol ). |
Molecular Structure and Solid-State Packing
While a crystal structure for the title compound has not been reported, analysis of a closely related molecule, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, provides valuable insights into the potential solid-state packing and intermolecular interactions.
Insights from Analogous Crystal Structures
The crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol reveals the formation of intermolecular hydrogen bonds between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. This O-H···N hydrogen bond is a strong and directional interaction that is likely to be a dominant feature in the crystal packing of this compound as well.
The presence of the highly electronegative fluorine atoms in the trifluoromethyl group can also lead to other non-covalent interactions, such as C-H···F and F···F contacts, which would further influence the crystal packing.
X-ray Crystallography Protocol
To obtain a definitive solid-state structure, single-crystal X-ray diffraction would be the method of choice.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, such as a mixture of hexane and ethyl acetate, or by vapor diffusion.
-
Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data using appropriate software packages.
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the chiral center to the pyridine ring. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its interaction with biological macromolecules.
Rotational Isomers and Energy Landscape
Due to rotation around the C(α)-C(pyridine) bond, different rotational isomers (rotamers) can exist. The relative stability of these conformers is governed by a combination of steric and electronic effects.
-
Steric Hindrance: Conformations that minimize steric clash between the bulky trifluoromethyl group and the pyridine ring will be favored.
-
Electronic Effects: The gauche effect, anomeric effects, and dipole-dipole interactions can also play a significant role in determining the conformational preferences. Studies on related 2-(fluoromethyl)pyridine have shown a preference for a conformation where the Cα-F bond is anti to the N-C2 bond, suggesting that stereoelectronic effects are important[1].
Diagram 1: Key Rotational Isomers
Caption: Potential rotational isomers around the C(α)-C(pyridine) bond.
Computational Chemistry Workflow
Computational modeling is a powerful tool to investigate the conformational landscape of molecules like this compound.
Workflow:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
Torsional Scan: To map the rotational energy profile, perform a relaxed torsional scan by systematically rotating the dihedral angle around the C(α)-C(pyridine) bond and optimizing the geometry at each step.
Diagram 2: Computational Workflow for Conformational Analysis
Caption: A typical computational workflow for conformational analysis.
Conclusion
The molecular structure and conformational preferences of this compound are dictated by a complex interplay of steric and electronic factors. While experimental data on this specific molecule is limited, a comprehensive understanding can be built through the synthesis of analogous compounds, detailed spectroscopic analysis, and robust computational modeling. The methodologies and insights presented in this guide provide a framework for researchers to explore the properties of this and other fluorinated pyridyl alcohols, paving the way for their application in drug discovery and materials science.
References
-
PubChem. (n.d.). 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. Retrieved from [Link]
-
Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 12–17. [Link]
-
Liljefors, T., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Chemistry – A European Journal, 2(5), 516-522. [Link]
-
Hernández-Ortega, S., et al. (2008). 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl)-2-(α-pyridyl)ethene from the Knoevenagel Condensation Reaction. The Open Crystallography Journal, 1, 28-32. [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
Ranjbar-Karimi, R., Davodian, T., & Mehrabi, H. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Chemistry of Heterocyclic Compounds, 53(12), 1330–1334. [Link]
Sources
A Technical Guide to the Solubility Profile of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol in Organic Solvents
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the anticipated solubility characteristics of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol in common organic solvents. Given the limited availability of direct experimental data for this specific compound, this document emphasizes the foundational principles of solubility, predicts the solubility profile based on molecular structure and physicochemical properties, and offers a detailed protocol for empirical determination. This approach is designed to empower researchers to make informed decisions in experimental design, particularly in the context of drug discovery and development where solubility is a critical parameter.
Understanding the Molecule: Physicochemical Drivers of Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Let's dissect the structure of this compound to predict its behavior.
Molecular Structure:
-
Pyridin-4-yl group: The pyridine ring is a basic, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor and introduces polarity to the molecule.
-
Hydroxyl (-OH) group: This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar, protic solvents.[2]
-
Trifluoromethyl (-CF3) group: The highly electronegative fluorine atoms make this group a strong electron-withdrawing group, which can influence the acidity of the adjacent hydroxyl proton. While the C-F bonds are polar, the symmetrical nature of the -CF3 group can reduce its overall contribution to the molecular dipole moment. However, it can participate in weaker dipole-dipole interactions.
Key Physicochemical Properties:
While extensive experimental data for this specific molecule is not publicly available, we can infer some properties based on its structure and data from suppliers.[3][4]
| Property | Value/Prediction | Impact on Solubility |
| Molecular Formula | C7H6F3NO | Provides the basis for molecular weight. |
| Molecular Weight | 177.13 g/mol | Larger molecules can sometimes be more difficult to solvate.[2] |
| Physical Form | Solid | Crystal lattice energy must be overcome for dissolution to occur. |
| Hydrogen Bond Donors | 1 (from -OH) | Promotes solubility in protic solvents like alcohols. |
| Hydrogen Bond Acceptors | 2 (from N in pyridine and O in -OH) | Enhances solubility in a wide range of polar solvents. |
| Predicted LogP | ~1.5 - 2.5 (estimated) | Suggests moderate lipophilicity and potential solubility in both polar and some non-polar organic solvents. |
| pKa | Weakly basic (pyridine N), weakly acidic (-OH) | The ionization state will be pH-dependent in aqueous solutions, but in organic solvents, the neutral form will predominate. |
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound across a spectrum of organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. The pyridine nitrogen can also act as a hydrogen bond acceptor.[5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar regions of the molecule.[6][7] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. The trifluoromethyl group may show some affinity for these solvents. |
| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents makes them poor at solvating the polar hydroxyl and pyridine functionalities. |
| Non-polar | Hexane, Heptane | Very Low / Insoluble | The significant polarity and hydrogen bonding capability of the solute are incompatible with the non-polar, dispersion force-dominated nature of these solvents.[2] |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of a solid compound in various organic solvents. This method is a variation of the "excess solid" or "shake-flask" method.[6]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity, e.g., HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Inject the standards and the diluted samples onto the HPLC system.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Safety Considerations
Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9] As a general precaution:
-
Handle the compound and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the flammability and toxicity of the organic solvents used.[10]
Conclusion
References
-
Delgado, J. M. P. Q., & da Silva, M. V. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Scientific.Net. [Link]
-
Delgado, J. M. P. Q., & da Silva, M. V. (2010). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. [Link]
-
Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
A-level Chemistry. (n.d.). Factors affecting solubility. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents. [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]
-
chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]
-
Royal Society of Chemistry. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. [Link]
-
Solubility of Things. (n.d.). 2-Pyridineethanol. [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
University of California, Irvine. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
IUPAC. (n.d.). SOLUBILITY DATA SERIES. [Link]
-
PubMed Central. (2022, August 25). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]
-
MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]
-
CAS Common Chemistry. (n.d.). Ethanone, 1-(2-amino-3-pyridinyl)-2,2,2-trifluoro. [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 394203-58-8 [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Preamble: Understanding the Core Stability Questions
For the attention of researchers, scientists, and drug development professionals, this guide addresses the stability and potential degradation pathways of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This molecule integrates two functionalities of high interest in medicinal chemistry: a trifluoromethyl carbinol and a pyridine ring. The trifluoromethyl group is frequently employed to improve metabolic stability, binding affinity, and lipophilicity of drug candidates. The pyridine moiety, a prevalent heterocycle in pharmaceuticals, can modulate solubility, function as a hydrogen bond acceptor, and engage in diverse intermolecular interactions. The combination of these groups, however, prompts crucial inquiries into the molecule's intrinsic stability. This document presents a robust framework for examining the stability and degradation pathways of this compound, providing both theoretical underpinnings and actionable experimental protocols.
Physicochemical Properties and Inherent Stability Considerations
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.
| Property | Value/Information | Significance for Stability |
| CAS Number | 394203-58-8[1][2][3][4] | Unique identifier for sourcing and literature searches. |
| Molecular Formula | C7H6F3NO[1] | Provides the elemental composition. |
| Molecular Weight | 177.13 g/mol [1] | |
| Appearance | Solid (likely crystalline) | Solid-state characteristics (e.g., polymorphism) can affect stability and dissolution rates. |
| pKa (Pyridine Nitrogen) | Estimated ~5-6 | The basicity of the pyridine nitrogen determines its protonation state across different pH levels, thereby affecting its reactivity and solubility. |
| pKa (Hydroxyl Group) | Estimated ~11-12 | The acidity of the hydroxyl proton is notably enhanced by the neighboring electron-withdrawing trifluoromethyl group, rendering it more prone to deprotonation in basic media. |
The potent electron-withdrawing effect of the trifluoromethyl group is anticipated to significantly influence the adjacent carbinol center, increasing the acidity of the hydroxyl proton and potentially affecting C-C bond integrity. The pyridine ring, featuring a basic nitrogen atom, may function as an internal catalyst or a locus of vulnerability for specific degradation reactions.
Postulated Degradation Pathways
In the absence of direct experimental data for this specific molecule, several degradation pathways can be hypothesized based on the established reactivity of its constituent functional groups. These hypotheses are instrumental in the design of comprehensive forced degradation studies.
Oxidative Degradation
The carbinol group represents a principal site for oxidation.
-
Mechanism : The oxidation of the secondary alcohol to the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one, is a probable transformation for alcohols.[5]
-
Potential Reagents/Conditions : This pathway can be initiated by exposure to oxidative stressors such as hydrogen peroxide (H₂O₂), metallic ions (e.g., Cu²⁺, Fe³⁺), or radical initiators (e.g., AIBN).
-
Key Degradant : 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one.
Caption: Oxidative degradation pathway.
Hydrolytic Degradation (pH-Dependent)
The molecule's stability is expected to be pH-sensitive, owing to the pyridine ring and the acidic nature of the hydroxyl group.
-
Acidic Conditions : Under strongly acidic conditions, protonation of the pyridine nitrogen is anticipated. While the trifluoromethyl carbinol moiety is generally stable in acidic environments, extreme conditions could theoretically lead to dehydration, although this is rendered less probable by the electron-withdrawing character of the CF₃ group.
-
Basic Conditions : The hydroxyl proton is markedly acidic and will undergo deprotonation under basic conditions. The resultant alkoxide may exhibit increased susceptibility to oxidation. Furthermore, the trifluoromethyl group itself can be prone to hydrolysis under strongly basic conditions, though this usually necessitates severe conditions.[6] A conceivable, yet less probable, pathway could involve nucleophilic attack at the carbon atom bearing the trifluoromethyl group.
Photodegradation
Pyridine and its derivatives are known to be photoreactive.[7]
-
Mechanism : Upon absorption of UV or visible light, the pyridine ring can be excited to a higher energy state, potentially leading to a range of reactions including ring opening, rearrangement, or interactions with the solvent or oxygen. The precise pathway is highly contingent on the wavelength of light and the presence of any photosensitizers.
-
Potential Degradants : A complex array of products may be generated, the identification of which would necessitate sophisticated analytical methodologies.
Experimental Protocols for Stability Assessment
A forced degradation study is imperative to experimentally ascertain the stability of this compound and to identify its degradation products.[8][9][10]
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a fundamental prerequisite for any degradation study, typically a High-Performance Liquid Chromatography (HPLC) method.
Protocol 1: HPLC Method Development
-
Column Selection : Initiate with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution : Commence with a gradient from 5% B to 95% B over 20 minutes to ensure the elution of all potential degradants.
-
Detection : Employ a UV detector, monitoring at multiple wavelengths (e.g., 254 nm and the compound's lambda max).
-
Method Validation : Validate the method in accordance with ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The primary objective is to demonstrate that the peaks corresponding to the parent compound and all degradation products are well-resolved.[11]
Caption: HPLC stability-indicating method workflow.
Forced Degradation Studies
Protocol 2: Hydrolytic Degradation
-
Prepare solutions of the compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic hydrolysis)
-
Purified water (neutral hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a predetermined duration (e.g., 24, 48, 72 hours).
-
At each interval, withdraw an aliquot, neutralize if required, and analyze using the validated HPLC method.
Protocol 3: Oxidative Degradation
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).
-
Introduce a solution of 3% hydrogen peroxide.
-
Incubate the solution at ambient temperature and at an elevated temperature (e.g., 40°C), shielded from light, for a specified period.
-
Analyze aliquots at various time points by HPLC.
Protocol 4: Photodegradation
-
Expose both a solution of the compound and a solid sample to a light source emitting both UV and visible light (e.g., a xenon lamp within a photostability chamber).
-
Ensure a total illumination of no less than 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.
-
Concurrently, maintain control samples in darkness.
-
Analyze the samples by HPLC.
Protocol 5: Thermal Degradation
-
Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for an extended duration (e.g., 1-4 weeks).
-
At designated intervals, dissolve a portion of the solid and analyze by HPLC.
Identification of Degradation Products
Protocol 6: LC-MS/MS for Structural Elucidation
-
Analyze the degraded samples utilizing a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Acquire the mass-to-charge ratio (m/z) for the parent compound and all degradation products.
-
Perform tandem mass spectrometry (MS/MS) on the degradation product peaks to generate fragmentation patterns.
-
Utilize the fragmentation data to propose structures for the degradation products. For instance, the oxidative degradant is expected to exhibit a molecular weight two Daltons lower than the parent compound.
Data Interpretation and Pathway Elucidation
The data accrued from the forced degradation studies should be systematically compiled and analyzed to:
-
Ascertain Intrinsic Stability : Identify the conditions under which the compound demonstrates maximum and minimum stability.
-
Map Degradation Pathways : Construct a comprehensive degradation map using the structures of the identified degradants.
-
Establish Mass Balance : Verify that the sum of the remaining parent compound and all formed degradation products accounts for the initial quantity of the compound.
Summary and Recommendations
This compound contains functional groups that indicate a potential susceptibility to oxidative and photolytic degradation. Its stability is also likely to be pH-dependent. The protocols detailed herein provide a robust framework for the systematic investigation of these potential liabilities. The outcomes of these studies are paramount for informed decision-making in the drug development process, encompassing formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life.
References
-
Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
J&K Scientific. This compound | 394203-58-8. [Link]
-
MedCrave. Forced degradation studies. [Link]
-
ScienceDirect. Forced degradation and impurity profiling. [Link]
-
ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
-
Remedy Publications LLC. Forced Degradation – A Review. [Link]
-
NIST. Ethanol, 2,2,2-trifluoro-. [Link]
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]
-
PLOS. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides Hu-01. [Link]
-
PubMed. Assessment of the Role of 2,2,2-Trifluoroethanol Solvent Dynamics in Inducing Conformational Transitions in Melittin: An Approach with Solvent 19F Low-Field NMR Relaxation and Overhauser Dynamic Nuclear Polarization Studies. [Link]
-
ResearchGate. 2,2,2‐Trifluoro‐1‐(5‐Bromo‐2‐Nitrophenyl)‐Ethanol as a Reactive Matrix for Laser Desorption/Ionization Mass Spectrometry. [Link]
-
Analytical Sciences Digital Library. Pesticide Analysis by Mass Spectrometry. [Link]
-
PubMed. Photocatalytic degradation of chlorinated ethanes in the gas phase on the porous TiO(2) pellets: effect of surface acidity. [Link]
-
IRJET. Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]
-
PubMed. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. [Link]
-
Hindawi. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Quantification of Antihistaminic & Anti-Asthmatic Drug in. [Link]
-
Royal Society of Chemistry. An in situ IR study of the thermal decomposition of trifluoroacetic acid. [Link]
-
ResearchGate. Mass spectrometry of some fluorinated pyridinium N-imines. [Link]
-
ResearchGate. Degradation kinetics of polytetrafluoroethylene and poly(ethylene-alt-tetrafluoroethylene). [Link]
-
PubMed Central. 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate. [Link]
-
NIST. Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. [Link]
-
ResearchGate. Mechanism of 157 nm Photodegradation of Poly[4,5-difluoro-2,2- bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (Teflon AF). [Link]
-
ScienceDirect. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. [Link]
-
MDPI. Photolysis by UVA–Visible Light of TNT in Ethanolic, Aqueous-Ethanolic, and Aqueous Solutions According to Electrospray and Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry. [Link]
-
ResearchGate. (PDF) Study of OH-initiated degradation of 2-aminoethanol. [Link]
-
ResearchGate. (PDF) Thermal decomposition of lanthanide(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione : Photoluminescent properties and kinetic study. [Link]
-
ResearchGate. Ab initio kinetics of OH-initiated reactions of 2-furfuryl alcohol. [Link]
Sources
- 1. This compound | 394203-58-8 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 394203-58-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 394203-58-8 [sigmaaldrich.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. biomedres.us [biomedres.us]
- 11. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a fluorinated building block of increasing importance in medicinal chemistry. We will delve into the strategic rationale for its synthesis, present a detailed, field-proven synthetic protocol, and discuss its key physicochemical properties. Furthermore, this guide will explore the applications of this versatile intermediate in the development of novel therapeutics, supported by relevant examples from the scientific literature. The strategic incorporation of the trifluoromethyl group onto the pyridinyl scaffold offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, making a thorough understanding of this compound essential for professionals in the field.
Introduction: The Strategic Value of Trifluoromethylated Pyridines in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of a trifluoromethyl (-CF3) group to such a privileged structure is a well-established strategy in modern drug design to enhance a molecule's therapeutic potential.[1][2]
The trifluoromethyl group exerts a profound influence on the physicochemical characteristics of the parent molecule due to its high electronegativity and lipophilicity.[2] Specifically, the strong electron-withdrawing nature of the -CF3 group can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This modulation can be critical for optimizing drug-receptor interactions and minimizing off-target effects. Moreover, the lipophilic nature of the trifluoromethyl group can improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can also enhance membrane permeability, a key factor in oral bioavailability.[2]
This compound, with its strategic placement of a trifluoromethyl carbinol moiety on the 4-position of the pyridine ring, serves as a valuable chiral building block for introducing these desirable properties into a wide range of bioactive molecules.
Synthesis and Mechanistic Considerations
While the definitive first synthesis of this compound is not prominently documented in readily accessible scientific literature, its preparation logically follows a well-established synthetic pathway: the reduction of the corresponding ketone, 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to achieving high yield and purity.
The most common and efficient method for this reduction is the use of a hydride-donating reagent, such as sodium borohydride (NaBH4). The mechanism of this reaction involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol or ethanol), to yield the desired alcohol. The use of an alcoholic solvent is often preferred as it can participate in the reaction by protonating the intermediate alkoxide and also helps to solubilize the borohydride reagent.
Experimental Protocol: Reduction of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
The following protocol is a representative, self-validating procedure for the synthesis of this compound, based on standard and reliable chemical transformations.
Materials:
-
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one in 100 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C. The cooling is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Addition of Reducing Agent: While maintaining the temperature between 0 and 5 °C, slowly add 2.6 g of sodium borohydride to the stirred solution in small portions over a period of 30 minutes. The portion-wise addition is a critical safety and control measure to manage the rate of reaction and gas evolution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is no longer observed.
-
Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous sodium bicarbonate solution. This step neutralizes any remaining borohydride and acidic byproducts.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The multiple extractions ensure a high recovery of the product from the aqueous phase.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. The drying agent removes residual water from the organic phase. Filter the solution to remove the magnesium sulfate.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthesis of the target alcohol via ketone reduction.
Physicochemical Properties and Characterization
This compound is typically a solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 394203-58-8 |
| Molecular Formula | C7H6F3NO |
| Molecular Weight | 177.13 g/mol |
| Appearance | Solid |
| Purity (Typical) | ≥95% |
| InChI Key | HWFCWJQZKAGODL-UHFFFAOYSA-N |
While detailed, publicly available, peer-reviewed spectroscopic data is scarce, the expected NMR and mass spectrometry data would be consistent with the structure. The 1H NMR spectrum would characteristically show signals for the pyridine protons and a quartet for the carbinol proton due to coupling with the adjacent trifluoromethyl group. The 19F NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms. Mass spectrometry would confirm the molecular weight of the compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The trifluoromethyl carbinol moiety can be further functionalized or incorporated as a key structural element in a drug candidate.
The presence of this motif is particularly relevant in the design of inhibitors for various enzymes and receptors where the trifluoromethyl group can enhance binding affinity and metabolic stability. For instance, trifluoromethylated pyridines are found in a number of agrochemicals and pharmaceuticals, highlighting the broad applicability of this structural class.[1]
While a specific, marketed drug containing the exact this compound fragment is not readily identifiable, the strategic importance of this and similar building blocks is evident in numerous patents and research articles in the field of medicinal chemistry. These compounds are frequently employed as starting materials in the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.
Conclusion
This compound represents a valuable and strategically important building block for medicinal chemists. Its synthesis is straightforward, and its incorporation into lead compounds offers a reliable method for introducing the beneficial physicochemical properties of the trifluoromethyl group. As the demand for more effective and safer drugs continues to grow, the use of such precisely functionalized intermediates will undoubtedly play an increasingly critical role in the future of drug discovery. This guide provides the foundational knowledge for researchers to confidently utilize this powerful synthetic tool in their own research and development endeavors.
References
-
J&K Scientific. This compound | 394203-58-8. [Link]
-
Fujikawa, K., & Ishii, A. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 159–168. [Link]
-
Novás, M., Brea, J. M., & Loza, M. I. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5487. [Link]
Sources
The Pyridine Nucleus: A Privileged Scaffold in Modern Drug Discovery and Biological Activity
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyridine derivatives, with a particular focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full therapeutic potential of this versatile chemical entity. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Enduring Importance of the Pyridine Scaffold
The prevalence of the pyridine nucleus in a vast array of FDA-approved drugs underscores its importance in modern medicine.[1] From the anti-tuberculosis agent isoniazid to the proton pump inhibitor omeprazole, the pyridine ring is a common feature in molecules designed to interact with a wide range of biological targets.[1] Its ability to enhance water solubility and bioavailability, coupled with its synthetic tractability, makes it an attractive starting point for the development of new chemical entities.[1] This guide will navigate the expansive landscape of pyridine's biological activities, offering insights into how its structural features can be rationally modified to achieve desired therapeutic effects.
Anticancer Activity of Pyridine Derivatives: Targeting the Hallmarks of Cancer
Pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating the ability to modulate numerous signaling pathways implicated in tumorigenesis and metastasis.[2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of cellular processes essential for cancer cell survival and proliferation.
Mechanism of Action: Inhibition of Angiogenesis via VEGFR-2 Signaling
A critical process in tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[3] Several pyridine derivatives have been shown to exert their anticancer effects by inhibiting the phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation and migration.[3]
Caption: VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
A fundamental step in the evaluation of potential anticancer compounds is the assessment of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[4]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the pyridine derivative compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation: Cytotoxicity of Representative Pyridine Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| PD-A1 | MCF-7 (Breast) | 48 | 5.2 | [Fictional Reference] |
| PD-A2 | A549 (Lung) | 48 | 8.7 | [Fictional Reference] |
| PD-A3 | HeLa (Cervical) | 48 | 3.1 | [Fictional Reference] |
Antimicrobial Activity of Pyridine Derivatives: A Renewed Arsenal Against Infections
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[5][6]
Mechanism of Action: Disruption of Microbial Cellular Processes
The antimicrobial mechanisms of pyridine derivatives are multifaceted and can involve:
-
Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.
-
Disruption of Cell Membrane Integrity: Interacting with the microbial cell membrane, leading to increased permeability and cell death.[1]
-
Interference with Biofilm Formation: Preventing the formation of microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[7]
Principle: A standardized inoculum of a test microorganism is spread over the surface of an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[7]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Grow a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.
-
-
Well Preparation and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.
-
Carefully add a defined volume (e.g., 50-100 µL) of the pyridine derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (a known antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Antiviral Activity of Pyridine Derivatives: Combating Viral Threats
Pyridine-containing compounds have also shown significant promise as antiviral agents, with activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and respiratory syncytial virus (RSV).[2][8][9]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of pyridine derivatives often involve the inhibition of key viral enzymes or processes, such as:
-
Reverse Transcriptase Inhibition: Blocking the activity of reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV.[8][9]
-
Polymerase Inhibition: Interfering with the function of viral polymerases, which are responsible for replicating the viral genome.[8][9]
-
Inhibition of Viral Entry and Maturation: Preventing the virus from entering host cells or interfering with the assembly and release of new viral particles.[8][9]
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is a standard method for determining the in vitro efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or cytopathic effect known as plaques. The antiviral activity of a compound is measured by its ability to reduce the number or size of these plaques.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a susceptible host cell line in a 6-well or 12-well plate until a confluent monolayer is formed.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the pyridine derivative in a serum-free medium.
-
Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with the diluted virus in the presence of various concentrations of the pyridine derivative. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully remove the virus-compound inoculum.
-
Add a semi-solid overlay medium (e.g., containing methylcellulose or agarose) to each well to restrict the spread of the virus.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for 3-5 days, or until plaques are visible.
-
Fix the cells with a fixative solution (e.g., 10% formaldehyde) and stain with a staining solution (e.g., crystal violet).
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ (half-maximal effective concentration) value.
-
Anti-inflammatory Activity of Pyridine Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyridine derivatives have demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory response.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of anti-inflammatory action for many pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are pro-inflammatory lipid mediators.[10]
Caption: COX-2 signaling pathway and its inhibition by pyridine derivatives.
General Experimental Workflow for the Evaluation of Pyridine Derivatives
The discovery and development of novel pyridine-based therapeutic agents follow a logical and hierarchical workflow, beginning with initial screening and culminating in more detailed mechanistic studies.
Experimental Workflow Diagram
Caption: General experimental workflow for the discovery of pyridine-based drugs.
Conclusion and Future Perspectives
The pyridine scaffold continues to be a cornerstone of medicinal chemistry, offering a remarkable degree of structural and functional diversity. The broad spectrum of biological activities exhibited by pyridine derivatives, including their potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, highlights their immense therapeutic potential. As our understanding of the molecular basis of disease deepens, the rational design of novel pyridine-based compounds targeting specific biological pathways will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and unlock the full potential of this privileged heterocyclic system.
References
-
Schematic depiction of selected cyclooxygenase-2 (COX-2) signaling pathways. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved January 20, 2026, from [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Mini-Reviews in Medicinal Chemistry, 21(19), 2584–2611. [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science Publishers. [Link]
-
Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A simplified diagram of COX-1 and COX-2 active sites, showing the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science Publishers. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 133-139. [Link]
-
Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]
-
Drug Discovery Process. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (2022). BioMed Research International. [Link]
-
Virus Plaque Assay Protocol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Agar well diffusion assay. (2020, November 1). YouTube. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
-
Flowchart illustrating the workflow of the experimental design development and evaluation. EC: effective concentration, SSE stochastic simulation and estimation, PD: pharmacodynamic. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A workflow diagram of structure-based drug design (SBDD) process. The... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Viral Plaque Assay. (2020). protocols.io. [Link]
-
Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). Journal of Visualized Experiments, (93), e52065. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed. [Link]
-
Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2014). American Journal of Physiology-Renal Physiology, 307(12), F1315–F1329. [Link]
-
COX-1 and COX-2 pathways. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(23), 14695–14717. [Link]
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2022). Drug Formulation, Development and Production, 14(7), 1-9. [Link]
-
Flowchart Of Drug Discovery Cycle. (n.d.). SlideTeam. Retrieved January 20, 2026, from [Link]
-
Examples. (n.d.). graphviz.org. Retrieved January 20, 2026, from [Link]
-
Flowchart of drug-discovery and -development process. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Simple Graph - GraphViz Examples and Tutorial. (n.d.). Retrieved January 20, 2026, from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved January 20, 2026, from [Link]
-
Reproducible Path Diagrams (Graphviz and DOT in Stata). (2016, August 4). Statalist. [Link]
-
Graphviz tutorial. (2021, January 13). YouTube. [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. botanyjournals.com [botanyjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol: Protocols and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract: Chiral alcohols incorporating a trifluoromethyl group and a pyridine moiety are privileged structural motifs in medicinal chemistry and drug development. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This application note provides a detailed guide to the enantioselective synthesis of a key building block, 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. We will focus on the highly reliable and efficient asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone, using the Corey-Bakshi-Shibata (CBS) reduction. A comprehensive, step-by-step protocol, mechanistic explanations, and analytical methods for determining enantiopurity are presented to enable researchers to confidently replicate and adapt this critical transformation.
Introduction: The Significance of Chiral Trifluoromethyl Pyridyl Alcohols
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is valued for its ability to modulate pKa, improve metabolic stability by blocking oxidative pathways, and enhance lipophilicity, thereby improving cell membrane permeability. When a CF₃ group is adjacent to a stereocenter, as in this compound, controlling the absolute stereochemistry becomes paramount, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.
The synthesis of enantiomerically pure trifluoromethyl carbinols presents a significant challenge.[1][2] The strong electron-withdrawing nature of the CF₃ group increases the electrophilicity of the adjacent carbonyl carbon, but can also complicate stereocontrol. This guide focuses on one of the most robust and predictable methods for achieving high enantioselectivity: the catalytic asymmetric reduction of a prochiral trifluoromethyl ketone.
Two primary strategies dominate the synthesis of this target molecule:
-
Asymmetric Reduction of a Prochiral Ketone: This involves the stereoselective reduction of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone using a chiral catalyst and a reducing agent. This is often the most direct and efficient route.
-
Asymmetric Nucleophilic Trifluoromethylation: This involves the addition of a trifluoromethyl nucleophile (e.g., from the Ruppert-Prakash reagent, TMSCF₃) to pyridine-4-carboxaldehyde in the presence of a chiral catalyst.[3]
This note will provide a detailed protocol for the first approach, leveraging the well-established and highly effective Corey-Bakshi-Shibata (CBS) reduction method.[4][5]
Featured Protocol: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a powerful chemical reaction for the enantioselective reduction of a wide range of prochiral ketones.[6] It employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[7]
Principle and Mechanism
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, chair-like six-membered transition state.[5] The catalytic cycle can be summarized in the following key steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃) reducing agent. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the boron atom within the catalyst ring.[7]
-
Ketone Coordination: The prochiral ketone (2,2,2-trifluoro-1-(pyridin-4-yl)ethanone) coordinates to the now more Lewis-acidic boron atom of the catalyst. The ketone orients itself to minimize steric hindrance, placing its larger substituent (the pyridyl group) away from the chiral scaffold of the catalyst.[8]
-
Intramolecular Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a highly organized, six-membered transition state. This geometry ensures the hydride attacks a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.[6]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after aqueous workup, yields the desired chiral alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.
Caption: Catalytic cycle of the CBS reduction.
Detailed Experimental Protocol
This protocol describes the synthesis of (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol using the (R)-CBS catalyst. To synthesize the (R)-enantiomer of the alcohol, the (S)-CBS catalyst should be used.
Materials and Reagents:
-
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 eq)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF, 0.8 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (e.g., 1.75 g, 10 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous THF (e.g., 50 mL) to dissolve the ketone.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice). Causality: Lower temperatures are often crucial for achieving high enantioselectivity in CBS reductions.[9]
-
Catalyst Addition: Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1 mL, 1 mmol, 0.1 eq) to the stirred ketone solution over 5 minutes. Stir the mixture for an additional 15 minutes at -20 °C.
-
Reducing Agent Addition: Add the borane-THF complex solution (1.0 M in THF, 8 mL, 8 mmol, 0.8 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -15 °C. Trustworthiness: Slow addition of the borane is critical to maintain temperature control and prevent side reactions, ensuring reproducibility and high enantiomeric excess (ee).
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at -20 °C. Caution: This will generate hydrogen gas. Allow the mixture to warm to room temperature.
-
Workup: Add 1 M HCl (15 mL) and stir the mixture for 30 minutes. Transfer the solution to a separatory funnel and neutralize the aqueous layer with saturated NaHCO₃ solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure this compound.
Characterization and Enantiomeric Excess (ee) Determination
-
Structural Verification: Confirm the product's identity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
-
Enantiomeric Excess (ee) Analysis: The ee of the chiral alcohol is determined by chiral HPLC analysis.
| Chiral HPLC Method | |
| Column | Chiralcel OD-H or equivalent |
| Mobile Phase | 95:5 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the two enantiomers. The ee is calculated from the relative peak areas. |
Expected Results: This protocol can be expected to yield the desired product with high chemical yield (>90%) and excellent enantioselectivity (>95% ee).[10][11]
Data Summary and Comparison
While the CBS reduction is highly effective, other methods like Asymmetric Transfer Hydrogenation (ATH) using Noyori-type catalysts also provide excellent results for similar substrates.[12][13]
| Parameter | CBS Reduction | Asymmetric Transfer Hydrogenation (ATH) |
| Catalyst | Chiral Oxazaborolidine (e.g., (R)-Me-CBS) | Ru(II)-TsDPEN Complex |
| Reducing Agent | Borane (BH₃•THF or BMS) | Formic Acid / Triethylamine (5:2 azeotrope) |
| Typical Temp. | -20 °C to 0 °C | 25 °C to 40 °C |
| Typical ee | >95% | >98% |
| Key Advantages | Well-established, commercially available catalysts, rapid reaction times. | Milder hydrogen source, avoids pyrophoric borane reagents. |
| Considerations | Requires strictly anhydrous conditions.[6] | May require longer reaction times. |
Troubleshooting
-
Low Enantioselectivity (ee):
-
Cause: Presence of moisture. Water can lead to non-selective reduction.[6]
-
Solution: Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous. Use freshly opened or distilled THF.
-
Cause: Reaction temperature was too high.
-
Solution: Maintain strict temperature control during borane addition. Consider running the reaction at a lower temperature (e.g., -40 °C).
-
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Allow the reaction to stir for a longer duration. Check the quality of the borane-THF solution, as it can degrade over time.
-
Cause: Product loss during workup.
-
Solution: The pyridyl nitrogen can be protonated, increasing water solubility. Ensure the aqueous layer is thoroughly neutralized or even slightly basic (pH 8-9) before extraction with ethyl acetate.
-
Conclusion
The enantioselective synthesis of this compound is a critical process for accessing valuable chiral building blocks for pharmaceutical research. The Corey-Bakshi-Shibata (CBS) reduction offers a reliable, scalable, and highly stereoselective method for this transformation. By carefully controlling reaction parameters, particularly temperature and moisture, researchers can consistently achieve high yields and excellent enantiomeric excess. The detailed protocol and mechanistic insights provided in this application note serve as a robust starting point for scientists and professionals in the field of drug development.
References
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC. PubMed Central. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey–Itsuno reduction. Grokipedia. [Link]
- Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Provided by the search tool.
-
Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC. National Institutes of Health. [Link]
-
Itsuno-Corey Reduction. SynArchive. [Link]
-
Oxazaborolidines as catalysts for reduction of ketones with borane. University of Bristol. [Link]
-
Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Royal Society of Chemistry. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. [Link]
-
Asymmetric Synthesis of Tertiary Trifluoromethyl Alcohols. Scilit. [Link]
-
Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation. American Chemical Society. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]
-
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PubMed. [Link]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Institute for Molecular Science. [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC. National Institutes of Health. [Link]
-
Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - PMC. National Institutes of Health. [Link]
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]
-
Asymmetric Synthesis of Tertiary Trifluoromethyl Alcohols. Sci-Hub. [Link]
-
Asymmetric reduction of various trifluoromethyl ketones using 2. ResearchGate. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
-
Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate. ResearchGate. [Link]
-
Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group, Princeton University. [Link]
-
Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Royal Society of Chemistry. [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]
-
Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. [Link]
Sources
- 1. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 12. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the strategic use of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol in modern medicinal chemistry. This molecule serves as a valuable and versatile building block, uniquely combining the pharmacologically significant pyridine ring with a trifluoromethylated alcohol moiety. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] Concurrently, the pyridine scaffold is a privileged structure, present in numerous FDA-approved drugs, where it often participates in key hydrogen bonding interactions and improves pharmacokinetic properties.[4][5][6] This document details a robust synthetic protocol for the preparation of this key intermediate and explores its application in the design and development of novel enzyme inhibitors, with a focus on acetylcholinesterase (AChE) and cytochrome P450 (CYP) enzymes. Detailed, field-proven protocols for synthesis and biological evaluation are provided to enable researchers, scientists, and drug development professionals to leverage this compound in their discovery workflows.
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
The rational design of small-molecule therapeutics hinges on the strategic incorporation of chemical motifs that favorably modulate biological activity and pharmacokinetic profiles. This compound is a bifunctional building block that embodies two such critical motifs:
-
The Trifluoromethyl Group (-CF₃): The introduction of a -CF₃ group is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding interactions. Furthermore, the robustness of the C-F bond often renders the moiety resistant to oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2][3] The -CF₃ group can also serve as a bioisostere for other groups like chlorine or a methyl group, while enhancing lipophilicity to improve membrane permeability.[1]
-
The Pyridin-4-yl Moiety: The pyridine ring is one of the most prevalent azaheterocycles in FDA-approved pharmaceuticals.[5] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, forming critical interactions with biological targets such as enzymes and receptors.[5] The pyridine ring can also improve aqueous solubility and serve as a versatile scaffold for further chemical modification, allowing for the fine-tuning of structure-activity relationships (SAR).[4][6][7]
The combination of these two features in a single, chiral alcohol scaffold makes this compound a powerful starting point for generating novel chemical entities with desirable drug-like properties.
Synthesis of this compound
The most direct and reliable method for the synthesis of the target compound is the reduction of the commercially available ketone, 4-(trifluoroacetyl)pyridine. This transformation is a standard procedure in organic synthesis.
Protocol 2.1: Reduction of 4-(Trifluoroacetyl)pyridine
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to secondary alcohols. Its chemoselectivity ensures that the pyridine ring remains intact. The use of methanol as a solvent is ideal as it readily dissolves both the substrate and the reducing agent and acts as a proton source during the workup.
Materials:
-
4-(Trifluoroacetyl)pyridine (CAS: 896137-18-1)[8]
-
Sodium borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-(trifluoroacetyl)pyridine (1.0 g, 5.71 mmol). Dissolve the ketone in 20 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10 minutes until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.26 g, 6.85 mmol, 1.2 equivalents) to the stirred solution in small portions over 15 minutes. Self-Validation: Effervescence (hydrogen gas evolution) will be observed. The slow addition is crucial to control the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates reaction completion.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution while stirring.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and wash the filter cake with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The final product, this compound (CAS: 394203-58-8), should be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.[9]
Caption: Workflow for the synthesis of the target alcohol.
Application Note I: A Building Block for Novel Acetylcholinesterase (AChE) Inhibitors
Background: Acetylcholinesterase (AChE) inhibitors are a primary therapeutic class for managing the symptoms of Alzheimer's disease. They function by preventing the breakdown of the neurotransmitter acetylcholine. Pyridine-containing structures are known to interact with the AChE active site.[4] The hydroxyl group of this compound provides a convenient handle for derivatization, for instance, through carbamoylation, to generate potent AChE inhibitors. The trifluoromethyl group can enhance binding within the hydrophobic gorge of the enzyme.
Protocol 3.1: Synthesis of a Carbamate Derivative
This protocol describes a hypothetical synthesis of a carbamate derivative, a common pharmacophore in AChE inhibitors.
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Add triethylamine (1.5 mmol) and cool the solution to 0 °C.
-
Slowly add an isocyanate derivative (e.g., ethyl isocyanate, 1.1 mmol) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the resulting carbamate derivative by flash chromatography.
Protocol 3.2: In Vitro AChE Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with Ellman's reagent (DTNB).[10] An inhibitor will decrease the rate of color formation.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., the carbamate derivative synthesized in Protocol 3.1)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in phosphate buffer.
-
Prepare a 10 mM ATCI solution in deionized water (prepare fresh).
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound dilutions to the respective wells.
-
For the control (100% activity), add 25 µL of phosphate buffer containing the same final DMSO concentration.
-
For the blank, add 50 µL of phosphate buffer.
-
-
Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank. Mix gently and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation:
-
Add 50 µL of the DTNB solution to all wells.
-
Add 25 µL of the ATCI substrate solution to all wells to start the reaction. The total volume is 150 µL.
-
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes (kinetic mode).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] x 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target | IC₅₀ (nM) [Hypothetical] |
| Carbamate Derivative | AChE | 85 |
| Donepezil (Control) | AChE | 10 |
Application Note II: A Scaffold for Cytochrome P450 (CYP) Inhibitors
Background: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast number of drugs.[11] Inhibition of specific CYP isoforms can lead to significant drug-drug interactions (DDIs).[12][13] The pyridine nitrogen of this compound can coordinate with the heme iron in the active site of CYP enzymes, making it an attractive scaffold for designing isoform-selective inhibitors for use as research tools or to mitigate off-target metabolism.
Protocol 4.1: In Vitro CYP Inhibition Assay (IC₅₀ Determination)
Principle: This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms using human liver microsomes (HLMs), which contain a mixture of metabolizing enzymes.[11][12] A probe substrate, specific for a particular CYP isoform, is incubated with HLMs in the presence and absence of the test compound. The rate of metabolite formation is measured by LC-MS/MS, and a decrease in this rate indicates inhibition.[11]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH stock)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
This compound (Test Inhibitor)
-
Known isoform-specific inhibitors (Positive Controls)
-
Acetonitrile with internal standard (for quenching)
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Incubation Plate Setup:
-
Prepare serial dilutions of the test inhibitor in phosphate buffer.
-
In a 96-well plate, add the test inhibitor dilutions, positive control inhibitor, or vehicle control.
-
Add the CYP probe substrate to all wells.
-
Add HLMs to all wells, mix, and pre-incubate for 5 minutes at 37°C.
-
-
Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of specific metabolite formed in each well using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the percent inhibition at each test concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Caption: Proposed mechanism of CYP inhibition by the title compound.
Data Presentation:
| Compound | CYP Isoform | IC₅₀ (µM) [Hypothetical] |
| This compound | CYP1A2 | 12.5 |
| This compound | CYP2C9 | > 50 |
| This compound | CYP2D6 | 28.1 |
| This compound | CYP3A4 | 8.9 |
Conclusion
This compound is a high-value building block for medicinal chemistry programs. Its synthesis is straightforward from commercially available starting materials. The strategic combination of a trifluoromethyl group and a pyridine ring provides a robust foundation for designing novel molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. The application notes and detailed protocols provided herein offer a practical guide for researchers to synthesize this key intermediate and explore its potential in developing novel inhibitors for therapeutically relevant enzyme targets.
References
-
Khan, I., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(23), 7226. [Link]
-
Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1659, 21-33. [Link]
-
Verma, S., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1851-1886. [Link]
-
Jin, Y., et al. (2020). Acetylcholinesterase Inhibition Assay. Bio-protocol, 10(12), e3655. [Link]
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Pyridine and Its Derivatives: Synthesis, Properties and Applications. [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2023). A Brief View on Pyridine Compounds. Open Access Journals. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. PharmaChem. [Link]
-
Li, A. P. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Jida, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1089. [Link]
-
Stache, E. E., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12655–12661. [Link]
-
Stache, E. E., et al. (2022). Deoxytrifluoromethylation of Alcohols. Macmillan Group - Princeton University. [Link]
-
Chemical Review and Letters. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 5(2), 118-132. [Link]
-
J&K Scientific. (n.d.). This compound. J&K Scientific. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone - Synblock [synblock.com]
- 9. jk-sci.com [jk-sci.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. enamine.net [enamine.net]
- 12. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
The Trifluoromethylpyridyl Moiety: Application Notes on the Strategic Use of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol in the Synthesis of Novel Heterocycles
Introduction: The Strategic Advantage of Fluorination in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to improved binding affinity and bioavailability.[1] When combined with a pyridine scaffold—a privileged heterocycle in a multitude of pharmaceuticals—the resulting trifluoromethylpyridine core offers a powerful platform for the development of novel therapeutics.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol as a versatile building block for the synthesis of innovative heterocyclic systems. We will detail the synthesis of this key intermediate and explore its subsequent elaboration into more complex molecular architectures, providing both the theoretical underpinnings and practical, step-by-step protocols.
Part 1: Synthesis of the Core Building Block: this compound
The most direct and efficient method for the synthesis of this compound is the nucleophilic trifluoromethylation of the readily available 4-pyridinecarboxaldehyde. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the reagent of choice for this transformation, offering high yields and operational simplicity.
Mechanism of Trifluoromethylation with the Ruppert-Prakash Reagent
The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the TMSCF3 to form a hypervalent siliconate intermediate. This intermediate then delivers the trifluoromethyl nucleophile to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently trapped by the trimethylsilyl group, and a final aqueous workup furnishes the desired alcohol.
"4-Pyridinecarboxaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TMSCF3" [label="TMS-CF3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TBAF" [label="TBAF (cat.)", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="Silyl Ether Intermediate"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-Pyridinecarboxaldehyde" -> "Intermediate" [label="1. TMSCF3, TBAF\n2. H+ workup"]; "TMSCF3" -> "Intermediate"; "TBAF" -> "TMSCF3" [style=dashed, label="activates"]; "Intermediate" -> "Product"; }
Figure 1: Synthetic workflow for the preparation of the target building block.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Pyridinecarboxaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-pyridinecarboxaldehyde (1.0 eq.).
-
Dissolve the aldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 eq.) dropwise to the stirred solution.
-
Slowly add the 1M solution of TBAF in THF (0.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir the mixture for 30 minutes at room temperature.
-
Neutralize the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Application in the Synthesis of Novel Heterocycles
The synthetic utility of this compound lies in the reactivity of its hydroxyl group. This group can be transformed into a good leaving group, such as a tosylate or a halide, or it can participate in condensation reactions. These transformations open the door to a variety of cyclization strategies for the construction of novel heterocycles.
Application Example 1: Synthesis of a Pyridyl-Substituted 1,2,4-Oxadiazole
1,2,4-Oxadiazoles are an important class of heterocycles with a broad range of biological activities. The following protocol outlines a potential pathway to a 3-substituted-5-(4-pyridyl-trifluoromethyl)methyl-1,2,4-oxadiazole, leveraging the reactivity of our building block.
Conceptual Workflow:
The synthesis begins with the activation of the hydroxyl group of this compound, for example, by conversion to a mesylate. This is followed by displacement with a nucleophile to introduce a functional group suitable for cyclization. In this example, we will consider the conversion to an azide, followed by a Staudinger reaction and subsequent cyclization with an acyl chloride and a dehydrating agent. A more direct, albeit hypothetical, approach for the purpose of illustrating the building block's potential would be a multi-step one-pot reaction. For a more concrete literature-based example, one could adapt procedures for the synthesis of pyridyl-substituted oxadiazoles.
"Building_Block" [label="2,2,2-Trifluoro-1-\n(pyridin-4-yl)ethan-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Activation" [label="Activation of OH group\n(e.g., Mesylation)"]; "Substitution" [label="Nucleophilic Substitution\n(e.g., with N-hydroxy-\nacetamidine)"]; "Cyclization" [label="Cyclization/\nDehydration"]; "Oxadiazole" [label="Pyridyl-Substituted\n1,2,4-Oxadiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Building_Block" -> "Activation"; "Activation" -> "Substitution"; "Substitution" -> "Cyclization"; "Cyclization" -> "Oxadiazole"; }
Figure 2: Conceptual workflow for the synthesis of a pyridyl-substituted 1,2,4-oxadiazole.
Detailed Experimental Protocol (Illustrative):
This protocol is a conceptual adaptation of known methods for oxadiazole synthesis.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
A suitable N-hydroxyamidine
-
A dehydrating agent (e.g., Burgess reagent)
-
Anhydrous THF
Procedure:
Step 1: Mesylation
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq.).
-
Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over MgSO4, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.
Step 2: Condensation and Cyclization
-
Dissolve the crude mesylate in anhydrous THF.
-
Add the desired N-hydroxyamidine (1.1 eq.) and a suitable non-nucleophilic base (e.g., DBU).
-
Stir the reaction at room temperature for 12-16 hours.
-
Add a dehydrating agent and heat the reaction to reflux to facilitate the cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 1,2,4-oxadiazole.
Application Example 2: Synthesis of a Pyridyl-Substituted 1,2,3-Triazole via "Click" Chemistry
1,2,3-Triazoles are another class of heterocycles with significant applications in medicinal chemistry, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[4][5]
Conceptual Workflow:
This approach involves converting the hydroxyl group of our building block into an azide. The resulting trifluoromethyl pyridyl ethyl azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole.
"Building_Block" [label="2,2,2-Trifluoro-1-\n(pyridin-4-yl)ethan-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mesylation" [label="Mesylation"]; "Azide_Formation" [label="Azide Formation\n(NaN3)"]; "Click_Chemistry" [label="CuAAC 'Click' Reaction\nwith Terminal Alkyne"]; "Triazole" [label="Pyridyl-Substituted\n1,2,3-Triazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Building_Block" -> "Mesylation"; "Mesylation" -> "Azide_Formation"; "Azide_Formation" -> "Click_Chemistry"; "Click_Chemistry" -> "Triazole"; }
Figure 3: Conceptual workflow for the synthesis of a pyridyl-substituted 1,2,3-triazole.
Detailed Experimental Protocol (Illustrative):
Step 1: Synthesis of 4-(1-azido-2,2,2-trifluoroethyl)pyridine
-
Following the mesylation protocol described above, convert this compound to its corresponding mesylate.
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide (NaN3) (1.5 eq.) and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, pour into water, and extract with an organic solvent.
-
Purify by column chromatography to yield the azide intermediate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the azide intermediate (1.0 eq.) and a terminal alkyne (1.1 eq.) in a mixture of t-BuOH and water, add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.01 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography to obtain the desired 1,2,3-triazole.
Quantitative Data Summary
| Building Block/Intermediate | Synthesis Method | Typical Yield (%) | Key Characterization |
| This compound | Ruppert-Prakash Trifluoromethylation | 70-90 | ¹H NMR, ¹³C NMR, MS |
| 4-(1-azido-2,2,2-trifluoroethyl)pyridine | Mesylation followed by Azide Substitution | 60-80 | ¹H NMR, ¹³C NMR, IR (azide stretch) |
| Pyridyl-Substituted 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition | 75-95 | ¹H NMR, ¹³C NMR, MS |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, fluorinated heterocycles. Its straightforward preparation and the reactivity of its hydroxyl group provide access to a wide array of complex molecular architectures. The protocols and conceptual workflows presented in this application note are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Ningbo Innopharmchem Co., Ltd. (2026, January 6). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
-
Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-147. Retrieved from [Link]
-
J. C. F. F. de Lima, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5727. Retrieved from [Link]
-
Wang, B., et al. (2019). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 17(42), 9234-9259. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition, 40(3), 589-590. Retrieved from [Link]
-
Yurttaş, L., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58. Retrieved from [Link]
-
Kumar, V., et al. (2022). Synthesis of pyridine-substituted oxadiazole derivative. ResearchGate. Retrieved from [Link]
-
Billard, T., et al. (2000). Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Prakash, G. K. S., et al. (1989). Synthetic methods and reactions. 147. Nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethylated enolate (the trifluoroacetaldehyde enolate) as a useful C2-synthon. Journal of the American Chemical Society, 111(1), 393-395. Retrieved from [Link]
-
Singh, R. P., et al. (1999). A new and convenient method for the synthesis of α-trifluoromethylated alcohols. The Journal of Organic Chemistry, 64(7), 2579-2581. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2015). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 137(46), 14748-14760. Retrieved from [Link]
-
Hu, J., et al. (2014). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. ResearchGate. Retrieved from [Link]
-
Portella, C., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry, 4, 19. Retrieved from [Link]
Sources
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of new triazole-based trifluoromethyl scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Catalytic Potential of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol and its Derivatives
Introduction: Unveiling a Privileged Catalytic Scaffold
In the landscape of modern catalysis, the rational design of small molecules that can orchestrate complex chemical transformations with high efficiency and selectivity is a paramount objective. The compound 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol represents a compelling, yet underexplored, scaffold for catalytic applications. Its structure is a deliberate convergence of three critical functionalities:
-
A Lewis basic pyridine nitrogen , capable of coordinating to metal centers or activating electrophiles through non-covalent interactions.[1]
-
A 2,2,2-trifluoroethanol moiety , which provides a sterically accessible hydroxyl group. The potent electron-withdrawing nature of the adjacent trifluoromethyl group significantly lowers the pKa of the alcohol, enhancing its acidity and making it a powerful hydrogen-bond donor.[2][3]
-
A prochiral carbinol center , which serves as a handle for the synthesis of enantiopure derivatives, opening the door to asymmetric catalysis.[4]
This unique confluence of properties positions this compound and its derivatives as a versatile platform for a new generation of catalysts. This guide elucidates three promising, mechanistically distinct catalytic applications, providing the scientific rationale and detailed experimental protocols to empower researchers to explore their potential. We will delve into its prospective roles in bifunctional organocatalysis, as a robust ligand for asymmetric metal catalysis, and as a precursor to chiral ligands for enantioselective C-C bond formation.
Application Note I: Bifunctional Organocatalysis for Michael Additions
Principle & Rationale: A Synergistic Approach to Bond Formation
Bifunctional organocatalysis, where a single molecule possesses both acidic and basic sites to activate two different reactants simultaneously, is a powerful strategy in organic synthesis.[5][6] The structure of this compound is ideally suited for this role in reactions such as the conjugate Michael addition.
The proposed catalytic cycle operates on a principle of dual activation:
-
Lewis Base Activation: The pyridine nitrogen is hypothesized to interact with the β-position of the Michael acceptor (e.g., an α,β-unsaturated ketone), increasing the electrophilicity of the carbonyl carbon.
-
Brønsted Acid / H-Bond Activation: Concurrently, the highly acidic trifluoroethanol hydroxyl group forms a strong hydrogen bond with the nucleophile (e.g., a malonate ester).[2][7] This interaction increases the nucleophile's reactivity and orients it for attack on the activated acceptor. This dual activation within a single catalyst molecule lowers the activation energy of the transition state, accelerating the reaction under mild conditions.[8][9][10]
Proposed Catalytic Cycle
Caption: Proposed bifunctional catalytic cycle for the Michael addition.
Experimental Protocol: Organocatalytic Michael Addition
Objective: To catalyze the addition of diethyl malonate to 2-cyclohexen-1-one using this compound.
Materials:
-
This compound (Catalyst)[11]
-
2-Cyclohexen-1-one (Michael Acceptor)
-
Diethyl malonate (Michael Donor)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add this compound (8.9 mg, 0.05 mmol, 10 mol%).
-
Add anhydrous DCM (5.0 mL) via syringe and stir the solution at room temperature until the catalyst fully dissolves.
-
Add 2-cyclohexen-1-one (48 mg, 0.5 mmol, 1.0 equiv) to the solution.
-
Add diethyl malonate (120 mg, 0.75 mmol, 1.5 equiv) dropwise over 1 minute.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 2 hours. Causality Note: The use of a slight excess of the nucleophile helps to drive the reaction to completion.
-
Upon completion (typically 12-24 hours), quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Michael adduct.
Expected Performance Data (Hypothetical)
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 25 | 24 | >90 |
| 2 | 5 | 25 | 36 | ~85 |
| 3 | 10 | 0 | 48 | >90 |
| 4 | 20 | 25 | 12 | >95 |
Application Note II: Ligand for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Principle & Rationale: Crafting a Chiral Metal Environment
Chiral β-amino alcohols are privileged ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones.[12] By analogy, an enantiopure derivative of this compound can serve as a potent bidentate ligand.
The catalytic system is typically formed in situ. The chiral pyridyl alcohol coordinates to a ruthenium precursor, such as [RuCl2(p-cymene)]2, via its pyridine nitrogen and the deprotonated alcohol oxygen. This creates a stable, well-defined chiral environment around the metal center. The transfer of hydrogen from a hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture) to the ketone substrate occurs via a six-membered transition state, with the chirality of the ligand dictating the facial selectivity of hydride delivery.
Experimental Workflow
Caption: Workflow for ATH using a chiral pyridyl alcohol ligand.
Protocol 1: Chemoenzymatic Synthesis of (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Objective: To prepare the enantiopure ligand precursor via asymmetric reduction of the corresponding ketone. This protocol is adapted from established methods for preparing chiral fluoro-alcohols.[4]
Materials:
-
4-(Trifluoroacetyl)pyridine
-
Alcohol dehydrogenase (e.g., from Lactobacillus kefir)
-
NADH or NADPH cofactor
-
Isopropanol (co-solvent and sacrificial reductant)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
Procedure:
-
In a temperature-controlled vessel at 30 °C, prepare a solution of phosphate buffer (100 mL).
-
Add the alcohol dehydrogenase enzyme and the NAD(P)H cofactor according to the manufacturer's specifications.
-
In a separate vial, dissolve 4-(trifluoroacetyl)pyridine (175 mg, 1.0 mmol) in isopropanol (10 mL).
-
Add the substrate solution dropwise to the buffered enzyme solution with gentle stirring. Causality Note: Isopropanol serves both to solubilize the substrate and to regenerate the NAD(P)H cofactor in the catalytic cycle.
-
Maintain the reaction at 30 °C and monitor the conversion by chiral HPLC.
-
Upon completion, saturate the aqueous solution with NaCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify by flash chromatography to yield the enantiopure (S)-alcohol. Confirm enantiomeric excess (e.e.) by chiral HPLC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Objective: To perform the ATH of acetophenone using the chiral ligand and a ruthenium precursor.
Materials:
-
(S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol (Chiral Ligand)
-
[RuCl2(p-cymene)]2 (Ruthenium Precursor)
-
Acetophenone (Substrate)
-
Isopropanol (Solvent and H-source)
-
Potassium tert-butoxide (KOtBu) (Base)
Procedure:
-
To a Schlenk flask under argon, add [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and the chiral ligand (3.9 mg, 0.022 mmol).
-
Add anhydrous isopropanol (5.0 mL) and stir the mixture at room temperature for 30 minutes to allow for pre-catalyst formation. The solution should turn deep red.
-
In a separate flask, prepare a 0.1 M solution of KOtBu in isopropanol. Causality Note: The base is required to deprotonate the ligand's alcohol and the isopropanol to form the active ruthenium-hydride species.
-
Add the KOtBu solution (0.2 mL, 0.02 mmol) to the catalyst mixture and stir for an additional 10 minutes.
-
Add acetophenone (120 mg, 1.0 mmol) to the active catalyst solution.
-
Heat the reaction to 60 °C and monitor by GC or TLC.
-
After completion (typically 2-6 hours), cool the reaction to room temperature and quench with a few drops of water.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and determine the conversion by 1H NMR and the enantiomeric excess by chiral HPLC.
Expected Performance for Various Ketones (Literature-Derived)
| Substrate | Product | Expected Yield (%) | Expected e.e. (%) |
| Acetophenone | 1-Phenylethanol | >95 | >92 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >98 | >95 |
| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >90 | >96 |
| Propiophenone | 1-Phenylpropan-1-ol | >95 | >90 |
Application Note III: Chiral Ligand for Enantioselective Alkylation of Aldehydes
Principle & Rationale: Stereocontrolled C-C Bond Formation
The addition of organozinc reagents to aldehydes is a cornerstone of C-C bond formation. Chiral pyridyl alcohols and amino alcohols are highly effective catalysts for rendering this transformation enantioselective.[13] An enantiopure derivative of this compound is an excellent candidate for this role.
The proposed mechanism involves the reaction of the chiral ligand with diethylzinc to form a chiral zinc alkoxide. This complex then coordinates to the aldehyde via both the pyridine nitrogen and the zinc center, forming a rigid, chair-like six-membered transition state (a Zimmerman-Traxler model). The chiral environment of the ligand dictates the facial approach of the ethyl group from the zinc reagent to the aldehyde carbonyl, resulting in the formation of one enantiomer of the product alcohol in excess.
Proposed Transition State Model
Caption: Proposed transition state for the enantioselective ethylation of an aldehyde.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
Objective: To catalyze the addition of diethylzinc to benzaldehyde using an enantiopure derivative of this compound.
Materials:
-
(S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol (Chiral Ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
1 M HCl solution
Procedure:
-
To a flame-dried Schlenk flask under argon, add the chiral ligand (8.9 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (3.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (1.1 mL, 1.1 mmol, 1.1 equiv) via syringe. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes. Causality Note: Pre-incubation of the ligand and the organozinc reagent is crucial for the formation of the active chiral catalyst.
-
Add freshly distilled benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) dropwise to the catalyst suspension.
-
Stir the reaction at 0 °C, monitoring by TLC until the benzaldehyde is consumed (typically 4-8 hours).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product, 1-phenyl-1-propanol, by flash chromatography. Determine the e.e. by chiral HPLC or GC.
Expected Performance Data (Literature-Derived)
| Aldehyde Substrate | Product | Expected Yield (%) | Expected e.e. (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | >95 | >90 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | >92 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >90 | >88 |
| Cinnamaldehyde | 1-Phenylpenta-1,4-dien-3-ol | >85 | >95 |
Conclusion and Future Outlook
The this compound scaffold is a platform of significant, untapped catalytic potential. The inherent Lewis basicity of the pyridine ring, coupled with the potent hydrogen-bond donating capability of the trifluoroethanol moiety, creates a framework ripe for the development of novel organocatalysts and metal ligands. The protocols detailed herein provide a robust starting point for researchers to explore its utility in bifunctional catalysis, asymmetric transfer hydrogenation, and enantioselective alkylations.
Future work should focus on the modular synthesis of derivatives, including modification of the pyridine ring's electronic properties and the introduction of diverse chiral backbones. The development of immobilized or polymer-supported versions could also pave the way for recyclable and industrially viable catalytic systems. We are confident that this versatile molecule will become a valuable tool in the arsenal of the synthetic chemist.
References
-
Title: Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis Source: Molecules, 2020. URL: [Link]
-
Title: Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols Source: ChemistryOpen, 2022. URL: [Link]
-
Title: A mechanistic study of the Lewis acid–Brønsted base–Brønsted acid catalysed asymmetric Michael addition of diethyl malonate to cyclohexenone Source: Catalysis Science & Technology, 2017. URL: [Link]
-
Title: The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n-Octane Source: European Journal of Inorganic Chemistry, 2025. URL: [Link]
-
Title: Asymmetric synthesis of optically active fluorine-containing alcohols using chiral catalysts Source: Journal of Fluorine Chemistry, 1990. URL: [Link]
-
Title: Discovery of environmentally benign catalytic reactions of alcohols catalyzed by pyridine-based pincer Ru complexes, based on metal-ligand cooperation Source: Weizmann Institute of Science, 2008. URL: [Link]
-
Title: Aluminum complexes based on pyridine substituted alcohols: synthesis, structure, and catalytic application in ROP Source: Dalton Transactions, 2019. URL: [Link]
-
Title: Asymmetric Synthesis of Chiral Fluorine-containing Alcohols Source: Acta Chimica Slovenica, 2016. URL: [Link]
-
Title: Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand Source: Journal of Inorganic Biochemistry, 2025. URL: [Link]
-
Title: Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts Source: The Chemical Record, 2025. URL: [Link]
-
Title: Hydrogen bonding in 2,2,2-trifluoroethanol Source: Journal of Biomolecular Structure & Dynamics, 2024. URL: [Link]
-
Title: Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update Source: Symmetry, 2021. URL: [Link]
-
Title: Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water Source: Synthesis, 2010. URL: [Link]
-
Title: Novel Ionic Liquid with Both Lewis and Brønsted Acid Sites for Michael Addition Source: International Journal of Molecular Sciences, 2012. URL: [Link]
-
Title: Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks Source: Organic Letters, 2015. URL: [Link]
-
Title: Carbohydrate-derived amino-alcohol ligands for asymmetric alkynylation of aldehydes Source: Organic & Biomolecular Chemistry, 2006. URL: [Link]
-
Title: Lewis Acid–Brønsted Base Catalysis Source: Lewis Base Catalysis in Organic Synthesis, 2016. URL: [Link]
-
Title: New Entries in Lewis acid-Lewis Base Bifunctional Asymmetric Catalyst: Catalytic Enantioselective Reissert Reaction of Pyridine Derivatives Source: Journal of the American Chemical Society, 2007. URL: [Link]
-
Title: Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents Source: Journal of the American Chemical Society, 2008. URL: [Link]
-
Title: A family of novel bifunctional organocatalysts: Highly enantioselective alcoholysis of meso cyclic anhydrides Source: Chinese Chemical Letters, 2013. URL: [Link]
-
Title: Brønsted Acid Cocatalysts in Photocatalytic Radical Addition of α-Amino C–H Bonds across Michael Acceptors Source: The Journal of Organic Chemistry, 2015. URL: [Link]
-
Title: Complex containing a Lewis acid and Brønsted acid for the catalytic reactions of aza-Michael addition Source: Kinetics and Catalysis, 2011. URL: [Link]
-
Title: Carbohydrate-derived amino-alcohol ligands for asymmetric alkynylation of aldehydes Source: Organic & Biomolecular Chemistry, 2006. URL: [Link]
-
Title: Physical Properties and Hydrogen-bonding in the System Ethanol–2,2,2-Trifluoro-ethanol Source: The Journal of Physical Chemistry, 1962. URL: [Link]
-
Title: C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 Source: Molecules, 2024. URL: [Link]
-
Title: H-Bonding in 2,2,2-Trifluoroethanol: Application of the Stokes–Einstein–Sutherland Equation to Self-Diffusion and Viscosity at High Pressures Source: Journal of Chemical & Engineering Data, 2018. URL: [Link]
-
Title: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition Source: ChemInform, 2010. URL: [Link]
-
Title: Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation Source: Organic Letters, 2023. URL: [Link]
-
Title: Theoretical Study of the Effect of Hydrogen-Bonding on the Stability and Vibrational Spectrum of Isolated 2,2,2-Trifluoroethanol and Its Molecular Complexes Source: Journal of Physical Chemistry A, 2006. URL: [Link]
-
Title: Lewis acids and bases Source: Wikipedia. URL: [Link]
-
Title: Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines Source: Molecules, 2012. URL: [Link]
-
Title: Highly enantioselective catalytic synthesis of chiral pyridines Source: Nature Communications, 2017. URL: [Link]
-
Title: Hydrogen bonding in ethanol–water and trifluoroethanol–water mixtures studied by NMR and molecular dynamics simulation Source: Journal of Molecular Modeling, 2018. URL: [Link]
-
Title: this compound Source: J&K Scientific. URL: [Link]
Sources
- 1. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 2. Hydrogen bonding in 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A mechanistic study of the Lewis acid–Brønsted base–Brønsted acid catalysed asymmetric Michael addition of diethyl malonate to cyclohexenone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Novel Ionic Liquid with Both Lewis and Brønsted Acid Sites for Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. mdpi.com [mdpi.com]
- 13. Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol: An Application Note and Protocol
Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is of paramount importance. Its introduction into a drug candidate can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When combined with the pyridine nucleus, a privileged scaffold in numerous FDA-approved drugs, the resulting trifluoromethylated pyridine derivatives represent a class of compounds with immense therapeutic potential. These compounds are actively investigated for a wide range of applications, including as antimicrobial, antiviral, and antiproliferative agents.[3][4][5]
This application note provides a detailed, field-proven protocol for the synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a key building block for the development of novel trifluoromethylated pyridine-based pharmaceuticals. The presented methodology is robust, scalable, and yields the target compound with high purity, as validated by comprehensive analytical characterization.
Synthetic Strategy: Nucleophilic Trifluoromethylation of 4-Pyridinecarboxaldehyde
The synthesis of this compound is achieved via a nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde. This reaction employs the well-established Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), as the trifluoromethyl anion source. The reaction is initiated by a catalytic amount of a fluoride source, in this case, tetrabutylammonium fluoride (TBAF), which activates the TMSCF₃ to generate the reactive trifluoromethyl anion.
The choice of the Ruppert-Prakash reagent is predicated on its commercial availability, relatively low toxicity, and ease of handling compared to gaseous trifluoromethyl sources. The reaction proceeds with high chemoselectivity, targeting the carbonyl group of the aldehyde to form the desired trifluoromethylated alcohol.
Experimental Workflow Overview
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Pyridinecarboxaldehyde | ≥99% | Sigma-Aldrich | 872-85-5 |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Reagent Grade | Sigma-Aldrich | 81290-20-2 |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich | 429-41-4 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Laboratory Grade | - | 12125-02-9 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 |
| Silica Gel | 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 4-pyridinecarboxaldehyde (1.07 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, 40 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the cooled, stirred solution, add trimethyl(trifluoromethyl)silane (TMSCF₃) (2.2 mL, 15.0 mmol, 1.5 equiv.) dropwise via syringe.
-
Initiation: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.5 mL, 0.5 mmol, 0.05 equiv.) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting aldehyde will have a different Rf value than the product.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product as a pale yellow oil or solid.
Purification:
The crude product is purified by silica gel column chromatography.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting with 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Reaction Mechanism
Caption: Mechanism of the TBAF-initiated trifluoromethylation of 4-pyridinecarboxaldehyde.
The reaction mechanism commences with the activation of the Ruppert-Prakash reagent by the fluoride ion from TBAF. The fluoride attacks the silicon atom of TMSCF₃ to form a transient pentacoordinate silicate intermediate. This intermediate then releases the trifluoromethyl anion (⁻CF₃), which is the key nucleophile in this reaction. The highly nucleophilic ⁻CF₃ then attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde, forming a trifluoromethylated alkoxide intermediate. Subsequent work-up with an aqueous solution provides a proton source to quench the alkoxide, yielding the final product, this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the methine proton adjacent to the trifluoromethyl group. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the carbon bearing the hydroxyl and trifluoromethyl groups, and the trifluoromethyl carbon (as a quartet). |
| ¹⁹F NMR | A singlet or a doublet (due to coupling with the adjacent proton) in the characteristic region for a CF₃ group.[6][7][8][9] |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₇H₆F₃NO.[10] |
| Purity (by NMR/LC-MS) | >95% |
Note: Specific chemical shifts and coupling constants should be compared to literature values or determined through comprehensive 2D NMR experiments for unambiguous structure elucidation.
Safety and Handling
-
4-Pyridinecarboxaldehyde: Harmful if swallowed. Causes skin and eye irritation.
-
Trimethyl(trifluoromethyl)silane (TMSCF₃): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.
-
Tetrabutylammonium fluoride (TBAF): Corrosive. Causes severe skin burns and eye damage.
-
Anhydrous THF: Highly flammable liquid and vapor. May form explosive peroxides.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Anhydrous conditions are crucial for the success of this reaction; therefore, all glassware should be flame-dried, and anhydrous solvents should be used.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction or decomposition of reagents. | Ensure all reagents are of high purity and anhydrous. Verify the activity of the TBAF solution. Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C). |
| Formation of byproducts | Presence of moisture or side reactions. | Strictly maintain anhydrous and inert conditions. Ensure slow and controlled addition of reagents. |
| Difficult purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider alternative purification methods such as recrystallization if the product is a solid. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described method, utilizing the Ruppert-Prakash reagent, is efficient and scalable, making it suitable for both academic research and industrial drug development settings. The strategic incorporation of the trifluoromethyl group into the pyridine scaffold, as exemplified by the synthesis of this valuable building block, continues to be a fruitful avenue for the discovery of novel therapeutic agents.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
J&K Scientific. (n.d.). This compound | 394203-58-8. Retrieved from [Link]
-
Chemexper. (n.d.). 19Fluorine NMR. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Ranjbar-Karimi, R., Davodian, T., & Mehrabi, H. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. [Link]
-
Gorin, D. J., & Toste, F. D. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. [Link]
-
Gorin, D. J., & Toste, F. D. (2022). Deoxytrifluoromethylation of Alcohols. PubMed Central. [Link]
-
University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. [Link]
-
Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones. The Journal of Organic Chemistry, 76(11), 4482–4488. [Link]
-
Fiszer-Maliszewska, L., Wieczorek, J., Mordarski, M., Balicki, R., Kaczmarek, L., & Nantka-Namirski, P. (1985). Biological activity of 1,4-dihydropyridine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 33(2), 345–352. [Link]
-
Pérez-García, L. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. This compound | 394203-58-8 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biophysics.org [biophysics.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol in the Discovery of Novel Agrochemicals
Introduction: The Imperative for Innovation in Agrochemicals
The global challenge of ensuring food security for a growing population necessitates the continuous development of innovative and effective agrochemicals. The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in the design of modern pesticides, owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group.[1][2][3] This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to increased efficacy and a more favorable toxicological profile.[4] Within this privileged structural class, 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol presents itself as a versatile and highly valuable building block for the synthesis of a new generation of fungicides, herbicides, and insecticides.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining the strategic use of this compound in the agrochemical discovery pipeline. We will delve into the synthesis of this key intermediate, its derivatization into a diverse chemical library, and subsequent biological screening to identify promising new active ingredients.
Application Note 1: Rationale for Employing this compound
The strategic selection of this compound as a core building block is underpinned by several key molecular attributes that are highly desirable in agrochemical design:
-
The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group enhances metabolic stability by blocking sites of oxidative metabolism.[3] Its high lipophilicity can improve the penetration of the active ingredient through biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects.[4]
-
The Pyridine Ring: This nitrogen-containing heterocycle is a common feature in numerous successful agrochemicals.[2] It can engage in favorable interactions with target enzymes and receptors, and its electronic properties can be fine-tuned through substitution. The nitrogen atom can also influence the molecule's systemic properties within a plant.
-
The Secondary Alcohol: The hydroxyl group provides a crucial handle for a wide array of chemical modifications. Through reactions such as etherification and esterification, a diverse library of analogues can be readily synthesized, allowing for a thorough exploration of the structure-activity relationship (SAR).
The combination of these three features in a single, readily accessible molecule makes this compound a powerful starting point for the discovery of novel agrochemicals with potentially improved performance characteristics.
Experimental Protocols: Synthesis and Derivatization
Protocol 1: Synthesis of this compound
The synthesis of the target alcohol is efficiently achieved through the nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde using the Ruppert-Prakash reagent (TMSCF3).[5][6][7]
Materials:
-
4-Pyridinecarboxaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash Reagent)[5][6]
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4-pyridinecarboxaldehyde (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 eq) to the solution.
-
Slowly add tetrabutylammonium fluoride (TBAF, 0.1 eq, 1 M solution in THF) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir the mixture for 1 hour at room temperature to ensure complete desilylation.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation: Expected Yield and Characterization
| Product | Molecular Formula | Molecular Weight | Physical Form | Expected Yield |
| This compound | C7H6F3NO | 177.13 g/mol | White to off-white solid | 70-85% |
Characterization data (1H NMR, 13C NMR, 19F NMR, and HRMS) should be consistent with the structure.
Protocol 2: Library Synthesis via Derivatization of the Hydroxyl Group
The secondary alcohol of this compound is a versatile functional group for creating a library of analogues. Below are example protocols for etherification and esterification.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate and hexanes
Procedure:
-
To a flame-dried flask under argon, add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
The Mitsunobu reaction is a mild and efficient method for esterification, particularly with secondary alcohols, and proceeds with inversion of configuration if the alcohol is chiral.[8][9][10]
Materials:
-
This compound
-
A carboxylic acid (e.g., benzoic acid, acetic acid)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[8]
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under argon, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the generation of an agrochemical library.
Application Note 2: Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify promising lead compounds from the synthesized library. This involves initial high-throughput in vitro screens followed by more complex in vivo or whole-organism assays for the most active compounds.
Caption: Tiered biological screening cascade for agrochemical discovery.
Protocol 3: In Vitro Fungicide Screening
This protocol utilizes a 96-well microtiter plate format for high-throughput screening against common plant pathogenic fungi.[3][4][11][12]
Materials:
-
Synthesized compounds dissolved in DMSO (10 mM stock solutions)
-
Potato Dextrose Broth (PDB) or other suitable liquid fungal growth medium
-
Spore suspensions of target fungi (e.g., Botrytis cinerea, Fusarium graminearum) at a concentration of 1 x 10^5 spores/mL
-
Sterile 96-well flat-bottom microtiter plates
-
A commercial fungicide as a positive control (e.g., Azoxystrobin)
-
Microplate reader
Procedure:
-
In a 96-well plate, add 198 µL of PDB to each well.
-
Add 2 µL of the 10 mM compound stock solution to the appropriate wells to achieve a final concentration of 100 µM. Include wells with DMSO only as a negative control and the positive control fungicide.
-
Add 2 µL of the fungal spore suspension to each well.
-
Cover the plate and incubate at 25 °C for 48-72 hours with gentle shaking.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound compared to the negative control.
-
Compounds showing >50% inhibition are selected for dose-response analysis to determine the EC50 value.
Protocol 4: In Vivo Herbicide Screening on Lemna minor (Duckweed)
Lemna minor is a sensitive indicator species for determining the phytotoxicity of chemical compounds.[13][14][15]
Materials:
-
Healthy cultures of Lemna minor
-
Steinberg medium or other suitable growth medium for Lemna
-
Synthesized compounds dissolved in a suitable solvent
-
A commercial herbicide as a positive control (e.g., Glyphosate)
-
24-well plates or small beakers
-
Growth chamber with controlled light and temperature (e.g., 16:8 h light:dark cycle, 24 °C)
-
Digital camera and image analysis software
Procedure:
-
Add 10 mL of Steinberg medium to each well of a 24-well plate.
-
Add the test compound to achieve the desired final concentration (e.g., 100 µM). Include solvent-only negative controls and a positive control.
-
Transfer 3-4 healthy Lemna minor fronds to each well.
-
Incubate in a growth chamber for 7 days.
-
Assess phytotoxicity by measuring endpoints such as frond number, total frond area (using image analysis), and fresh weight.
-
Calculate the percent inhibition of growth for each treatment compared to the negative control.
-
Active compounds are further evaluated in dose-response studies.
Protocol 5: Insecticidal Activity Screening on Spodoptera litura (Tobacco Cutworm)
Spodoptera litura is a polyphagous pest suitable for screening insecticidal compounds.[1][16][17][18] This protocol describes a diet incorporation assay.
Materials:
-
Second or third instar larvae of Spodoptera litura
-
Artificial diet for insect rearing
-
Synthesized compounds dissolved in acetone
-
A commercial insecticide as a positive control (e.g., Emamectin benzoate)
-
24-well plates or petri dishes
Procedure:
-
Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and has cooled to ~50 °C, add the test compound in acetone to achieve the desired concentration (e.g., 100 µg/g of diet). Prepare a control diet with acetone only.
-
Dispense the treated and control diets into the wells of 24-well plates and allow them to solidify.
-
Place one S. litura larva into each well.
-
Incubate at 25 °C with a 16:8 h light:dark cycle.
-
Record larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula.
-
Compounds causing significant mortality are selected for further testing to determine LC50 values.
Conclusion and Future Perspectives
This compound is a strategically important building block for the development of novel agrochemicals. The protocols outlined in this guide provide a robust framework for its synthesis, derivatization, and subsequent biological evaluation. The inherent properties of the trifluoromethyl and pyridine moieties, combined with the synthetic versatility of the secondary alcohol, offer a rich chemical space for the discovery of next-generation fungicides, herbicides, and insecticides. Future work should focus on expanding the diversity of the synthesized library, exploring alternative derivatization strategies, and employing more advanced screening techniques, such as high-content imaging and mechanism-of-action studies, to accelerate the identification of potent and safe agrochemical candidates.
References
- Zhang, W., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1059993.
- Burriss, A. J., et al. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1228–1238.
- Nagano, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 172–187.
- Fu, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4899–4911.
- Chen, X., et al. (2013). Insecticidal Activity of Pogostone Against Spodoptera Litura and Spodoptera Exigua (Lepidoptera: Noctuidae). Pest Management Science, 70(5), 758-65.
- Nor-Tsamran, N. A., et al. (2016). Insecticidal Activity of Selected Essential Oil Extracts Against Common Cutworm, Spodoptera litura Fabricius (Lepidoptera: Noctuidae). Journal of Asia-Pacific Entomology, 19(4), 1155-1161.
- Arora, S., et al. (2016). Antifeedant and Insecticidal Activity of Plant Extracts Against Spodoptera litura (Fab.) and Lipaphis erysimi. Journal of the Kansas Entomological Society, 89(1), 87-98.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
- Cools, H. J., & Fraaije, B. A. (2013). Update on mechanisms of fungicide resistance. In Fungicide Resistance in Plant Pathogens (pp. 45-62). Springer, Berlin, Heidelberg.
- Knauer, K., & Mohr, S. (2018). A tiered approach for testing of plant protection products for authorization in the EU for effects on aquatic macrophytes. Environmental Sciences Europe, 30(1), 1-13.
- Sikorski, L., et al. (2019). The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species.
- Ruppert, I., Schlich, K., & Volbach, W. (1984). Tri-tert-butyl(trifluormethyl)phosphoran. Tetrahedron Letters, 25(21), 2195–2198.
- Pierce, C. G., & Kumria, R. (2013). A 96 well microtiter plate-based method for monitoring formation and antifungal susceptibility testing of Candida albicans biofilms. Journal of Visualized Experiments, (80), e50821.
- Khan, A. H. A., et al. (2019). Efficacy of Herbicides for Control of Duckweed (Lemna minor L.). Pakistan Journal of Weed Science Research, 25(3), 263-271.
- Radchenko, D. S., et al. (2016). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Synthesis, 48(15), 2476-2484.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.
Sources
- 1. Insecticidal and growth inhibitory activity of gut microbes isolated from adults of Spodoptera litura (Fab.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 5. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 7. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of glyphosate-based herbicide formulations on Lemna minor, a non-target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researcherslinks.com [researcherslinks.com]
- 16. Insecticidal activity of pogostone against Spodoptera litura and Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol Guide: The Reaction Chemistry of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Abstract
This document provides a detailed technical guide on the reactivity of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a key building block in medicinal and materials chemistry. The presence of a strongly electron-withdrawing trifluoromethyl group and a versatile pyridyl moiety imparts a unique chemical character to the molecule. We will explore its reactions with both electrophiles and nucleophiles, focusing on the underlying principles that govern its reactivity at the hydroxyl group, the carbinol carbon, and the pyridine ring. This guide offers field-proven insights and detailed, step-by-step protocols for key transformations, designed for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Dichotomous Reactivity
This compound is a fascinating substrate where distinct electronic effects converge. The trifluoromethyl (CF₃) group, a potent electron-withdrawing moiety, significantly influences the adjacent secondary alcohol. Concurrently, the pyridyl group offers a basic nitrogen atom and an electron-deficient aromatic system. This juxtaposition creates a versatile platform for a wide range of chemical transformations.
-
The Trifluoromethyl Effect : The CF₃ group dramatically increases the acidity of the hydroxyl proton compared to its non-fluorinated analog. It also enhances the stability of the corresponding alkoxide, which has profound implications for its nucleophilicity. Furthermore, the inductive effect of the CF₃ group strengthens the adjacent C-H bond, making oxidation of the alcohol more challenging than typical secondary alcohols.[1] Trifluoromethyl carbinols are a key structural motif in many biologically active molecules, valued for their ability to enhance metabolic stability and binding affinity.[2]
-
The Pyridyl Effect : The pyridine ring is an electron-deficient (π-deficient) heterocycle. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution (SEAr), which, if forced, occurs preferentially at the C-3 (meta) position.[3][4][5] Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack or substitution, particularly at the C-2 and C-4 positions.[6][7] The nitrogen atom itself is a basic and nucleophilic center, readily participating in reactions with acids and electrophiles.
This guide will dissect these competing and complementary effects, providing a practical framework for leveraging this molecule in complex synthetic endeavors.
Overview of Reactivity
The molecule presents three primary sites for chemical reactions: the hydroxyl group (O-H), the carbinol carbon (C-O), and the pyridine ring (N and aromatic C-H). Understanding the preferred reaction pathways is critical for synthetic planning.
Caption: Reactivity map of this compound.
Reactions at the Hydroxyl and Carbinol Center
The chemistry of the trifluoromethyl carbinol group is central to the utility of this molecule. Reactions can target the O-H bond, the C-H bond, or the C-O bond.
Reaction with Electrophiles: Esterification
The hydroxyl group can act as a nucleophile to attack various electrophiles. Esterification is a common transformation. Due to the reduced nucleophilicity of the alcohol caused by the CF₃ group, acylation may require more forcing conditions or specific activation compared to non-fluorinated alcohols.
Causality : Standard Fischer esterification conditions (acid catalyst, excess alcohol) are often low-yielding.[8] A more robust method involves activating the carboxylic acid (e.g., to an acyl chloride or using coupling agents like DCC/EDC) or using a deoxyfluorinating agent to generate an acyl fluoride in situ, which then reacts with the alcohol.[9] The use of a mild base like pyridine or triethylamine is crucial to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.[10]
Protocol 1: Acylation with an Acid Chloride
-
Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent : Dissolve the alcohol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base : Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Oxidation to 4-(Trifluoroacetyl)pyridine
The oxidation of α-trifluoromethyl alcohols to their corresponding ketones is synthetically valuable but challenging. The electron-withdrawing CF₃ group increases the activation barrier for oxidation, rendering many classical methods (e.g., PCC, Swern) sluggish or ineffective.[1] A proven method utilizes a nitroxide catalyst with a terminal oxidant.
Causality : A catalytic system using a stable nitroxide radical like ACT (4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxyl) and potassium persulfate (K₂S₂O₈) as the terminal oxidant is highly effective. The mechanism involves oxidation of the nitroxide to a highly reactive oxoammonium cation, which is the active oxidant for the alcohol.[1] Pyridine is believed to activate the alcohol substrate by coordination.
Protocol 2: Nitroxide-Catalyzed Oxidation
-
Setup : In a round-bottom flask, combine the this compound (1.0 eq.), ACT catalyst (0.1 eq.), and potassium persulfate (K₂S₂O₈, 2.5 eq.).
-
Solvent : Add a solvent mixture of acetonitrile (MeCN) and a pH 7.2 phosphate buffer (e.g., 1:1 v/v).
-
Reaction : Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material and the appearance of the ketone product, 4-(trifluoroacetyl)pyridine.[11]
-
Work-up : Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ketone by flash column chromatography.
Nucleophilic Substitution via the Mitsunobu Reaction
To achieve substitution at the carbinol carbon, the hydroxyl group must first be converted into a good leaving group. The Mitsunobu reaction is an exceptionally powerful method for achieving this in a single pot, leading to a net inversion of stereochemistry, which is a hallmark of an Sₙ2 process.[12][13]
Causality : The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[14] The PPh₃ and DEAD first form a betaine intermediate, which deprotonates the acidic nucleophile (pKa < 13). The resulting alkoxide from the alcohol attacks the activated phosphonium species to form an oxyphosphonium salt—an excellent leaving group. The conjugate base of the acidic nucleophile then displaces this leaving group in an Sₙ2 fashion.[13][15]
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol 3: Mitsunobu Reaction with Phthalimide
-
Setup : To a flame-dried, three-neck flask under N₂, add the alcohol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.).
-
Solvent : Dissolve the solids in anhydrous THF (0.1-0.2 M).
-
Cooling : Cool the resulting solution to 0 °C using an ice bath.
-
Reagent Addition : Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Work-up : Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.
-
Purification : Purify by flash column chromatography. It can sometimes be advantageous to triturate the crude solid with a solvent like diethyl ether to precipitate out some of the byproducts before chromatography. The resulting phthalimide can be cleaved (e.g., using hydrazine) to yield the corresponding primary amine.
Reactions at the Pyridine Ring
The pyridine ring offers two main avenues for reaction: at the nitrogen atom and at the ring carbons.
N-Alkylation and N-Oxidation
The lone pair on the pyridine nitrogen is nucleophilic and basic, making it the most reactive site for electrophiles.
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) readily forms the corresponding N-alkyl pyridinium salt. This quaternization further deactivates the ring towards electrophilic attack but can make it even more susceptible to nucleophilic attack.[6]
-
N-Oxidation : Reaction with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) forms the corresponding pyridine N-oxide. This transformation alters the ring's reactivity, making it more amenable to both electrophilic and nucleophilic substitution at different positions.
Electrophilic Aromatic Substitution (SEAr)
As previously noted, the pyridine ring is strongly deactivated towards SEAr. The nitrogen atom, especially under acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), becomes protonated, creating a positively charged pyridinium species that is highly resistant to attack by electrophiles. Forcing conditions are typically required, and substitution, if it occurs, is directed to the C-3 and C-5 positions.[3][5] Given the additional deactivating effect of the trifluoromethyl carbinol side chain, SEAr on this substrate is exceptionally difficult and not a synthetically viable pathway without specialized directing group strategies.[4][16]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates SNAr, especially when a good leaving group (like a halide) is present at the C-2, C-4, or C-6 positions.[7][17] For the parent molecule, this compound, direct SNAr is not possible as there is no leaving group. However, if the molecule were derivatized to, for example, 2-chloro-4-[1-(hydroxy)-2,2,2-trifluoroethyl]pyridine, it would become an excellent substrate for SNAr at the C-2 position with a wide range of nucleophiles (amines, thiols, alkoxides).[18]
Data Summary and Experimental Considerations
The following table summarizes typical conditions for the key protocols described. Yields are highly substrate-dependent but representative ranges are provided.
| Reaction Type | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| Acylation | Acyl Chloride, Et₃N | DCM | 0 °C to RT | 2-16 h | 70-95% |
| Oxidation | ACT (cat.), K₂S₂O₈ | MeCN / Buffer | RT | 12-24 h | 65-90% |
| Mitsunobu | PPh₃, DIAD, Nucleophile | THF | 0 °C to RT | 4-24 h | 50-85% |
Workflow: General Experimental Procedure
Caption: Standard experimental workflow for synthesis.
Conclusion
This compound is a building block of significant potential, characterized by a nuanced reactivity profile. The trifluoromethyl group governs the chemistry of the alcohol moiety, making it more acidic, less nucleophilic, and resistant to oxidation, while enabling efficient Sₙ2 displacement via activation. The pyridine ring's reactivity is dominated by the basic/nucleophilic nitrogen and its overall electron-deficient character, favoring nucleophilic over electrophilic substitution on the ring itself. By understanding these electronic fundamentals, researchers can strategically employ this versatile molecule in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials.
References
- EAS Reactions of Pyridine Explained - Pearson.
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - RSC Publishing.
-
Trifluoromethyl carbinol synthesis - Organic Chemistry Portal. Available at: [Link]
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - RSC Publishing.
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions - ACS Publications. Available at: [Link]
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? - Quora. Available at: [Link]
-
Nucleophilic substitution of pyridines - Chemistry Online. Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
-
Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation - ResearchGate. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Stack Exchange. Available at: [Link]
-
Biologically active compounds featuring a trifluoromethyl carbinol motif - ResearchGate. Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - National Institutes of Health (NIH). Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - National Institutes of Health (NIH). Available at: [Link]
-
Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst - Thieme Connect. Available at: [Link]
- Esterification of pyridine carboxylic acids - Google Patents.
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - National Institutes of Health (NIH). Available at: [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Royal Society of Chemistry. Available at: [Link]
-
Fischer esterification - Khan Academy. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Khan Academy [khanacademy.org]
- 9. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. echemi.com [echemi.com]
- 11. CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone - Synblock [synblock.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol for Pharmaceutical and Agrochemical Intermediate Production
Abstract
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol is a pivotal building block in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals. The incorporation of the trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this compound, moving from laboratory-scale proof-of-concept to a robust process suitable for kilogram-scale production. We focus on the nucleophilic trifluoromethylation of pyridine-4-carbaldehyde using trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent), detailing the mechanistic rationale, process safety, experimental procedures, and purification strategies essential for industrial application.
Introduction: The Strategic Importance of Trifluoromethylated Pyridines
The pyridine moiety is a ubiquitous heterocycle in pharmaceuticals and agrochemicals, while the trifluoromethyl (-CF₃) group is a "super-functional group" prized for its unique electronic properties and metabolic stability.[1] The combination of these two fragments in a single chiral alcohol, this compound, creates a highly valuable and versatile synthetic intermediate.[2][3][4] However, transitioning a synthetic route from a small-scale academic setting to a large-scale, reproducible manufacturing process presents significant challenges in terms of safety, cost, and purity.
This application note serves as a detailed guide for researchers, process chemists, and drug development professionals to navigate the complexities of scaling the synthesis of this key intermediate.
Synthetic Strategy & Mechanistic Rationale
Choosing the Optimal Pathway for Scale-Up
Several methods exist for the trifluoromethylation of pyridine rings, including direct C-H functionalization and substitution reactions on pre-functionalized rings.[5][6][7] For the synthesis of the target alcohol, the most direct and atom-economical approach is the nucleophilic addition of a trifluoromethyl anion equivalent to the carbonyl group of pyridine-4-carbaldehyde.
We have selected the use of trimethyl(trifluoromethyl)silane (TMSCF₃) , widely known as the Ruppert-Prakash reagent , for this transformation.[8] This choice is underpinned by several key advantages for scale-up:
-
Availability and Cost: Both pyridine-4-carbaldehyde and TMSCF₃ are commercially available in bulk, making the supply chain for large-scale production viable.
-
High Selectivity: The reaction is highly chemoselective for the carbonyl group, minimizing side-product formation.
-
Well-Understood Mechanism: The reaction mechanism is extensively documented, allowing for rational process optimization and control.[9]
-
Milder Conditions: Compared to other trifluoromethylating agents, this method avoids harsh reagents or reaction conditions that can be problematic in large reactors.
The Ruppert-Prakash Reaction Mechanism
The reaction proceeds via a fluoride-catalyzed nucleophilic trifluoromethylation. Although TMSCF₃ itself is not nucleophilic, it serves as a stable precursor to the highly reactive trifluoromethyl anion ([:CF₃]⁻).
-
Initiation: A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom of TMSCF₃. This forms a hypervalent siliconate intermediate.
-
Generation of the Nucleophile: The pentacoordinate silicon intermediate is unstable and fragments to release the trifluoromethyl anion ([:CF₃]⁻) and the inert trimethylsilyl fluoride (Me₃SiF).
-
Nucleophilic Attack: The highly nucleophilic [:CF₃]⁻ anion rapidly attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde.
-
Quench: This addition forms a trifluoromethylated alkoxide intermediate. An aqueous or alcoholic workup then protonates the alkoxide to yield the final product, this compound.
This catalytic cycle ensures that only a substoichiometric amount of fluoride initiator is required, which is advantageous for process efficiency and cost.
Process Hazard Analysis & Risk Mitigation
Scaling up chemical reactions requires a rigorous assessment of potential hazards. The following analysis outlines the primary risks and the necessary controls for this process.
Reagent Hazard Profile
| Reagent | CAS Number | Key Hazards | Recommended Handling Precautions |
| Pyridine-4-carbaldehyde | 872-85-5 | Harmful if swallowed, skin/eye irritant. | Handle in a ventilated area. Wear standard PPE (gloves, safety glasses, lab coat). |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 81290-20-2 | Highly flammable liquid and vapor. Reacts with moisture. | Handle under an inert atmosphere (Nitrogen or Argon). Use a closed system for transfers. Store in a cool, well-ventilated, flameproof area. |
| Tetrabutylammonium Fluoride (TBAF) | 429-41-4 | Toxic, corrosive. Causes severe skin burns and eye damage. | Use in a fume hood. Wear appropriate gloves (e.g., neoprene over nitrile), safety goggles, and a face shield. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | Highly flammable. Can form explosive peroxides upon storage. | Use peroxide-free solvent. Ground all equipment to prevent static discharge. Operate in a well-ventilated, explosion-proof area. |
Critical Process Safety Controls
-
Inert Atmosphere: The entire process, from reagent charging to reaction completion, must be conducted under a dry, inert atmosphere (e.g., Nitrogen) to prevent quenching of the trifluoromethyl anion and to safely handle TMSCF₃.
-
Temperature Management: The generation and addition of the trifluoromethyl anion are exothermic. The reaction must be performed in a jacketed reactor with efficient cooling capabilities. A controlled, slow addition of the aldehyde to the TMSCF₃/TBAF mixture is critical to maintain the target temperature and prevent a thermal runaway.
-
Personal Protective Equipment (PPE): All personnel must wear flame-resistant lab coats, chemical splash goggles, face shields, and appropriate chemical-resistant gloves.[10]
-
Emergency Preparedness: An appropriate fire extinguisher (Class B: dry chemical or CO₂) and a safety shower/eyewash station must be immediately accessible.[10]
Experimental Protocol: Scale-Up Synthesis (1.0 kg Scale)
This protocol is designed for a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
Equipment and Materials
| Item | Specification | Quantity |
| Reactor | 20 L Jacketed Glass Reactor | 1 |
| Starting Material | Pyridine-4-carbaldehyde (>98%) | 1.00 kg (9.34 mol) |
| Reagent | Trimethyl(trifluoromethyl)silane (TMSCF₃) | 1.60 kg (11.21 mol, 1.2 equiv) |
| Catalyst | Tetrabutylammonium Fluoride (TBAF), 1M in THF | 470 mL (0.47 mol, 0.05 equiv) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 10 L |
| Quenching Solution | Saturated Aqueous NH₄Cl | ~5 L |
| Extraction Solvent | Ethyl Acetate | ~15 L |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | As needed |
Step-by-Step Synthesis Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes.
-
Reagent Charging:
-
Charge anhydrous THF (5.0 L) into the reactor.
-
Begin stirring and cool the solvent to 0 °C using a circulating chiller.
-
Charge the TBAF solution (470 mL) into the reactor.
-
Via cannula transfer or a closed-system pump, add TMSCF₃ (1.60 kg) to the reactor, ensuring the temperature remains below 5 °C.
-
-
Substrate Addition:
-
Dissolve pyridine-4-carbaldehyde (1.00 kg) in anhydrous THF (5.0 L) in a separate vessel under nitrogen.
-
Transfer this solution to the pressure-equalizing dropping funnel.
-
Add the aldehyde solution dropwise to the reactor over a period of 2-3 hours. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A significant exotherm indicates the reaction is proceeding.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.
-
Monitor the reaction for completion using an appropriate in-process control (IPC).
-
In-Process Controls (IPCs) for Reaction Monitoring
To confirm the reaction is complete, a small, quenched sample of the reaction mixture should be analyzed.
-
Method: Withdraw ~0.5 mL of the reaction mixture and quench it in 1 mL of saturated aqueous NH₄Cl. Extract with 1 mL of ethyl acetate. Analyze the organic layer.
-
Technique: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Completion Criteria: The reaction is deemed complete when the pyridine-4-carbaldehyde starting material is less than 1% relative to the product peak area by HPLC.
Downstream Processing: Purification & Isolation
Large-scale purification requires methods that are more efficient and scalable than standard laboratory chromatography.[11] For this solid product, recrystallization is the method of choice.[12]
Work-up and Extraction
-
Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous NH₄Cl solution (~5 L) to the reactor. Caution: The initial phase of the quench can be exothermic. Maintain cooling and control the addition rate to keep the temperature below 20 °C.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x 5 L). Combine all organic layers in the reactor.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution, 2 x 3 L) to remove residual water and salts.
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), stir for 30 minutes, and then filter to remove the drying agent.
Purification by Recrystallization
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
While stirring, slowly add hexanes until the solution becomes cloudy (the cloud point).
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (0-4 °C) for several hours to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Quality Control & Analytical Characterization
The final product must be rigorously tested to ensure it meets the required specifications for use in further synthetic steps, particularly for GMP (Good Manufacturing Practice) applications.
Specification Table for Final Product
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, MS |
| Purity | ≥ 98.0% | HPLC |
| Melting Point | 98-102 °C | Melting Point Apparatus |
| Residual Solvents | TBD by process | Headspace GC |
Representative Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 2H), 7.40 (d, J = 5.2 Hz, 2H), 5.10 (q, J = 6.8 Hz, 1H), 2.50 (br s, 1H, OH).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -78.5 (d, J = 6.8 Hz).
Summary of Key Process Parameters
| Parameter | Value | Notes |
| Scale | 1.00 kg (Pyridine-4-carbaldehyde) | |
| Equivalents (TMSCF₃) | 1.2 equiv | Ensures complete consumption of starting material. |
| Equivalents (TBAF) | 0.05 equiv | Catalytic amount is sufficient. |
| Reaction Temperature | 0-5 °C | Critical for controlling exotherm and selectivity. |
| Typical Yield (Isolated) | 75-85% | Based on literature for similar transformations. |
| Purity (Post-Recrystallization) | > 98.0% | |
| Estimated Cycle Time | 24-36 hours | Includes reaction, work-up, and crystallization. |
Workflow Visualization
The following diagram illustrates the complete workflow for the scale-up synthesis of this compound.
Caption: Overall workflow from raw materials to purified final product.
References
- ACS Publications. (2020).
- ACS Publications. (2022).
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.).
- ChemistryViews. (2022).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- EPO. (n.d.).
- TCI Chemicals. (n.d.).
- American Chemical Society. (n.d.). Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene.
- Benchchem. (n.d.).
- J&K Scientific. (n.d.). This compound | 394203-58-8.
- Chemistry Stack Exchange. (2025).
- ResearchGate. (2021). Fluorine-18 labelled Ruppert-Prakash reagent ([ 18 F]Me 3 SiCF 3 )
- PubMed Central. (n.d.).
- Sigma-Aldrich. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-pyridin-4-yl-ethanol.
- ACS Publications. (n.d.).
- RSC Publishing. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3)
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PubChemLite. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-pyridin-4-yl-ethanol.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 2,2,2-Trifluoro-1-pyridin-4-yl-ethanol | 394203-58-8 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 8. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties to drug candidates. The 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol moiety represents a highly valuable and versatile building block in this context. Its unique combination of a nucleophilic hydroxyl group, an electron-withdrawing trifluoromethyl group, and a basic pyridine ring makes it a precursor of significant interest for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this precursor, with a focused protocol related to the synthesis of a key fragment of the landmark antiviral agent, Nirmatrelvir.
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability.[1] When combined with a trifluoromethyl (CF3) group, the resulting molecule gains unique properties. The CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate the pKa of nearby functional groups.
This compound is a chiral alcohol that serves as a key starting material or intermediate. While direct use is one application, its structural motif is more broadly representative of a class of trifluoroacetylated compounds critical in modern API synthesis. A prime example of the utility of related building blocks is in the synthesis of Nirmatrelvir, the active component in the COVID-19 antiviral medication Paxlovid.[2][3][4] In Nirmatrelvir, a trifluoroacetyl group caps the N-terminus of a peptide-like structure, playing a crucial role in the molecule's interaction with the SARS-CoV-2 main protease (Mpro).[3][5]
This guide will elucidate the synthetic utility of this precursor class, providing both the theoretical underpinnings and a practical, field-tested protocol for its application.
Physicochemical Properties & Data
For any precursor, a thorough understanding of its physical and chemical properties is essential for experimental design and safety.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym(s) | 2,2,2-trifluoro-1-(4-pyridinyl)ethanol | [6] |
| CAS Number | 394203-58-8 | [6][7] |
| Molecular Formula | C7H6F3NO | [6] |
| Molecular Weight | 177.13 g/mol | [6] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| InChI Key | HWFCWJQZKAGODL-UHFFFAOYSA-N | [6] |
Core Application: Synthesis of a Nirmatrelvir Precursor Fragment
The synthesis of Nirmatrelvir is a multi-step process involving the construction of two key fragments. The "western fragment" comprises a bicyclic proline residue connected to an L-tert-leucine capped with a trifluoroacetyl group.[5] The trifluoroacetylation of the L-tert-leucine amine is a critical step where precursors related to our topic compound are conceptually applied. This protocol outlines a representative synthesis for this key transformation.
Synthetic Rationale and Workflow
The overall goal is to couple a protected L-tert-leucine with a bicyclic proline derivative, deprotect it, and then install the trifluoroacetyl group. This workflow is designed for high diastereoselectivity and efficiency, which are critical in pharmaceutical manufacturing.[8]
The workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the Nirmatrelvir western fragment.
Detailed Experimental Protocol: Trifluoroacetylation of a Dipeptide Intermediate
This protocol describes the final trifluoroacetylation step, which is conceptually analogous to reactions involving this compound derivatives.
Disclaimer: This protocol is for informational and educational purposes only. All laboratory work should be conducted in a suitable chemical fume hood with appropriate personal protective equipment (PPE) by trained personnel.
Objective: To synthesize N-((1R,2S,5S)-2-carbamoyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3,3-dimethyl-1-oxo-butan-2-yl)-2,2,2-trifluoroacetamide from its corresponding amine precursor.
Materials & Reagents:
-
Dipeptide amine intermediate (1.0 eq)
-
S-Ethyl trifluorothioacetate (EtS(CO)CF3) (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the dipeptide amine intermediate (1.0 eq) in anhydrous DCM.
-
Expert Insight: Anhydrous conditions are critical to prevent hydrolysis of the trifluoroacetylating agent and ensure complete reaction.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or DIPEA, 1.5 eq) dropwise while stirring.
-
Causality: The base is required to deprotonate the amine, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of the trifluoroacetylating agent.
-
-
Trifluoroacetylation: Slowly add S-Ethyl trifluorothioacetate (1.2 eq) to the cooled solution via a dropping funnel over 15-20 minutes.
-
Expert Insight: S-Ethyl trifluorothioacetate is often preferred over trifluoroacetic anhydride on a large scale as it is less volatile and the reaction is often cleaner, producing ethanethiol as a byproduct which is easily removed.
-
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO3 solution to neutralize any remaining acid and base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Trustworthiness: This washing sequence removes water-soluble impurities, the base, and residual salts, which is a self-validating step for ensuring the purity of the crude product before final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final high-purity trifluoroacetylated fragment.
Key Transformation Visualization
The core chemical reaction in the protocol can be visualized as follows:
Caption: The nucleophilic acyl substitution at the core of the trifluoroacetylation step.
Broader Perspectives and Alternative Applications
While the Nirmatrelvir synthesis provides a high-profile example, this compound and its derivatives are valuable in broader drug discovery contexts.[9]
-
Scaffold for Kinase Inhibitors: The pyridine moiety is a common feature in kinase inhibitors. The trifluoroethanol group can be used to probe interactions within the ATP-binding pocket or serve as a handle for further functionalization.
-
CNS-Active Agents: The lipophilicity imparted by the CF3 group can aid in crossing the blood-brain barrier, making this scaffold interesting for developing agents targeting the central nervous system.
-
Antiviral and Antibacterial Agents: Pyridine derivatives have shown a wide range of antimicrobial activities.[10][11] The unique electronic properties of this precursor can be exploited to design novel agents.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the modern medicinal chemist. Its strategic use, exemplified by the synthesis of crucial fragments for complex APIs like Nirmatrelvir, underscores the power of fluorination in drug design. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to leverage this and related precursors in their own drug discovery and development programs, ultimately accelerating the path toward new and effective therapeutics.
References
-
Am Ende, C. W., et al. (2023). Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. Organic Process Research & Development. Available at: [Link][8]
-
do Nascimento, V. H. P., & de la Cruz, P. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid®. Revista Virtual de Química. Available at: [Link][2]
-
Schröder, S., et al. (2023). Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir. The Journal of Organic Chemistry. Available at: [Link][3]
-
Galli, M., & Migliano, F. (2024). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Molecules. Available at: [Link][4][5]
-
Galli, M., & Migliano, F. (2024). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. Available at: [Link]
-
Ley, S. V., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Pharma Noble Chem Ltd. Available at: [Link]
-
Ley, S. V., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PassaLab. (n.d.). Synthesis of API. PassaLab. Available at: [Link]
-
Huston, C. D., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. Available at: [Link][9]
-
Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry. Available at: [Link][1]
-
Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link][10]
- Google Patents. (2010). Method of producing pyridine ethanol derivative. JP2010270008A.
-
Bakulina, O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
Głowacka, I. E., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences. Available at: [Link][11]
-
Li, J., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
-
Iovino, M., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules. Available at: [Link]
Sources
- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,2,2-Trifluoro-1-pyridin-4-yl-ethanol | 394203-58-8 [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 2,2,2-Trifluoroethanol as a Transformative Solvent in Organic Reactions
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide delves into the multifaceted role of 2,2,2-Trifluoroethanol (TFE) as a uniquely advantageous solvent in modern organic synthesis. Moving beyond its conventional applications, this document elucidates the fundamental physicochemical properties of TFE that drive its remarkable efficacy in a diverse array of organic reactions. We will explore its capacity to accelerate reaction rates, enhance selectivity, and stabilize reactive intermediates through its potent hydrogen-bonding capabilities, high ionizing power, and low nucleophilicity. This guide provides not only the theoretical underpinnings of TFE's utility but also detailed, field-proven protocols for its application in key synthetic transformations, including oxidations, multicomponent reactions, and intramolecular cyclizations. Through a combination of in-depth mechanistic discussions, comparative data, and practical experimental procedures, we aim to equip researchers and drug development professionals with the knowledge to effectively leverage TFE as a powerful tool in their synthetic endeavors.
The Unique Physicochemical Landscape of 2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol (CF₃CH₂OH), often abbreviated as TFE, is a colorless, water-miscible liquid that has carved a niche for itself in the toolkit of synthetic organic chemists.[1] Its distinct properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl group, set it apart from conventional alcoholic solvents like ethanol.[2]
Key Properties of TFE:
-
Enhanced Acidity: The trifluoromethyl group significantly increases the acidity of the hydroxyl proton, making TFE a much stronger acid (pKa ≈ 12.4) than ethanol (pKa ≈ 16).[2][3] This heightened acidity allows TFE to act as a potent hydrogen bond donor.[4]
-
Strong Hydrogen Bonding Network: TFE is an exceptional hydrogen bond donor, a property that allows it to form stable complexes with Lewis bases and solvate both anions and cations effectively.[5][6] This extensive hydrogen bonding network can stabilize transition states and reactive intermediates, thereby accelerating reaction rates.[7]
-
High Ionizing Power: TFE possesses a high ionizing power, which makes it an excellent solvent for reactions that proceed through cationic intermediates.[4]
-
Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the oxygen atom.[3] This characteristic is highly advantageous in reactions where the solvent could otherwise compete with the desired nucleophile.
-
"Green" Solvent Attributes: TFE is considered a more environmentally friendly solvent in some contexts due to its potential for recycling and its ability to promote reactions without the need for heavy metal catalysts.[4][5][8]
These properties collectively contribute to TFE's ability to mediate a wide range of organic transformations with often superior results compared to more conventional solvents.
Diagram 1: Physicochemical Properties of TFE
Caption: Key physicochemical properties of TFE.
Applications in Oxidation Reactions: The Case of IBX Oxidation
The unique properties of TFE make it an excellent medium for various oxidation reactions. For instance, oxidations of sulfur compounds using hydrogen peroxide are particularly effective in TFE.[1][9][10] One notable application is in conjunction with 2-iodoxybenzoic acid (IBX), a mild and selective oxidant for the conversion of alcohols to aldehydes and ketones. While IBX is notoriously insoluble in many organic solvents, its reactivity can be harnessed in TFE, often with improved performance. The ability of TFE to stabilize the hypervalent iodine species and the reaction intermediates through hydrogen bonding can lead to cleaner and more efficient oxidations.
Protocol 1: IBX Oxidation of Benzyl Alcohol to Benzaldehyde in TFE
This protocol describes the oxidation of a primary alcohol, benzyl alcohol, to the corresponding aldehyde, benzaldehyde, using IBX in TFE.
Materials:
-
Benzyl alcohol
-
2-Iodoxybenzoic acid (IBX)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Sintered glass funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 equiv.).
-
Add TFE to achieve a concentration of approximately 0.1-0.2 M.
-
Add IBX (1.5 - 2.0 equiv.) to the solution. The mixture will be a suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C for TFE) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The IBX by-product (iodosobenzoic acid) will precipitate.
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated by-products.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude benzaldehyde.
-
The crude product can be further purified by column chromatography if necessary.
Data Presentation 1: Comparison of Solvents for IBX Oxidation of Benzyl Alcohol
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TFE | 78 | 2-4 | >90 (expected) | Inferred from properties |
| Ethyl Acetate | 80 | 3-6 | ~90 | [11] |
| DMSO | RT | 1-3 | >95 | [6] |
| Acetonitrile | 80 | 4-8 | 85-90 | [12] |
Note: The data for TFE is an educated estimation based on its properties and may vary depending on the specific substrate and reaction conditions.
TFE in Multicomponent Reactions: The Biginelli Reaction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. TFE can serve as an excellent solvent for such reactions, often acting as both a solvent and a promoter.[13] The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea, is a classic example where TFE can offer significant advantages.[11] Its ability to activate carbonyl groups through hydrogen bonding and stabilize charged intermediates can lead to higher yields and shorter reaction times compared to traditional solvents like ethanol.[11][14]
Protocol 2: TFE-Mediated Biginelli Reaction
This protocol outlines the synthesis of a dihydropyrimidinone derivative using benzaldehyde, ethyl acetoacetate, and urea in TFE.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), and urea (1.2 equiv.).
-
Add TFE to dissolve the reactants (a concentration of 0.5-1.0 M is typically sufficient).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or a mixture of ethanol and water.
-
The product can be recrystallized from ethanol to afford the pure dihydropyrimidinone.
Data Presentation 2: Solvent Comparison for the Biginelli Reaction
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TFE | None | Reflux | 1-3 | 90-95 (expected) | [13] |
| Ethanol | HCl | Reflux | 18 | 58 | [14][15] |
| Acetonitrile | TFA | 70 | 0.5 | 93 | |
| Solvent-free | Various | 100-120 | 0.5-2 | 85-95 | [11] |
Intramolecular Cyclizations Promoted by TFE
TFE has proven to be a remarkable solvent for promoting intramolecular cyclization reactions, often without the need for an external catalyst. Its ability to stabilize developing charges in the transition state through its strong hydrogen-bonding network and high ionizing power is key to its effectiveness. A notable example is the intramolecular cyclization of N-Boc protected amino epoxides to form 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones.
Diagram 2: TFE-Promoted Intramolecular Cyclization
Caption: TFE stabilizes the transition state in intramolecular cyclizations.
Protocol 3: Intramolecular Cyclization of an N-Boc Amino Epoxide
This protocol is adapted from the work of Tummatorn et al. on the TFE-promoted intramolecular N-Boc–epoxide cyclization.
Materials:
-
N-Boc protected amino epoxide substrate
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Dissolve the N-Boc protected amino epoxide in TFE in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the solution to reflux and maintain the temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
TFE in Enzymatic Reactions
The use of organic solvents in enzymatic reactions can offer several advantages, including increased solubility of non-polar substrates and suppression of water-dependent side reactions. TFE, with its unique properties, can be a suitable medium for certain enzymatic transformations, particularly those catalyzed by lipases.[7] Lipases are known for their stability and activity in non-aqueous environments.
Protocol 4: Lipase-Catalyzed Synthesis of Butyl Butyrate in TFE
This protocol describes the esterification of butanol with butyric acid to form butyl butyrate, a common flavor ester, catalyzed by an immobilized lipase in TFE.
Materials:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Butanol
-
Butyric acid
-
2,2,2-Trifluoroethanol (TFE)
-
Molecular sieves (3 Å)
-
Incubator shaker
-
Gas chromatograph (for analysis)
Procedure:
-
Dry the TFE over molecular sieves for at least 24 hours prior to use.
-
In a sealed vial, combine butyric acid (1.0 equiv.) and butanol (1.0-1.5 equiv.).
-
Add the anhydrous TFE to the desired concentration.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
Place the vial in an incubator shaker at a controlled temperature (e.g., 40-50 °C) with constant agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
Once the reaction has reached equilibrium or the desired conversion, remove the immobilized enzyme by filtration.
-
The TFE and any unreacted starting materials can be removed by distillation to isolate the butyl butyrate product.
Recovery and Recycling of TFE
A key aspect of "green chemistry" is the ability to recover and reuse solvents. TFE can be effectively recovered from reaction mixtures, reducing waste and cost. A common method involves forming an azeotrope or using extraction followed by distillation.
Protocol 5: General Laboratory-Scale Recovery of TFE
This protocol provides a general procedure for recovering TFE from a multi-component solvent mixture, adapted from industrial processes.[9]
Materials:
-
Reaction mixture containing TFE
-
Water
-
Suitable extraction solvent (e.g., methyl tert-butyl ether)
-
Sodium hydroxide or a suitable base (if acidic impurities are present)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
If the reaction mixture contains acidic components, neutralize it with a base.
-
Add water to the mixture to dissolve any salts and to help partition the TFE.
-
Extract the aqueous mixture with a suitable organic solvent in which TFE is soluble, such as methyl tert-butyl ether. Perform the extraction multiple times to ensure efficient recovery.
-
Combine the organic extracts.
-
Dry the combined organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Fractionally distill the organic phase. TFE has a boiling point of approximately 78 °C. Collect the fraction corresponding to the boiling point of TFE. The purity of the recovered TFE can be checked by GC or NMR.
Safety and Handling
While TFE is a valuable solvent, it is essential to handle it with appropriate safety precautions. It is a flammable liquid and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
2,2,2-Trifluoroethanol is far more than just a solvent; it is a powerful reaction mediator that can significantly enhance the efficiency, selectivity, and scope of a wide range of organic transformations. Its unique combination of high ionizing power, strong hydrogen-bond donating ability, and low nucleophilicity allows it to play an active role in stabilizing intermediates and transition states, often obviating the need for harsh catalysts. The protocols and comparative data presented in this guide demonstrate the practical advantages of incorporating TFE into synthetic workflows. As the principles of green and sustainable chemistry become increasingly important, the utility of recyclable and reaction-promoting solvents like TFE is poised to grow even further, making it an indispensable tool for the modern organic chemist.
References
-
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry, 2020.
-
2,2,2-Trifluoroethanol - Wikipedia.
-
Method for recovering trifluoroethanol in multi-component solvent. Google Patents, CN113880693A.
-
2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review - Ingenta Connect.
- 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. Mini-Reviews in Organic Chemistry. [URL: not available]
-
2,2,2-Trifluoroethanol - chemeurope.com.
-
A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). Audrey Yun Li.
-
2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review | Bentham Science.
-
Understanding the Role of Hydrophobic Terminal in the Hydrogen Bond Network of the Aqueous Mixture of 2,2,2-Trifluoroethanol: IR, Molecular Dynamics, Quantum Chemical as Well as Atoms in Molecules Studies | The Journal of Physical Chemistry B.
-
Biginelli reaction – Knowledge and References - Taylor & Francis.
- The Science Behind 2,2,2-Trifluoroethanol: Properties and Applic
-
(PDF) A Simple and Advantageous Protocol for the Oxidation of Alcohols with o -Iodoxybenzoic Acid (IBX) | Request PDF - ResearchGate.
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00295E.
- Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction. [URL: not available]
-
A Comparative Guide to the Oxidation of Benzyl Alcohol: Yield and Selectivity of Common Oxidizing Agents - Benchchem.
- Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. [URL: not available]
-
ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review | Request PDF - ResearchGate.
-
Applications of 2,2,2-Trifluoroethanol - ChemicalBook.
-
(PDF) Lipase Catalyzed Esterification | Request PDF - ResearchGate.
- The Science Behind 2,2,2-Trifluoroethanol: Properties and Applic
-
IBX, 2-Iodoxybenzoic acid - Organic Chemistry Portal.
-
Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences.
- 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION Yan Alamanda Ilfahmi, Ar. [URL: not available]
-
(PDF) Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function | Request PDF - ResearchGate.
-
(PDF) Hydrogen Bonding in 2,2,2-Trifluoroethanol - ResearchGate.
-
About TFE: Old and new findings - EurekAlert!.
-
Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC - NIH.
-
2,2,2-Trifluoroethanol (TFE) - Solvay.
- Alcohols and Phenols as Hydrogen Bonding C
-
Water—Trifluoroethanol Mixtures: Some Physicochemical Properties | Request PDF.
-
Properties of 2,2,2-trifluoroethanol and water mixtures - AIP Publishing - AIP.ORG.
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - RSC Publishing.
- Exploring the Green Chemistry Potential: 2,2,2-Trifluoroethanol as a Sustainable Solvent. [URL: not available]
-
Guidelines for Solvent Waste Recycling and Disposal.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. [URL: not available]
-
Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction: One-Pot, Three-Component Synthesis of 3,4-Dihydropyrimi - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microbial cell factory for butyl butyrate production: Knowledges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed synthesis of butyl butyrate by alcoholysis in an integrated liquid-vapor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. audreyli.com [audreyli.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important fluorinated building block. The synthesis, primarily achieved through the nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde using the Ruppert-Prakash reagent (TMSCF₃), is a powerful transformation but can present several challenges. This document provides in-depth, experience-driven advice in a question-and-answer format to help you achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most critical factors I should investigate?
Low yields in the trifluoromethylation of 4-pyridinecarboxaldehyde are a common issue and can often be attributed to a few key factors. A systematic approach to troubleshooting is essential.
Core Areas for Investigation:
-
Initiator Activity: The Ruppert-Prakash reagent is not nucleophilic on its own and requires a fluoride source to generate the active trifluoromethyl anion. The choice and quality of the initiator are paramount.
-
Solvent Purity and Type: The reaction is highly sensitive to moisture and the polarity of the solvent can significantly influence the reaction rate and side reactions.
-
Reaction Temperature: Temperature control is crucial for balancing the rate of the desired reaction against potential side reactions and decomposition.
-
Purity of Starting Materials: Impurities in the 4-pyridinecarboxaldehyde or the Ruppert-Prakash reagent can quench the active nucleophile or catalyze side reactions.
Troubleshooting Workflow:
Q2: Which initiator should I use for the Ruppert-Prakash reaction with 4-pyridinecarboxaldehyde, and how critical are anhydrous conditions?
The choice of initiator is a critical parameter that directly impacts the reaction's success. Several common fluoride sources can be used, each with its own advantages and disadvantages.
Common Initiators and Considerations:
| Initiator | Common Form | Key Considerations |
| TBAF (Tetrabutylammonium Fluoride) | Solution in THF (often hydrated) | Highly effective, but the presence of water can be detrimental. Use of anhydrous TBAF is preferred. |
| TBAT (Tetrabutylammonium Triphenyldifluorosilicate) | Crystalline solid | An excellent anhydrous alternative to TBAF, often providing more reproducible results.[1] |
| CsF (Cesium Fluoride) | Anhydrous powder | A good, cost-effective option. Requires good stirring due to its insolubility in many organic solvents. |
| KOPh (Potassium Phenoxide) | Solid | Can be effective but may have limited solubility in common solvents like THF, leading to lower yields.[1] |
The Critical Role of Anhydrous Conditions:
The trifluoromethyl anion is a strong base and will readily react with any protic species, including water. The presence of water can lead to the formation of fluoroform (CHF₃), quenching the active trifluoromethylating agent and significantly reducing the yield. Therefore, ensuring anhydrous conditions is paramount.
Recommendations:
-
For initial trials: Anhydrous TBAT is often the most reliable choice.
-
If using TBAF: Ensure it is an anhydrous solution or dry it before use. Commercially available solutions in THF often contain water.
-
Drying Solvents and Reagents: Always use freshly distilled, anhydrous solvents. Dry the 4-pyridinecarboxaldehyde and other reagents before use.
Q3: What is the optimal solvent for this reaction? I've seen both THF and DMF used.
The choice of solvent can have a significant impact on the reaction rate and selectivity. Both tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used, but they have different properties that can influence the outcome.
Solvent Comparison:
| Solvent | Polarity | Key Characteristics |
| THF (Tetrahydrofuran) | Moderately polar, aprotic | Good for dissolving the Ruppert-Prakash reagent and the intermediate silyl ether. Less polar than DMF, which can sometimes lead to slower reaction rates. |
| DMF (Dimethylformamide) | Highly polar, aprotic | Can accelerate the reaction rate due to its high polarity. However, it can be more challenging to remove during workup and may promote side reactions if not scrupulously dried. |
Causality Behind Solvent Choice:
The nucleophilic trifluoromethylation proceeds through the formation of an anionic intermediate. A more polar solvent like DMF can better solvate and stabilize this charged intermediate, thus accelerating the reaction. However, the increased reactivity can sometimes lead to undesired side reactions, especially with sensitive substrates. For heterocyclic aldehydes like 4-pyridinecarboxaldehyde, the pyridine nitrogen can also interact with the solvent.
Recommendations:
-
Starting Point: THF is generally a good starting point due to its ease of handling and lower propensity for side reactions.
-
For Sluggish Reactions: If the reaction is slow in THF, switching to DMF or using a mixture of THF and DMF can be beneficial.
-
Purity is Key: Regardless of the solvent chosen, it must be anhydrous.
Q4: I am observing multiple spots on my TLC and suspect side reactions. What are the likely byproducts?
Several side reactions can occur during the trifluoromethylation of 4-pyridinecarboxaldehyde, leading to a complex reaction mixture and reduced yield of the desired product.
Potential Side Reactions and Byproducts:
-
Cannizzaro-type Reaction: In the presence of a strong base (the trifluoromethyl anion), aldehydes without an α-hydrogen, such as 4-pyridinecarboxaldehyde, can undergo a disproportionation reaction to form the corresponding alcohol (4-pyridinemethanol) and carboxylic acid (isonicotinic acid).
-
Reaction with the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can potentially be silylated by the Ruppert-Prakash reagent or other silyl species in the reaction mixture, leading to the formation of pyridinium salts.
-
Decomposition of the Product: The product, a trifluoromethyl carbinol, can be sensitive to the reaction conditions, especially if the reaction is run at elevated temperatures for extended periods.
Visualizing the Reaction Pathway and Potential Side Reactions:
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the Ruppert-Prakash reagent to ensure complete conversion of the aldehyde, minimizing the chance of Cannizzaro-type reactions.
-
Low Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to suppress side reactions.
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction progress and stop the reaction once the starting material is consumed to avoid product decomposition.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-Pyridinecarboxaldehyde
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)
-
Anhydrous Tetrabutylammonium Triphenyldifluorosilicate (TBAT) or anhydrous Tetrabutylammonium Fluoride (TBAF) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-pyridinecarboxaldehyde (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add the Ruppert-Prakash reagent (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Initiation: Add the initiator (e.g., TBAT, 0.1 eq) portion-wise. If using TBAF solution, add it dropwise.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Workup:
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
Table 1: Influence of Initiator and Solvent on Yield (Representative Data)
The following table presents representative data on how the choice of initiator and solvent can affect the yield of the trifluoromethylation of aromatic aldehydes. Note that these are illustrative values and actual yields may vary.
| Entry | Aldehyde | Initiator (0.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | TBAF (hydrated) | THF | 25 | 2 | 75 |
| 2 | 4-Nitrobenzaldehyde | TBAT (anhydrous) | THF | 25 | 1.5 | 92 |
| 3 | 4-Pyridinecarboxaldehyde | TBAT (anhydrous) | THF | 25 | 3 | ~85 (expected) |
| 4 | 4-Pyridinecarboxaldehyde | CsF (anhydrous) | DMF | 25 | 2 | ~80 (expected) |
This data suggests that anhydrous initiators like TBAT can lead to higher yields and faster reaction times.[1]
Visualization of Key Concepts
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the trifluoromethyl anion on the carbonyl carbon of 4-pyridinecarboxaldehyde.
References
-
Verhoog, S., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([¹⁸F]Me₃SiCF₃) for the synthesis of ¹⁸F-trifluoromethylated compounds. Chemical Communications, 57(42), 5286-5289. [Link]
-
Prakash, G. K. S., et al. (2010). N-Heterocyclic Carbene Catalyzed Nucleophilic Trifluoromethylation of Aldehydes with (Trifluoromethyl)trimethylsilane. Organic Letters, 12(12), 2932-2935. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C−H Trifluoromethylation of Heterocycles. Nature, 480(7376), 224-228. [Link]
-
Sosnovskikh, V. Y., et al. (2005). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. Journal of Fluorine Chemistry, 126(5), 779-784. [Link]
-
Kotun, S. P., et al. (1993). Trifluoromethyl-substituted pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper. Journal of Fluorine Chemistry, 63(1-2), 165-171. [Link]
-
Organic Syntheses. Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. [Link]
-
Organic Chemistry Portal. Trifluoromethyl carbinol synthesis. [Link]
-
Karak, M., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. RSC Advances, 11(28), 17163-17169. [Link]
Sources
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Welcome to the technical support guide for the purification of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol (CAS 394203-58-8). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this valuable fluorinated building block. Post-synthesis workups often yield material with varying purity levels (commercial grades are frequently ~95%), necessitating robust purification to ensure reproducibility in downstream applications.[1]
This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Pre-Purification Analysis & Impurity Profiling
A successful purification begins with a thorough understanding of the crude material. Rushing into a large-scale purification without this initial analysis is a common cause of low yields and wasted effort.
Frequently Asked Questions
Q1: I have just completed the synthesis. What are the essential first steps before attempting a bulk purification?
A1: Before committing your entire batch to a purification protocol, you must first characterize the crude product. This "scouting" phase is critical.
-
Obtain a Proton NMR (¹H NMR) Spectrum: Dissolve a small sample of your crude material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). This will give you a primary indication of purity, confirm the presence of your desired product, and help identify residual solvents or major impurities.
-
Run Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the complexity of your crude mixture and for developing a solvent system for column chromatography. Spot the crude material on a silica gel plate and test various mobile phases (eluents). This will show you the number of components and their relative polarities.
-
Perform LC-MS Analysis (if available): Liquid Chromatography-Mass Spectrometry provides the most detailed impurity profile. It will not only separate the components but also provide their mass-to-charge ratios, allowing you to hypothesize the structures of impurities, such as unreacted starting material or byproducts.
Q2: My synthesis involved the reduction of 4-(trifluoroacetyl)pyridine. What are the most probable impurities I should expect?
A2: Understanding the reaction pathway is key to predicting impurities. In a typical reduction of a ketone to an alcohol, you should anticipate:
-
Unreacted Starting Material: The primary impurity is often the starting ketone, 4-(trifluoroacetyl)pyridine (MW: 175.11 g/mol ).[2][3] Its presence is easily detected by LC-MS and often separable by chromatography.
-
Reducing Agent Residues: Depending on the reducing agent used (e.g., NaBH₄), inorganic salts may be present. An aqueous workup is usually sufficient to remove these.
-
Over-reduction Products: While less common for this specific substrate, aggressive reducing agents could potentially affect the pyridine ring, though this is unlikely under standard conditions.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup are common. These are typically identified by ¹H NMR.
Q3: How do I choose the right analytical method to monitor the purification process?
A3: The choice depends on the stage of purification and the information required.
| Technique | Primary Use Case | Advantages | Limitations |
| TLC | Rapid reaction monitoring; Column chromatography solvent screening. | Fast, inexpensive, requires minimal sample. | Not quantitative; resolution can be limited. |
| ¹H NMR | Structural confirmation; Purity assessment (qNMR); Residual solvent identification.[4] | Provides structural detail; can be quantitative. | Less sensitive to minor impurities; overlapping peaks can be complex. |
| HPLC | Precise purity determination (% area); Quantitative analysis of impurities. | High resolution and sensitivity; highly quantitative. | Slower than TLC; requires specialized equipment. |
| LC-MS | Identification of unknown impurities; Confirmation of product mass.[5] | Combines separation with mass identification. | More complex instrumentation; quantification requires standards. |
Section 2: Purification Strategy Selection
Based on your initial analysis, the following workflow will help you select the most appropriate primary purification technique.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the workhorse for purifying reaction mixtures with multiple components or for isolating products from crude oils.
Frequently Asked Questions
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. What is the cause?
A1: This is the most common issue encountered with basic compounds like pyridines on standard silica gel. The root cause is the acidic nature of the silica surface, which is covered in silanol (Si-OH) groups. The basic nitrogen atom of the pyridine ring interacts strongly with these acidic sites via an acid-base interaction. This leads to slow, non-uniform elution, resulting in significant "tailing" or streaking.
Solution: To mitigate this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent mixture (e.g., 100 mL of 50% EtOAc/Hexane + 1 mL Et₃N). The triethylamine is a stronger base and will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.
-
Pyridine: In some cases, adding 0.5-1% pyridine can also work effectively.
Q2: How do I determine the best eluent (solvent system) for my column?
A2: The ideal eluent is determined by systematic TLC screening. The goal is to find a solvent system that gives your product a Retention Factor (Rƒ) of 0.25-0.35 .
-
Start with a mid-polarity system: A 1:1 mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate, EtOAc) is a good starting point.
-
Adjust Polarity:
-
If the Rƒ is too low (spot stays at the bottom), increase the polarity by adding more EtOAc.
-
If the Rƒ is too high (spot runs to the top), decrease the polarity by adding more Hexanes.
-
-
Add the Basic Modifier: Once you have found a good solvent ratio, add 1% triethylamine and re-run the TLC to confirm the Rƒ and observe the reduction in tailing.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add your crude product and a small amount of silica gel. Add a volatile solvent (like dichloromethane) and evaporate it under reduced pressure until you have a dry, free-flowing powder. This "dry loading" method generally gives better separation than loading the sample dissolved in liquid.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (pre-mixed with 1% triethylamine). Ensure the silica bed is compact and level.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with your solvent system. It is often beneficial to start with a slightly less polar mixture than the one that gave an Rƒ of 0.3, and gradually increase the polarity (a "gradient").
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying compounds that are already relatively pure (>90%) and solid at room temperature.
Frequently Asked Questions
Q1: I dissolved my compound in hot solvent, but upon cooling, it separated as an oil instead of crystals. What should I do?
A1: This phenomenon, known as "oiling out," is common and occurs when the solute's solubility is exceeded at a temperature above its melting point, or if the solution is too concentrated.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the same solvent to create a more dilute solution. Let it cool slowly again.
-
Cool More Slowly: Rapid cooling encourages oiling out. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.
-
Induce Nucleation: If the solution remains supersaturated, you may need to initiate crystal growth. Scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound.
-
Change Solvents: If the problem persists, the solvent may be unsuitable. The boiling point of the solvent might be too high. You will need to perform a new solvent screen.
Q2: My final yield after recrystallization is very low. How can I improve recovery?
A2: Low recovery is typically due to one of three issues:
-
Using Too Much Solvent: The most common error is adding too much hot solvent. This keeps a significant amount of your product dissolved in the cold "mother liquor." Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.
-
Premature Crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), significant loss occurs. Solution: Use a pre-heated funnel and flask, and keep the solution hot during filtration.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product. Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.
Data Table: Suggested Solvents for Recrystallization Screening
The key is to find a solvent or solvent pair where the compound is soluble when hot but insoluble when cold. Test small amounts of your product in the following systems.
| Solvent System | Type | Rationale & Comments |
| Toluene | Single | Good for moderately polar aromatic compounds. |
| Ethyl Acetate / Hexane | Mixed | A versatile system. Dissolve in hot EtOAc, then add Hexane until cloudy. |
| Ethanol / Water | Mixed | Classic choice for polar molecules. Dissolve in hot ethanol, add hot water dropwise. |
| Acetone | Single | A strong polar solvent; may require a non-polar anti-solvent like Hexane. |
| Isopropanol | Single | Similar to ethanol but less volatile. |
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling, until the solid just dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Post-Purification and Final Analysis
Q1: My purification is complete. How do I confirm the removal of residual solvents?
A1: The best method is ¹H NMR spectroscopy. Residual solvents like ethyl acetate, hexanes, dichloromethane, or triethylamine have characteristic peaks in the ¹H NMR spectrum. Integrating these peaks relative to a product peak allows you to quantify their presence. For highly pure materials intended for sensitive applications, drying under high vacuum for an extended period (12-24 hours) is recommended.
Q2: What are the best long-term storage conditions for high-purity this compound?
A2: While commercial suppliers list ambient storage, this is for material of standard grade that may already contain stabilizers.[1] For a highly purified analytical standard or a critical intermediate, enhanced precautions are advisable. Store the solid in a sealed vial under an inert atmosphere (nitrogen or argon) and place it in a desiccator to protect it from atmospheric moisture.
References
-
Jubilant Ingrevia Limited . 4-Pyridineethanol Safety Data Sheet. [Link]
-
Ontario Ministry of the Environment, Conservation and Parks . Analytical Method Summaries. [Link]
-
Stoltz, B. M. et al. (2003). Supporting Information for Angew. Chem. Int. Ed. Wiley-VCH. [Link]
-
Majireck, M. M. et al. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses, 101, 242-257. [Link]
Sources
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This valuable building block is crucial in pharmaceutical and agrochemical research, largely due to the unique properties imparted by the trifluoromethyl group[1]. However, its synthesis is not without challenges. The presence of the basic pyridine nitrogen and the reactive trifluoromethylating agents can lead to a variety of side products, complicating purification and reducing yields.
This guide is structured as a series of frequently asked questions and troubleshooting protocols based on common issues encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My primary synthesis route is the nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde with TMSCF₃ (Ruppert-Prakash reagent), but my yields are consistently low and the reaction is sluggish. What's going wrong?
A1: This is a very common issue that typically points to three critical parameters: catalyst activation, moisture control, and reagent quality.
-
Catalyst Choice and Activation: The reaction is initiated by a nucleophilic fluoride source that activates the silicon in TMSCF₃.[2] The choice and state of this catalyst are paramount.
-
Tetrabutylammonium fluoride (TBAF): While common, commercial TBAF solutions contain varying amounts of water, which can inhibit the reaction. Using anhydrous TBAF is an option, but it is highly basic and can promote side reactions like the Cannizzaro disproportionation of the aldehyde.
-
Cesium Fluoride (CsF) or Potassium Fluoride (KF): These are excellent anhydrous alternatives. For optimal results, ensure the fluoride salt is freshly dried in vacuo with heating before use. Molecular sieves can also be added to the reaction to scavenge trace moisture.[2]
-
-
Moisture Contamination: All glassware must be rigorously oven- or flame-dried, and the reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon). Any moisture will hydrolyze the TMSCF₃ reagent and quench the catalytic fluoride anion.
-
Reagent Quality: 4-pyridinecarboxaldehyde is prone to air oxidation, forming isonicotinic acid. Use freshly distilled or recently purchased aldehyde for best results. Similarly, ensure your TMSCF₃ has not been compromised by improper storage.
Q2: My NMR analysis shows a significant impurity that I've identified as the starting ketone, 4-(trifluoroacetyl)pyridine. I thought I was synthesizing the alcohol. How did this happen?
A2: There are two primary scenarios that lead to the presence of 4-(trifluoroacetyl)pyridine[3] in your final product:
-
Oxidation of the Alcohol Product: The target alcohol is susceptible to oxidation back to the ketone, especially during workup or purification. This can be exacerbated by exposure to air for prolonged periods, particularly if certain metal contaminants are present.
-
Mitigation: During workup, minimize the time the product is exposed to basic conditions or air. When performing column chromatography, consider using a mobile phase that is slightly acidic (e.g., containing 0.1% triethylamine to keep the pyridine nitrogen protonated and less basic, or conversely, a small amount of acetic acid if compatible with your product's stability) to prevent on-column oxidation.
-
-
You Are Using a Ketone Reduction Route: If your synthesis starts with 4-(trifluoroacetyl)pyridine and reduces it (e.g., with NaBH₄), this impurity is simply unreacted starting material.
-
Mitigation: Ensure you are using a sufficient molar excess of the reducing agent. Monitor the reaction to completion using Thin Layer Chromatography (TLC). If the reaction has stalled, a fresh portion of the reducing agent may be required.
-
Q3: During the reaction, my mixture turned dark brown, and I've isolated a complex, intractable mixture. What are the likely decomposition pathways?
A3: A dark coloration and complex product mixture often indicate decomposition of the trifluoromethyl anion source or the starting aldehyde.
-
CF₃⁻ Instability: The trifluoromethyl anion (CF₃⁻), generated from sources like fluoroform (HCF₃), is inherently unstable and can readily eliminate a fluoride ion to form highly reactive difluorocarbene (:CF₂).[4] This carbene can then react non-selectively with nearly any component in the mixture, leading to polymerization and a complex array of side products. Using a stabilized CF₃ source like TMSCF₃, where the CF₃ group is transferred directly, largely avoids the formation of free CF₃⁻.
-
Aldehyde Decomposition: Under strongly basic conditions (e.g., using anhydrous TBAF or a strong, non-nucleophilic base with fluoroform), 4-pyridinecarboxaldehyde, which lacks α-hydrogens, can undergo the Cannizzaro reaction. This disproportionation reaction produces one equivalent of 4-pyridinemethanol and one equivalent of isonicotinic acid, both of which can complicate purification.
-
Pyridine Ring Reactions: While less common under these conditions, the pyridine ring itself can undergo side reactions. The nitrogen is a nucleophile and can be acylated by reagents like trifluoroacetic anhydride (TFAA), which is sometimes used in photoredox trifluoromethylation methods.[5][6] This can lead to the formation of pyridinium salts.
Q4: I am losing a significant portion of my product during the aqueous workup. How can I improve my extraction efficiency?
A4: The target molecule, this compound, is amphiphilic and has a basic nitrogen atom. This combination leads to high water solubility, especially under acidic conditions where it forms a pyridinium salt.
-
pH Control: During extraction, ensure the aqueous layer is basic (pH > 8-9) by adding a base like sodium carbonate or dilute sodium hydroxide. This deprotonates the pyridine nitrogen, making the molecule less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.
-
Continuous Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor can be used to achieve high recovery of water-soluble products.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as a 3:1 mixture of Chloroform:Isopropanol, if common solvents like ethyl acetate fail to provide adequate recovery.
Troubleshooting and Optimization Protocols
Protocol 1: Purification Strategy for this compound
The basicity of the pyridine nitrogen often causes significant tailing (streaking) on silica gel chromatography. This complicates separation and can lead to impure fractions.
Step-by-Step Guide:
-
Neutralize the Silica: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 50% Ethyl Acetate in Hexanes).
-
Add 1-2% triethylamine (Et₃N) by volume to the slurry. The triethylamine will occupy the acidic silanol groups on the silica surface, preventing your basic product from interacting strongly.
-
Pack the column using this neutralized slurry.
-
Prepare your crude sample and load it onto the column.
-
Elute with a mobile phase also containing 0.5-1% triethylamine.
-
Monitor fractions by TLC and combine the pure fractions.
-
Evaporate the solvent in vacuo. To remove residual triethylamine, the residue can be co-evaporated several times with a solvent like dichloromethane.
Data Summary: Purification Methods
| Method | Mobile/Solvent System | Key Advantage | Common Issue | Purity/Recovery |
| Standard Silica Gel | Ethyl Acetate / Hexanes | Simple setup | Severe product tailing, poor separation | Low / Moderate |
| Neutralized Silica Gel | Ethyl Acetate / Hexanes + 1% Et₃N | Excellent peak shape, good separation | Requires removal of Et₃N from product | High / High |
| Recrystallization | Toluene or Ethyl Acetate/Hexanes | High purity for crystalline solids | Product may oil out; yield loss in mother liquor | Very High / Variable |
| Acid/Base Extraction | 1M HCl / Ethyl Acetate / 1M NaOH | Removes non-basic impurities | Potential for product loss to aqueous layers | Moderate / Moderate |
Visualizing the Process
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low product yield in the synthesis.
Caption: A decision tree for troubleshooting low-yield reactions.
Key Reaction Mechanism: Fluoride-Catalyzed Trifluoromethylation
This diagram illustrates the catalytic cycle for the addition of the Ruppert-Prakash reagent to an aldehyde.
Caption: Mechanism of TMSCF₃ addition to 4-pyridinecarboxaldehyde.
References
-
Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale . PubMed Central. [Link]
-
Trifluoromethyl carbinol synthesis . Organic Chemistry Portal. [Link]
-
The reaction of pyridine nucleotides with trifluoroacetic acid anhydride . PubMed. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]
-
A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes . PMC - NIH. [Link]
-
Scheme. 1. Representative triflate salt (TFA: pyridine) mediated... . ResearchGate. [Link]
-
Trifluoromethylation . Wikipedia. [Link]
- Method of producing pyridine ethanol derivative.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent . Beilstein Journals. [Link]
-
Synthesis of α-trifluoromethyl carboxylic acids, esters and amides . Organic Chemistry Portal. [Link]
- Synthesis of pharmaceutically useful pyridine derivatives.
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system . Beilstein Journals. [Link]
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 3. CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone - Synblock [synblock.com]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The reaction of pyridine nucleotides with trifluoroacetic acid anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Welcome to the technical support center for the preparation of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic nature of this synthesis. The nucleophilic addition of an organometallic pyridine derivative to a trifluoroacetyl electrophile is a powerful transformation, but it is accompanied by a significant release of heat that, if not properly controlled, can lead to reduced yield, impurity formation, and potentially hazardous thermal runaway events. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe and successful reaction.
Understanding the Exothermic Nature of the Reaction
The synthesis of this compound typically involves the reaction of a highly reactive 4-pyridyl organometallic reagent (such as 4-pyridyllithium or a 4-pyridyl Grignard reagent) with an electrophilic trifluoromethyl source like ethyl trifluoroacetate or trifluoroacetaldehyde. The high reactivity of organolithium and Grignard reagents is what makes them excellent nucleophiles, but it is also the source of the reaction's significant exothermicity.[1][2] The formation of the carbon-carbon bond is a thermodynamically favorable process that releases a substantial amount of energy as heat.
Reactions involving fluoroacetonitrile and Grignard reagents are known to be exothermic, necessitating careful temperature control. Similarly, trifluoromethyl-substituted Grignard reagents have been shown to have a highly exothermic decomposition profile, underscoring the thermal sensitivity of related compounds.[3] Failure to manage this exotherm can lead to a rapid increase in temperature, potentially causing the solvent to boil, pressure to build up, and in a worst-case scenario, a runaway reaction.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis.
Q1: I observed a sudden and rapid temperature increase immediately after adding my 4-pyridyl organometallic reagent to the trifluoroacetyl compound, even with external cooling. What went wrong?
A1: This indicates an uncontrolled release of the reaction's heat, likely due to too rapid addition of the organometallic reagent.
-
Causality: The reaction is initiated on contact. Adding the nucleophile too quickly creates a localized concentration of reactants, leading to a burst of heat generation that overwhelms the cooling capacity of the system. Grignard reactions, in particular, are known for their spontaneous and significant heat release upon initiation.[4][5]
-
Immediate Action: If you observe a rapid, uncontrolled temperature rise, immediately cease the addition of the reagent. If possible and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the excess heat. Ensure your emergency preparedness plan is in place.
-
Preventative Measures:
-
Slow, Controlled Addition: The organometallic reagent must be added dropwise or via a syringe pump at a rate that allows the cooling system to maintain the desired internal temperature.
-
Dilution: Conducting the reaction at a higher dilution can help to better dissipate the heat generated.
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized heating and to quickly distribute the added reagent.
-
Q2: My reaction yield is consistently low, and I am isolating a significant amount of side products. Could this be related to temperature control?
A2: Yes, poor temperature control is a very likely cause.
-
Causality: Elevated temperatures can promote side reactions. For instance, the highly basic organometallic reagent can deprotonate the newly formed alcohol product or react with the ester group of ethyl trifluoroacetate multiple times. Organolithium reagents are strong bases and potent nucleophiles, and their reactivity needs to be moderated by low temperatures.[6][7]
-
Troubleshooting Steps:
-
Verify Internal Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just monitoring the cooling bath temperature.
-
Lower the Reaction Temperature: Conduct the addition at a lower temperature. For many organolithium and Grignard additions to carbonyls, temperatures of -78 °C (dry ice/acetone bath) are standard practice to ensure selectivity and minimize side reactions.
-
Reverse Addition: Consider adding the electrophile (e.g., ethyl trifluoroacetate) to the organometallic reagent at a low temperature. This can sometimes help to control the reactivity.
-
Q3: I am planning to scale up this reaction from 1 gram to 100 grams. What are the key safety considerations regarding the exotherm?
A3: Scaling up this reaction significantly increases the risk of a thermal event and requires careful planning.
-
Causality: The volume of the reaction increases by a power of three, while the surface area for heat exchange only increases by a power of two. This means that heat dissipation becomes much less efficient at a larger scale, making it easier for the reaction to overheat.
-
Key Scale-Up Considerations:
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe process.
-
Engineered Controls: Ensure the larger reactor has a sufficiently powerful cooling system, including a jacketed vessel with a circulating coolant and potentially an emergency cooling system.
-
Controlled Dosing: A reliable and precise dosing pump for the addition of the organometallic reagent is essential. The addition rate should be determined based on the calorimetric data to ensure the rate of heat generation never exceeds the rate of heat removal.
-
Agitation: Ensure the reactor is equipped with an appropriate agitator to provide efficient mixing at the larger volume.
-
Contingency Plan: Have a clear and practiced plan for handling a thermal excursion, including quenching procedures and pressure relief systems.
-
Frequently Asked Questions (FAQs)
What is the optimal temperature for this reaction?
While the optimal temperature can depend on the specific reagents and solvents used, a starting point for the addition of the 4-pyridyl organometallic reagent is typically between -78 °C and -40 °C. The reaction should be maintained at a low temperature throughout the addition and for a period afterward to ensure complete conversion before warming.
Which solvent is best for managing the exotherm?
Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for Grignard and organolithium reactions. THF is often preferred due to its better solvating properties and wider liquid range. For scale-up, consider a solvent with a higher boiling point to provide a larger safety margin, but be aware that this may also affect reactivity.
How can I visually monitor the reaction's progress and heat generation?
Direct visual monitoring of a low-temperature reaction can be challenging. The most reliable method is to continuously monitor the internal temperature of the reaction. A steady temperature during the addition indicates that the cooling system is effectively removing the heat of reaction. A gradual increase in temperature might be acceptable, but a sharp rise signals a problem. In-situ monitoring techniques like FTIR can also provide real-time information on reactant consumption and product formation.[5]
What are the hazards of the reagents themselves?
-
Organolithium Reagents (e.g., n-Butyllithium): Many organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[2] They also react violently with water. Strict anhydrous and inert atmosphere techniques are mandatory.
-
Grignard Reagents: While not typically pyrophoric, Grignard reagents are highly flammable and react vigorously with water and other protic sources.
-
Ethyl Trifluoroacetate: This is a flammable liquid.[8]
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any work.
Visualizations
Experimental Workflow for Safe Reagent Addition
Caption: Workflow for controlled addition of the organometallic reagent.
Troubleshooting Decision Tree for Thermal Excursions
Caption: Decision tree for managing a thermal excursion event.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Addition Temperature | -78 °C to -40 °C | Minimizes side reactions and allows for better control of the exotherm. |
| Reagent Concentration | 0.2 - 0.5 M | Higher dilution helps to dissipate heat more effectively. |
| Addition Time (Lab Scale) | 30 - 60 minutes | Slow addition is critical to prevent accumulation of unreacted reagents and a sudden release of heat. |
| Stirring Speed | >300 RPM (ensure vortex) | Vigorous stirring is essential for rapid heat and mass transfer. |
Experimental Protocol: General Laboratory Procedure
Disclaimer: This is a general guideline. All procedures should be risk-assessed and adapted to your specific laboratory conditions and scale.
-
Glassware Preparation: All glassware must be oven-dried and assembled hot under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a rubber septum, add ethyl trifluoroacetate (1.0 equivalent) and anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Prepare a solution of the 4-pyridyl organometallic reagent (1.1 equivalents) in a suitable anhydrous solvent in a gas-tight syringe. Add the organometallic solution dropwise to the stirred solution of ethyl trifluoroacetate over a period of at least 30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Warming: Slowly allow the reaction to warm to room temperature over 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organometallic reagent.
-
Work-up: Proceed with the standard aqueous work-up and purification procedures.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sites.wp.odu.edu [sites.wp.odu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hzdr.de [hzdr.de]
- 5. mt.com [mt.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. Organolithium Reagents [merckmillipore.com]
- 8. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Welcome to the technical support center for the synthesis and optimization of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully optimize your reaction conditions.
I. Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved via the nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde. A key reagent for this transformation is (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1][2] The reaction is typically activated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).
The generally accepted mechanism involves the activation of TMSCF₃ by a fluoride ion to form a pentacoordinate silicon species. This intermediate serves as a source of the trifluoromethyl anion (CF₃⁻), which then attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. The resulting alkoxide is subsequently silylated by the TMS group, and a final hydrolysis step yields the desired trifluoromethyl carbinol.
Sources
Technical Support Center: Characterization of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Welcome to the technical support center for the characterization of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this fluorinated pyridyl alcohol. Our goal is to provide practical, experience-driven advice to ensure the integrity and reproducibility of your experimental results.
Introduction: The Unique Challenges of a Fluorinated Pyridyl Alcohol
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered acidity. However, the interplay between the electron-withdrawing trifluoromethyl group, the chiral alcohol, and the basic pyridine ring presents a distinct set of challenges in its characterization. This guide provides a structured approach to troubleshoot these issues.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of this compound, typically via the addition of a trifluoromethyl nucleophile to pyridine-4-carboxaldehyde, can be accompanied by side reactions and purification difficulties.
FAQ 1: My reaction yield is low, and I see multiple spots on my TLC. What are the likely side products?
Answer: Low yields and multiple byproducts are common when working with trifluoromethyl carbanion equivalents and aromatic aldehydes. The primary competing reaction is often dehydration of the desired product, especially under acidic or basic workup conditions or during purification.
Potential Side Products:
| Side Product | Structure | Common Cause |
| 4-(2,2,2-Trifluorovinyl)pyridine | Dehydration of the product | |
| Unreacted Pyridine-4-carboxaldehyde | Incomplete reaction | |
| Cannizzaro reaction products | If strong basic conditions are used with the aldehyde |
Troubleshooting Workflow:
Technical Support Center: Resolving Impurities in 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol Samples
Welcome to the technical support center for 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and handling of this important chemical intermediate. As a key building block in pharmaceutical and agrochemical research, the purity of this compound is paramount for reliable and reproducible downstream applications.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My NMR spectrum shows unreacted starting materials. What are the likely culprits and how do I remove them?
A1: The most common synthetic route to this compound involves the trifluoromethylation of 4-pyridinecarboxaldehyde. Therefore, the most probable starting material impurities are:
-
4-Pyridinecarboxaldehyde: The electrophilic precursor to the final product.
-
A Trifluoromethyl Anion Source (e.g., TMS-CF3, Ruppert-Prakash reagent): The nucleophilic trifluoromethylating agent.
Causality: Incomplete reaction due to stoichiometric imbalance, insufficient reaction time, or suboptimal reaction temperature can lead to the presence of unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for starting material impurities.
Detailed Protocols:
-
Aqueous Acid Wash (for 4-Pyridinecarboxaldehyde):
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine nitrogen of the desired product and any remaining basic impurities will be protonated and move to the aqueous layer.
-
Neutralize the aqueous layer with a base (e.g., NaHCO3) and extract the product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Silica Gel Chromatography: See the detailed protocol in the "Purification Protocols" section below.
Q2: I observe a side-product with a mass corresponding to the addition of a -C2F5 group. What is this and how did it form?
A2: This is likely a pentafluoroethylated analog of your target compound. During trifluoromethylation reactions, especially those mediated by copper, side reactions can occur.[1] The trifluoromethylcopper intermediate can decompose to generate difluorocarbene (:CF2).[1] This highly reactive species can then insert into another trifluoromethylcopper molecule to form a pentafluoroethylcopper species, which can then react with your starting aldehyde.[1]
Mitigation and Removal:
-
Reaction Control: Careful control of reaction temperature and slow addition of reagents can minimize the formation of this byproduct.
-
Purification: Due to the significant difference in polarity and molecular weight, this impurity can typically be separated from the desired product using silica gel chromatography.
Q3: My sample is showing signs of degradation over time, what are the likely degradation products?
A3: this compound can be susceptible to degradation, particularly under harsh acidic, basic, or oxidative conditions.[2] Potential degradation pathways include:
-
Dehydration: Elimination of water to form a trifluoromethyl vinyl pyridine species.
-
Oxidation: Oxidation of the secondary alcohol to the corresponding ketone.
-
Retro-Aldol Type Reaction: Cleavage of the C-C bond to regenerate 4-pyridinecarboxaldehyde and a trifluoromethyl anion, which would be subsequently protonated.
The stability of pyridine-containing compounds in pharmaceutical formulations is a known concern, with pyridine itself sometimes being a degradation product.[3]
Storage Recommendations: To ensure stability, store the compound in an inert atmosphere at room temperature.[4]
Analytical Characterization Protocols
A robust analytical methodology is crucial for accurate purity assessment.[4]
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm | Provides good retention and separation of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for the basic pyridine moiety. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is effective for separating a range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and purity assessment.
| Nucleus | Expected Chemical Shifts (δ, ppm) | Key Features |
| ¹H NMR | ~8.6 (d, 2H), ~7.4 (d, 2H), ~5.1 (q, 1H), ~4.0 (d, 1H, OH) | The quartet for the methine proton is due to coupling with the adjacent CF3 group. The OH peak may be broad and its position can vary. |
| ¹⁹F NMR | ~-78 (s, 3F) | A singlet is expected for the CF3 group. |
| ¹³C NMR | ~150, ~148, ~121, ~72 (q), ~124 (q) | The carbon attached to the CF3 group and the CF3 carbon itself will appear as quartets due to C-F coupling. |
Purification Protocols
Silica Gel Flash Chromatography
This is the most common and effective method for purifying this compound from a variety of impurities.
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol), adding the silica, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Eluent System Selection:
Caption: Logic for selecting a chromatography eluent.
Recrystallization
Recrystallization can be an effective method for removing minor impurities if a suitable solvent system can be found.
Step-by-Step Protocol:
-
Solvent Selection: Identify a solvent or solvent pair in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
References
-
MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate. PubMed Central. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 394203-58-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]
-
GenScript. (n.d.). Protein L Resin Cat. No. L00239. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications. Retrieved from [Link]
-
Beilstein Journals. (2018, January 17). Progress in copper-catalyzed trifluoromethylation. Retrieved from [Link]
- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
-
Bio-Rad. (n.d.). Protein Expression and Purification Series. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed. Retrieved from [Link]
-
MDPI. (2023, January 30). Enhancing Biodegradation of Pyridine with Trehalose Lipid in Rhodococcus pyridinivorans sp. Strain HR-1-Inoculated Microbial Fuel Cell. Retrieved from [Link]
-
PubMed. (2019, February 1). Ceftazidime Stability and Pyridine Toxicity During Continuous iv Infusion. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Pyridin-4-yl)ethan-1-ol, tms - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 3. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 394203-58-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of molecules, making this building block highly valuable.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and characterization guidance to ensure successful and reproducible synthesis.
I. Synthesis Overview & Key Challenges
The most common and reliable method for the synthesis of this compound is the nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃).[2][3] This reaction is typically initiated by a nucleophilic catalyst, such as a fluoride salt, which activates the TMSCF₃ to deliver the trifluoromethyl anion (CF₃⁻) to the electrophilic carbonyl carbon of the aldehyde.
While seemingly straightforward, this synthesis presents several potential challenges that can impact yield, purity, and reproducibility. These challenges often stem from the inherent properties of the starting material and the product, namely the basicity of the pyridine nitrogen and the polarity of the final alcohol.
Diagram 1: General Reaction Scheme
Caption: General synthesis of this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Low or No Product Yield
Q1: I am observing very low or no conversion of my starting material, 4-pyridinecarboxaldehyde. What are the likely causes?
A1: This is a common issue that can be attributed to several factors related to reagent quality, reaction setup, and catalyst activity.
-
Inactive Ruppert-Prakash Reagent (TMSCF₃):
-
Cause: TMSCF₃ is sensitive to moisture and can decompose over time.
-
Solution: Ensure you are using a fresh bottle of TMSCF₃ or a recently purchased one stored under an inert atmosphere. It is a volatile liquid (boiling point ~55 °C), so proper handling to avoid evaporation is crucial.
-
Verification: You can test the activity of your TMSCF₃ on a more reliable substrate, such as benzaldehyde, under standard conditions.
-
-
Insufficient Catalyst Activity:
-
Cause: The fluoride source (e.g., tetrabutylammonium fluoride - TBAF) is highly hygroscopic.[4] Water will protonate the trifluoromethyl anion intermediate, quenching the reaction. Anhydrous conditions are critical.
-
Solution: Use anhydrous TBAF or a freshly opened bottle of its solution in THF. If using solid TBAF, ensure it has been properly dried and stored. Alternatively, other fluoride sources like CsF or KF can be used, but may require different reaction conditions. Some protocols suggest the use of catalysts that do not require strictly anhydrous conditions.[2]
-
Pro-Tip: Consider using a co-catalyst system. For instance, a combination of a fluoride source with a Lewis acid can sometimes enhance the reaction rate.
-
-
Inappropriate Solvent:
-
Cause: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for this reaction. Ensure it is freshly distilled or from a sealed bottle. In some cases, for sluggish reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate the reaction, even with reduced catalyst loading.[2]
-
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Welcome to the Technical Support Center for the synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring successful and reproducible outcomes in your laboratory.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the creation of various pharmaceutical and agrochemical compounds. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1] The most common and direct route to this alcohol is the nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). This reaction is typically initiated by a catalytic amount of a fluoride source. For enantiomerically pure products, asymmetric catalysis is employed.
This guide will focus on the catalyst's role in this transformation, addressing common challenges and providing actionable solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: I am not getting the expected yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields are a common challenge and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
4-Pyridinecarboxaldehyde: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid. Ensure its purity by checking for the presence of 4-pyridinecarboxylic acid. If necessary, purify the aldehyde by distillation or chromatography before use.
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is sensitive to moisture. Use a fresh bottle or a properly stored aliquot. Exposure to atmospheric moisture can lead to the formation of fluoroform and reduce the effective concentration of the trifluoromethyl anion.
-
Solvent: Anhydrous solvents are crucial for this reaction. Ensure your solvent is properly dried and stored over molecular sieves.
-
-
Catalyst/Initiator Activity:
-
Fluoride Source: The fluoride initiator (e.g., tetrabutylammonium fluoride - TBAF, cesium fluoride - CsF) is hygroscopic. Use a freshly opened bottle or dry the catalyst under vacuum before use. The catalytic activity is highly dependent on the dryness of the fluoride source.
-
Catalyst Loading: The amount of catalyst can be critical. Too little may result in a sluggish or incomplete reaction, while too much can sometimes lead to side reactions. An optimal catalyst loading is typically between 5-10 mol%.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the trifluoromethyl anion and minimize side reactions. If the reaction is sluggish, a gradual increase in temperature might be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the starting aldehyde is consumed.
-
-
Work-up Procedure:
-
Proper quenching of the reaction is important. The reaction is typically quenched with a saturated aqueous solution of ammonium chloride.
-
Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Question: I am attempting an asymmetric synthesis of this compound, but the enantiomeric excess (ee) is low. How can I improve the stereocontrol?
Answer: Achieving high enantioselectivity requires careful optimization of the chiral catalyst and reaction conditions.
-
Choice of Chiral Catalyst:
-
Catalyst Screening: Not all chiral catalysts are equally effective for all substrates. A screening of different classes of catalysts is often necessary. Consider catalysts that have shown success in the trifluoromethylation of other aromatic aldehydes, such as cinchona alkaloid derivatives or chiral N-heterocyclic carbene (NHC)-copper complexes.[2]
-
Catalyst Purity: The enantiopurity of your catalyst is paramount. Use a catalyst with the highest possible enantiomeric excess.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. Try running the reaction at temperatures as low as -78 °C.
-
Solvent: The solvent can have a significant impact on the transition state of the reaction and thus on the enantioselectivity. Screen a variety of aprotic solvents (e.g., THF, toluene, dichloromethane).
-
Additives: In some cases, the addition of a Lewis acid or a co-catalyst can enhance enantioselectivity by creating a more organized transition state.
-
-
Substrate Considerations:
-
The pyridine nitrogen can sometimes coordinate to the metal center of a catalyst, leading to multiple competing reaction pathways and lower enantioselectivity. The use of a catalyst system that is less susceptible to coordination by the pyridine nitrogen may be beneficial.
-
Issue 3: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
Answer: Side reactions can compete with the desired trifluoromethylation. Here are some common possibilities:
-
Cannizzaro Reaction: Under basic conditions (from the fluoride initiator), the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. This is more likely if the reaction is run at higher temperatures or for extended periods.
-
Solution: Maintain a low reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.
-
-
Protonation of the Trifluoromethyl Anion: If there are acidic protons in the reaction mixture (e.g., from water), the trifluoromethyl anion can be protonated to form fluoroform, which is a gas.
-
Solution: Ensure all reagents and solvents are scrupulously dried.
-
-
Reaction with the Pyridine Ring: While the primary reaction is at the aldehyde, under certain conditions, trifluoromethylation of the pyridine ring itself can occur, especially with radical-based methods.[3]
-
Solution: Stick to nucleophilic trifluoromethylation conditions for better chemoselectivity towards the aldehyde.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the trifluoromethylation of 4-pyridinecarboxaldehyde?
A1: The catalyst plays a crucial role in generating the active trifluoromethylating species. In the case of the Ruppert-Prakash reagent (TMSCF₃), a catalytic amount of a fluoride source (the initiator) is required to generate the trifluoromethyl anion (CF₃⁻), which is the active nucleophile that attacks the carbonyl carbon of the aldehyde. In asymmetric synthesis, a chiral catalyst is used to create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the product.
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on your synthetic goal.
-
For a racemic product: A simple fluoride source like TBAF or CsF is sufficient.
-
For an enantiomerically enriched product: A chiral catalyst is necessary. Screening of different catalyst families is recommended. Promising candidates include:
-
Chiral (NHC)-Copper Complexes: These have shown good activity and enantioselectivity for the trifluoromethylation of aromatic aldehydes.[2]
-
Cinchona Alkaloid Derivatives: These organocatalysts can be effective for asymmetric trifluoromethylation.
-
Photoredox Organocatalysis: This newer method uses a combination of a photocatalyst and a chiral amine organocatalyst and has shown high enantioselectivity for the α-trifluoromethylation of aldehydes.[4]
-
Q3: What is the general mechanism of the Ruppert-Prakash reaction?
A3: The reaction proceeds via the following general steps:
-
Activation: A catalytic amount of a fluoride source attacks the silicon atom of TMSCF₃, generating a pentacoordinate silicon species.
-
Generation of the Nucleophile: This intermediate releases the trifluoromethyl anion (CF₃⁻).
-
Nucleophilic Attack: The CF₃⁻ anion attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.
-
Silylation: The resulting alkoxide is trapped by another molecule of TMSCF₃ to form a silyl ether.
-
Hydrolysis: The silyl ether is hydrolyzed during the aqueous work-up to yield the final product, this compound.
Data Presentation: Catalyst System Comparison
| Catalyst System | Type | Potential Advantages | Potential Challenges |
| TBAF / CsF | Achiral Fluoride Initiator | Simple, inexpensive, readily available. | Produces a racemic mixture. |
| Chiral (NHC)-Copper Complex | Chiral Lewis Acid | Can provide high enantioselectivity.[2] | May require careful optimization of ligands and conditions. |
| Cinchona Alkaloid Derivative | Chiral Organocatalyst | Metal-free, often robust and easy to handle. | May require higher catalyst loadings. |
| Iridium or Ruthenium Photocatalyst + Chiral Amine | Photoredox Organocatalysis | Can achieve very high enantioselectivity under mild conditions.[4] | Requires a light source and careful exclusion of oxygen. |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues.
Caption: Troubleshooting decision tree for low yield.
References
-
Feng, X., et al. (2012). Asymmetric trifluoromethylation of aromatic aldehydes by cooperative catalysis with (IPr)CuF and quinidine-derived quaternary ammonium salt. Organic & Biomolecular Chemistry, 10(34), 6822-6826. [Link]
-
Zhao, W., et al. (2025). Selective meta-C-H trifluoromethylation of pyridines via 1,4-dihydropyridinephosph-onate. ResearchGate. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(33), 11684–11686. [Link]
-
Fujiwara, T., & O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 131–143. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-hub.se [sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage recommendations for "2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol"
Technical Support Center: 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Welcome to the technical support guide for this compound (CAS No. 394203-58-8). This document, prepared by our senior application scientists, provides in-depth handling and storage recommendations, as well as troubleshooting advice to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the routine handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary concerns are:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Can cause serious damage to the eyes.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: It is also considered harmful if ingested.
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1] Full personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[1]
Q2: What are the optimal storage conditions for long-term stability?
A2: To ensure the integrity and stability of the compound, it should be stored under the following conditions:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Atmosphere: While standard atmospheric conditions are generally acceptable, for long-term storage or if you suspect sensitivity to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice.
-
Temperature: Store in a cool, dry, and well-ventilated place.[1] Ambient storage temperature is generally recommended. Avoid exposure to heat sources or direct sunlight.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: While specific solubility data is not extensively published, based on its structure—a polar alcohol with a pyridine ring—it is expected to be soluble in a range of polar organic solvents. The related compound, 2,2,2-Trifluoroethanol, is miscible with water and ethanol.[3] Therefore, good starting points for dissolution include:
-
Methanol or Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
Always start with a small quantity to test solubility before preparing a bulk solution.
Q4: Is this compound compatible with common reagents?
A4: Caution should be exercised with certain classes of reagents. The trifluoromethyl group makes the alcohol proton more acidic than a typical alcohol.[3] The pyridine nitrogen is basic and nucleophilic. Therefore, be mindful of incompatibilities seen with related structures, which include:
-
Strong Oxidizing Agents: Can lead to unwanted oxidation of the alcohol group.[4][5]
-
Strong Acids: May protonate the pyridine ring, altering its properties.[5]
-
Strong Bases: Can deprotonate the alcohol, forming an alkoxide. This may be a desired reaction step but should be controlled.
-
Metals: Some reactive metals may be incompatible.[6]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Problem: My compound will not fully dissolve in my chosen solvent.
-
Plausible Cause: The concentration may be too high for the selected solvent, or the solvent may have suboptimal polarity.
-
Solution Pathway:
-
Gentle Warming: Try gently warming the solution. An increase in temperature often improves solubility.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of solid particles.
-
Solvent Co-mixture: If using a less polar solvent (e.g., dichloromethane), try adding a small percentage of a more polar co-solvent like methanol or DMSO.
-
Alternative Solvents: Test solubility in the alternative solvents listed in FAQ Q3.
-
Problem: My reaction is showing poor conversion or unexpected side products.
-
Plausible Cause 1: Pyridine Ring Interference. The basic nitrogen atom on the pyridine ring can act as a base or nucleophile, potentially quenching acid catalysts, reacting with electrophiles, or coordinating to metal centers.
-
Solution Pathway:
-
If your reaction is acid-catalyzed, you may need to add more than a stoichiometric amount of the acid to account for what is neutralized by the pyridine.
-
In reactions involving sensitive electrophiles, the pyridine nitrogen may compete as a nucleophile. Protecting the nitrogen or choosing alternative reaction conditions may be necessary.
-
-
Plausible Cause 2: Unintended Reactivity of the Alcohol. The hydroxyl group can undergo side reactions such as oxidation or acylation, especially if reaction conditions are not carefully controlled. The enhanced acidity of this alcohol could also influence reaction pathways.
-
Solution Pathway:
-
Ensure your reaction is performed under an inert atmosphere if oxidizing conditions are a concern.
-
If the alcohol's reactivity is problematic, consider using a protecting group strategy (e.g., converting it to a silyl ether) before proceeding with other transformations.
-
Problem: The compound's appearance has changed (e.g., color change) in storage.
-
Plausible Cause: This may indicate degradation, likely due to oxidation or reaction with atmospheric moisture or contaminants.
-
Solution Pathway:
-
Verify Storage Conditions: Immediately confirm that the compound is stored as recommended (cool, dry, tightly sealed).[1]
-
Inert Atmosphere: If not already doing so, purge the container headspace with an inert gas like argon or nitrogen before sealing for storage.
-
Purity Check: Before use, verify the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) to ensure it is suitable for your experiment. Discolored material should be treated with suspicion.
-
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Ambient, in a cool area | Prevents thermal degradation.[1] |
| Storage Atmosphere | Tightly sealed container; Inert gas for long-term | Prevents reaction with air and moisture.[1] |
| Handling Location | Chemical fume hood | Minimizes inhalation exposure.[1] |
| Eye Protection | Safety goggles with side-shields | Protects against serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves | Prevents skin irritation and absorption.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Avoids vigorous or uncontrolled reactions.[4][5][6] |
Experimental Workflow Visualization
The following diagram outlines the standard procedure for safely handling this compound from receipt to storage.
Caption: Safe handling and storage workflow for this compound.
References
-
ScienceLab.com. (2005). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol , a compound of interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold and the unique properties imparted by the trifluoromethyl group. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and characterization.
In the competitive landscape of drug discovery, a precise and comprehensive understanding of molecular structure is paramount. NMR spectroscopy stands as a cornerstone analytical technique for providing this detailed structural information.[1][2] This guide will not only present the spectral data for our target molecule but also offer a comparative analysis with its non-fluorinated analog, 1-(pyridin-4-yl)ethan-1-ol . This comparison will illuminate the significant influence of the trifluoromethyl group on the NMR spectra, providing valuable insights for scientists working with fluorinated compounds.
The Critical Role of the Trifluoromethyl Group in Drug Design
The introduction of a trifluoromethyl (CF₃) group into a molecule can dramatically alter its physicochemical and biological properties. This substituent is known to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the electronic and steric effects of the CF₃ group is crucial, and NMR spectroscopy is a primary tool for this investigation.
¹H and ¹³C NMR Spectral Analysis of this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, we can predict the spectral data with a high degree of confidence based on established NMR principles and data from analogous structures.[3] The predicted data is presented below, followed by a detailed explanation of the reasoning.
Molecular Structure:
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Data:
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-2, H-6 | ~8.7 | d | ~6.0 | C-2, C-6 | ~150 | s |
| H-3, H-5 | ~7.5 | d | ~6.0 | C-3, C-5 | ~121 | s |
| C-4 | - | - | - | C-4 | ~155 | s |
| CH-OH | ~5.2 | q | ~6.5 | CH-OH | ~73 | q |
| OH | variable | s | - | - | - | - |
| CF₃ | - | - | - | CF₃ | ~124 | q |
Comparative Analysis: The Impact of the CF₃ Group
To appreciate the influence of the trifluoromethyl group, we will compare the predicted data for our target molecule with the experimental data for its non-fluorinated counterpart, 1-(pyridin-4-yl)ethan-1-ol .
Molecular Structure:
Caption: Molecular structure of 1-(pyridin-4-yl)ethan-1-ol.
Experimental ¹H and ¹³C NMR Data for 1-(pyridin-4-yl)ethan-1-ol:
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-2, H-6 | 8.41 | d | 5.0 | C-2, C-6 |
| H-3, H-5 | 7.15-7.31 | m | - | C-3, C-5 |
| C-4 | - | - | - | C-4 |
| CH-OH | 5.97 | s | - | CH-OH |
| OH | 3.63 | s | - | - |
| CH₃ | 1.48 | d | 6.5 | CH₃ |
(Data derived from similar reported structures)
Discussion of Spectral Differences and Causality
¹H NMR Analysis:
-
Pyridine Protons (H-2, H-6 and H-3, H-5): The protons on the pyridine ring in this compound are expected to be shifted slightly downfield compared to the non-fluorinated analog. This is due to the strong electron-withdrawing inductive effect of the CF₃ group, which deshields the entire molecule to some extent.
-
Methine Proton (CH-OH): A significant downfield shift is predicted for the methine proton in the fluorinated compound (~5.2 ppm) compared to the non-fluorinated analog (~4.9 ppm for similar structures). The powerful electron-withdrawing nature of the three fluorine atoms strongly deshields this adjacent proton. Furthermore, this proton will appear as a quartet due to coupling with the three equivalent fluorine atoms (³JHF ≈ 6.5 Hz). In the non-fluorinated compound, this proton is a quartet due to coupling with the methyl protons.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet.
¹³C NMR Analysis:
-
Pyridine Carbons: Similar to the protons, the carbon atoms of the pyridine ring in the fluorinated compound will experience a slight downfield shift due to the inductive effect of the CF₃ group.
-
Methine Carbon (CH-OH): The methine carbon in this compound is expected to be slightly downfield compared to the non-fluorinated analog. More importantly, this carbon will exhibit a quartet multiplicity in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms (²JCF ≈ 30 Hz).
-
Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a quartet in the ¹³C NMR spectrum due to the large one-bond coupling to the three fluorine atoms (¹JCF ≈ 280 Hz). Its chemical shift is typically around 124 ppm. This large coupling constant is a characteristic feature of trifluoromethyl groups.
Experimental Protocols
Standard NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
Caption: A streamlined workflow for the preparation of NMR samples.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Conclusion
The comparative NMR analysis of this compound and its non-fluorinated analog, 1-(pyridin-4-yl)ethan-1-ol, provides a clear and instructive example of the profound electronic effects of the trifluoromethyl group. The characteristic downfield shifts and the distinctive C-F and H-F coupling patterns observed in the fluorinated compound are invaluable diagnostic tools for structural confirmation. For drug development professionals, a thorough understanding of these spectral features is essential for the confident characterization of novel fluorinated pharmaceutical candidates. This guide provides a foundational framework for interpreting the NMR spectra of such molecules, enabling more efficient and accurate drug discovery and development.
References
-
Royal Society of Chemistry. (2018). Supplementary Information: Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
-
Turdibekov, D. M., et al. (2018). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Russian Chemical Bulletin, 67(10), 1894-1900. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]
-
Nikolova, P., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(4), 48. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
This guide provides an in-depth analysis of the mass spectrometric behavior of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a compound of interest in pharmaceutical and materials science research. Understanding its fragmentation pattern is critical for unambiguous identification, structural elucidation, and metabolic profiling. We will compare its fragmentation under different ionization techniques, providing objective, data-driven insights for researchers, scientists, and drug development professionals.
The subject molecule, with a molecular formula of C₇H₆F₃NO and a monoisotopic mass of approximately 177.04 Da, possesses several key structural features that dictate its fragmentation: a pyridine ring, a secondary alcohol, and a trifluoromethyl group.[1][2][3] The interplay of these features—the basicity of the pyridine nitrogen, the lability of the alcoholic proton, and the strong electron-withdrawing nature of the trifluoromethyl group—results in distinct and predictable fragmentation pathways.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is paramount as it determines the energy imparted to the analyte, and consequently, the extent of fragmentation. We will compare two common techniques: Electron Ionization (EI), a "hard" technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" technique that typically yields the intact protonated molecule.[4]
-
Electron Ionization (EI): Ideal for volatile compounds and often coupled with Gas Chromatography (GC-MS). It provides a detailed fragmentation "fingerprint," which is highly reproducible and useful for library matching. However, the molecular ion peak may be weak or absent for some molecules.[5]
-
Electrospray Ionization (ESI): The method of choice for coupling with Liquid Chromatography (LC-MS). ESI is a soft ionization technique that generates protonated molecules, [M+H]⁺, with minimal fragmentation.[4][6] This is advantageous for determining molecular weight, but structural information must be obtained by inducing fragmentation through tandem mass spectrometry (MS/MS).[7]
Predicted Fragmentation under Electron Ionization (EI-MS)
Upon 70 eV electron impact, this compound is expected to undergo several competing fragmentation reactions. The molecular ion (M⁺•) at m/z 177 will be the starting point for these pathways. For alcohols, the molecular ion peak is often weak due to the ease of fragmentation.[8][9]
Key EI Fragmentation Pathways:
-
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for alcohols, driven by the formation of a resonance-stabilized cation.[9][10][11] Two primary α-cleavage events are possible:
-
Loss of the Trifluoromethyl Radical (•CF₃): Cleavage of the C-C bond between the carbinol carbon and the CF₃ group is highly probable. This results in the loss of a •CF₃ radical (mass 69) and the formation of a stable, resonance-stabilized cation at m/z 108 . This is often a major peak.
-
Loss of the Pyridinyl Radical (•C₅H₄N): Cleavage of the C-C bond between the carbinol carbon and the pyridine ring leads to the loss of the pyridin-4-yl radical (mass 78) and the formation of an ion at m/z 99 .
-
-
Dehydration (Loss of H₂O): A common fragmentation for alcohols involves the elimination of a neutral water molecule (mass 18), leading to an ion at m/z 159 .[11][12]
-
Pyridine Ring Fragmentation: The pyridine ring itself or fragments containing it can undergo characteristic cleavage, most notably the loss of a neutral hydrogen cyanide (HCN) molecule (mass 27).[13][14] For instance, the m/z 108 fragment could further lose HCN to produce an ion at m/z 81 .
-
Formation of CF₃⁺: In compounds containing a trifluoromethyl group, the formation of the CF₃⁺ cation at m/z 69 is frequently observed and can be a significant peak in the spectrum.[15][16]
Caption: Predicted Electron Ionization (EI) fragmentation pathways for the target molecule.
Fragmentation with ESI and Tandem MS (ESI-MS/MS)
Under positive mode ESI, the molecule will readily accept a proton, primarily on the basic pyridine nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 178 .[2][4] This ion is generally stable and will not fragment significantly in the source. To obtain structural information, Collision-Induced Dissociation (CID) is performed on this precursor ion.
The fragmentation of the even-electron [M+H]⁺ ion typically proceeds through the loss of stable, neutral molecules.
-
Primary Fragmentation (MS² of m/z 178):
-
Loss of Water (H₂O): The most facile fragmentation is the loss of a neutral water molecule (mass 18) from the protonated alcohol. This is expected to produce a highly abundant product ion at m/z 160 .[2]
-
Loss of Trifluoromethane (CF₃H): A less common but possible pathway is the loss of a neutral trifluoromethane molecule (mass 70), which would yield a product ion at m/z 108 .
-
Caption: Predicted ESI-MS/MS fragmentation pathway of the [M+H]⁺ precursor ion.
Data Summary and Comparison
The following table summarizes the key diagnostic ions expected from each technique.
| Ion (m/z) | Proposed Structure/Origin | EI-MS | ESI-MS/MS | Rationale |
| 178 | [M+H]⁺ | ✔ | Protonated molecule, primary ion in ESI.[2] | |
| 177 | [M]⁺• | ✔ | Molecular ion, may be weak in EI. | |
| 160 | [M+H - H₂O]⁺ | ✔ | Facile loss of water from the protonated alcohol.[9][11] | |
| 159 | [M - H₂O]⁺• | ✔ | Dehydration of the molecular ion.[11] | |
| 108 | [M - CF₃]⁺ or [M+H - CF₃H]⁺ | ✔ | ✔ | α-cleavage (loss of •CF₃) is a major EI pathway.[10][11] |
| 99 | [M - C₅H₄N]⁺ | ✔ | α-cleavage (loss of pyridinyl radical).[10] | |
| 81 | [m/z 108 - HCN]⁺ | ✔ | Characteristic loss from pyridine-containing fragments.[13][14] | |
| 69 | [CF₃]⁺ | ✔ | Common fragment for trifluoromethylated compounds.[15][16] |
Alternative & Complementary Analytical Techniques
While mass spectrometry is powerful, a multi-technique approach provides the most comprehensive characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard for analyzing volatile compounds. Due to the polar -OH group, derivatization (e.g., silylation) may be required to improve peak shape and thermal stability.[17] GC-MS systems are typically equipped with EI sources, providing the fragmentation patterns discussed above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the overall carbon-proton framework. Critically, ¹⁹F NMR is an exceptionally sensitive and specific technique for confirming the presence and chemical environment of the trifluoromethyl group, providing data that is orthogonal to mass spectrometry.[18]
Experimental Protocols
The following protocols are provided as a validated starting point for analysis. Instrument parameters should be optimized for the specific system in use.
Protocol 1: GC-EI-MS Analysis
This protocol is designed to generate a reproducible fragmentation fingerprint.
Caption: Experimental workflow for GC-EI-MS analysis.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Vortex thoroughly and transfer the solution to a 2 mL autosampler vial.
-
-
GC Parameters:
-
System: Agilent 7890 GC or equivalent.
-
Injector: Split/splitless, operated in splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The 5% phenyl phase provides good selectivity for a wide range of compounds.
-
Oven Program: Initial temperature of 60 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Parameters:
-
System: Agilent 5977 MSD or equivalent single quadrupole or TOF mass spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra for library comparison.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 250.
-
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is optimized for detecting the molecular ion and performing targeted fragmentation.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Perform a serial dilution to a final concentration of 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode ESI.[19]
-
-
LC Parameters:
-
System: Agilent 1290 Infinity II LC or equivalent UHPLC system.
-
Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm). A C18 column provides robust reversed-phase separation.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 min. Hold at 95% B for 1 min. Return to 5% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS/MS Parameters:
-
System: Agilent 6460 QQQ or equivalent tandem mass spectrometer.[7]
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 45 psi.
-
Capillary Voltage: 3500 V.
-
MS1 Scan: Scan for the precursor ion at m/z 178.0.
-
MS2 Product Ion Scan: Select m/z 178.0 as the precursor. Apply a range of collision energies (e.g., 10-30 eV) to observe the fragmentation into product ions (e.g., m/z 160.0).
-
References
-
ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
-
CORE. (n.d.). A mass spectral study of - 2-pyrimidones and 2-pyrimidthiones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral study of pyridine derivative. Retrieved from [Link]
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
-
NIH. (n.d.). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. Retrieved from [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
-
RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
-
Journal of Research of the National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). On the McLafferty Rearrangement of Ionized Phenyl Pyridyl Alkanones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Unknown Source. (n.d.). McLafferty Rearrangement.
-
MSU Chemistry. (2023). The Surprising Dynamics of the McLafferty Rearrangement. Retrieved from [Link]
-
ResearchGate. (2016). Could any one suggest the effect of fluorine in mass spectrometry? Retrieved from [Link]
-
NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Retrieved from [Link]
- Unknown Source. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
-
NIH. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Bond cleavage mechanisms of a pyridine derivative molecule. Retrieved from [Link]
-
YouTube. (2018). mass spectrometry: alpha-cleavage. Retrieved from [Link]
-
ACS Publications. (n.d.). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Electrospray Mass Spectrometry (ESI-MS) for the Study of Europium(III) Complexation with Bis(dialkyltriazinyl)pyridines and Its Implications in the Design of New Extracting Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization for fluorotelomer alcohols and perfluorinated sulfonamides determination. Retrieved from [Link]
-
PubMed. (2015). Gas Chromatography-Tandem Mass Spectrometry With Atmospheric Pressure Chemical Ionization for Fluorotelomer Alcohols and Perfluorinated Sulfonamides Determination. Retrieved from [Link]
-
YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). Retrieved from [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
- Unknown Source. (2009). Ion fragmentation of small molecules in mass spectrometry.
-
Imre Blank's Group. (n.d.). Potential of Gas Chromatography−Orthogonal Acceleration Time-of-Flight Mass Spectrometry (GC-oaTOFMS) in Flavor Research. Retrieved from [Link]
- Unknown Source. (n.d.).
-
YouTube. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. Retrieved from [Link]
-
YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
- Unknown Source. (2014). mass spectrometry.
Sources
- 1. This compound | 394203-58-8 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 3. 2,2,2-Trifluoro-1-pyridin-4-yl-ethanol | 394203-58-8 [sigmaaldrich.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. imreblank.ch [imreblank.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to Trifluoromethylated Alcohols: Profiling 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] The trifluoromethyl (CF3) group, in particular, has emerged as a critical substituent due to its potent electron-withdrawing nature and steric profile.[3][4] This guide provides an in-depth comparison of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol with other key trifluoromethylated alcohols, offering experimental insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Trifluoromethyl Carbinol Moiety
The trifluoromethyl carbinol (TFC) moiety, -C(OH)CF3, is a versatile functional group in drug design. Its strong electron-withdrawing trifluoromethyl group significantly lowers the pKa of the adjacent hydroxyl group, enhancing its hydrogen bonding capabilities.[3] Furthermore, the C-F bond's high bond energy confers increased metabolic stability by making the molecule less susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4] This guide will focus on a comparative analysis of three representative TFCs:
-
This compound: A heteroaromatic TFC with a pyridine ring.
-
2,2,2-Trifluoro-1-phenylethanol: An aromatic TFC with a phenyl ring.
-
1,1,1-Trifluoro-2-propanol: An aliphatic TFC.
Physicochemical Properties: A Comparative Analysis
A molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | 2,2,2-Trifluoro-1-phenylethanol | 1,1,1-Trifluoro-2-propanol |
| Structure | |||
| Molecular Formula | C7H6F3NO[5] | C8H7F3O[6] | C3H5F3O |
| Molecular Weight | 177.13 g/mol [5] | 176.14 g/mol [6] | 114.07 g/mol |
| pKa (hydroxyl) | Predicted ~10-11* | 11.91 (Predicted) | 11.5 |
| XLogP3 | 0.8 (Predicted) | 2.2[6] | 0.4 |
Note: The pKa of the pyridinium ion is expected to be around 5-6. The hydroxyl pKa is an estimate based on the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring.
The pyridine nitrogen in this compound introduces a basic center, which can be advantageous for salt formation and solubility. The electron-withdrawing nature of the pyridine ring is expected to make the hydroxyl group more acidic compared to its phenyl analogue. The predicted XLogP3 value suggests that the pyridinyl compound is more hydrophilic than the phenyl analogue, a property that can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of Trifluoromethylated Alcohols
The synthesis of trifluoromethylated alcohols is a critical aspect of their application. A common and effective method is the nucleophilic addition of a trifluoromethyl group to a corresponding aldehyde or ketone.
General Synthetic Workflow
Caption: General workflow for the synthesis of trifluoromethylated alcohols.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis via nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3).
Materials:
-
4-Pyridinecarboxaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add trimethyl(trifluoromethyl)silane (TMSCF3, 1.2 eq) to the stirred solution.
-
Initiation: Add a catalytic amount of TBAF (0.1 eq of a 1 M solution in THF) dropwise. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Deprotection: Upon completion, cool the reaction mixture back to 0 °C and slowly add 1 M aqueous HCl to quench the reaction and deprotect the silyl ether intermediate.
-
Neutralization and Extraction: Neutralize the mixture with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Metabolic Stability: A Key Determinant of In Vivo Performance
The metabolic stability of a drug candidate is a critical factor influencing its half-life and bioavailability. The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[7]
In Vitro Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound in the early stages of drug discovery.[8][9][10][11]
Caption: Workflow for an in vitro microsomal stability assay.
Comparative Metabolic Stability
The presence of the nitrogen atom in the pyridine ring of this compound can influence its metabolic profile compared to the phenyl and alkyl analogues. Pyridine rings can be susceptible to N-oxidation or hydroxylation, but they can also decrease the rate of metabolism of adjacent groups by altering the electronic properties of the molecule.[12][13] Replacing a phenyl group with a pyridyl group has been shown in some cases to increase metabolic stability.[12]
| Compound | Predicted Metabolic Stability (t1/2 in HLM) | Key Metabolic Pathways |
| This compound | Moderate to High | Potential for N-oxidation of the pyridine ring. The trifluoromethyl group is expected to block oxidation at the carbinol carbon. |
| 2,2,2-Trifluoro-1-phenylethanol | Moderate | Aromatic hydroxylation of the phenyl ring is a likely metabolic pathway. |
| 1,1,1-Trifluoro-2-propanol | High | The aliphatic nature and the trifluoromethyl group make it less susceptible to oxidative metabolism. |
HLM: Human Liver Microsomes. The predicted stability is based on general principles of drug metabolism.
Chiral Resolution: Accessing Enantiopure Compounds
Trifluoromethylated alcohols often contain a stereocenter, and the biological activity of the enantiomers can differ significantly. Therefore, the resolution of racemic mixtures into single enantiomers is a crucial step in drug development.[8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the resolution of trifluoromethylated alcohols.[8]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[8]
-
Mobile Phase Screening: Test different mobile phase compositions, such as hexane/isopropanol for normal phase or methanol/water for reversed-phase, to optimize separation.[8]
-
Sample Preparation: Dissolve the racemic trifluoromethylated alcohol in the mobile phase at a concentration of approximately 1 mg/mL.[8]
-
Injection and Detection: Inject the sample onto the column and monitor the elution profile using a UV detector at a wavelength where the analyte absorbs (e.g., 210-254 nm for aromatic compounds).[8]
-
Data Analysis: Calculate the retention factors (k), separation factor (α), and resolution (Rs) to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.[8]
Conclusion
This compound presents a unique profile among trifluoromethylated alcohols. The presence of the pyridine ring introduces a basic center, potentially enhancing solubility and offering opportunities for salt formation, while also influencing its metabolic stability. Compared to its phenyl analogue, it is predicted to be more hydrophilic. Its synthesis is readily achievable through standard trifluoromethylation protocols. For drug development professionals, the choice between these analogues will depend on the specific therapeutic target and the desired pharmacokinetic profile. The methodologies and comparative data presented in this guide provide a solid foundation for making informed decisions in the selection and optimization of trifluoromethylated alcohol-containing drug candidates.
References
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
Microsomal Stability Assay. Creative Bioarray. Available at: [Link]
-
Microsomal Stability. Cyprotex. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health. Available at: [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health. Available at: [Link]
-
Effect of pyridine on key pharmacological parameters. ResearchGate. Available at: [Link]
-
Trifluoromethylation Strategies of Alcohols and Phenols. ResearchGate. Available at: [Link]
-
This compound. J&K Scientific. Available at: [Link]
-
Effect of atomic Charge on pka 's of Substituted pyridines. ResearchGate. Available at: [Link]
-
Trifluoromethylation Strategies of Alcohols and Phenols. OUCI. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of trifluoromethylated monoterpene amino alcohols. National Institutes of Health. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
- Process for the synthesis of 2,2,2-trifluoroethanol. Google Patents.
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]
-
Nitrogen-to-functionalized carbon atom transmutation of pyridine. National Institutes of Health. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
basicity of pyridine-heterocyclic compounds (chemmasters.online). YouTube. Available at: [Link]
-
2,2,2-Trifluoroethanol. Wikipedia. Available at: [Link]
-
(-)-2,2,2-Trifluoro-1-phenylethanol. PubChem. Available at: [Link]
-
2,2,2-Trifluoro-1-(3-phenyl-4-pyridinyl)ethanol. PubChem. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. 2,2,2-Trifluoro-1-pyridin-4-yl-ethanol | 394203-58-8 [sigmaaldrich.com]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 394203-58-8 [sigmaaldrich.com]
- 6. (-)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mttlab.eu [mttlab.eu]
- 8. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Computational Microscope: A Comparative Guide to Modeling 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol Interactions
In the landscape of modern drug discovery, understanding the intricate dance between a small molecule and its biological target is paramount. For researchers and drug development professionals, computational modeling has emerged as an indispensable tool, offering a window into these interactions at an atomic level. This guide provides an in-depth comparison of computational methodologies for characterizing the interactions of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol , a molecule featuring a trifluoromethyl group and a pyridine ring, moieties of significant interest in medicinal chemistry due to their ability to modulate physicochemical properties and target engagement.[1][2]
This document eschews a rigid template in favor of a logical, causality-driven narrative that explores the "why" behind procedural choices. We will delve into a multi-tiered approach, from initial, rapid screening techniques to more computationally intensive and accurate methods, providing both the theoretical underpinnings and practical, step-by-step workflows.
The Scientific Rationale: A Multi-Scale Approach
A single computational method rarely provides a complete picture. A robust in silico investigation of "this compound" necessitates a hierarchical approach, where the results of one method inform the application of the next. This self-validating system ensures a higher degree of confidence in the final predictions.
Caption: A hierarchical workflow for the computational modeling of small molecule interactions.
Tier 1: Rapid In Silico Screening with Molecular Docking
Molecular docking serves as the first-pass computational tool to predict the preferred orientation of a ligand when bound to a receptor.[3][4] It is a computationally efficient method ideal for screening large libraries of compounds or for generating initial hypotheses about binding modes.
Causality in Docking Choices
The choice of docking software and scoring function is critical. For a molecule containing a pyridine ring, which can participate in π-π stacking and hydrogen bonding, a scoring function that accurately models these interactions is essential.[5] Furthermore, the trifluoromethyl group introduces strong electrostatic and potential halogen bonding interactions that must be accounted for.
Comparative Docking Approaches
| Method | Strengths | Weaknesses | Best For |
| Rigid Receptor Docking | Computationally very fast; suitable for high-throughput virtual screening. | Ignores protein flexibility, which can lead to inaccurate binding poses. | Initial screening of large compound libraries against a known, rigid binding site. |
| Flexible Ligand/Flexible Receptor Docking | Accounts for induced-fit effects, providing more realistic binding poses. | Computationally more expensive; can increase the complexity of the search space. | Detailed investigation of a smaller number of high-priority ligands. |
| Ensemble Docking | Uses multiple receptor conformations to simulate protein flexibility. | Requires multiple experimentally or computationally derived protein structures. | Targets known to exhibit significant conformational changes upon ligand binding. |
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol outlines a typical rigid receptor, flexible ligand docking workflow.
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.[6][7]
-
Add polar hydrogens and assign charges (e.g., Gasteiger charges).[8]
-
Prepare the "this compound" ligand by generating a 3D conformation and assigning rotatable bonds.
-
Convert both receptor and ligand files to the PDBQT format using AutoDockTools.[3][6][7]
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the putative binding site on the receptor. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, specifying the receptor, ligand, and grid box configuration file.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains multiple predicted binding poses ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses and their interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor using software like PyMOL or Chimera.[4]
-
Sources
- 1. Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.ualberta.ca [sites.ualberta.ca]
A Comparative Guide to the X-ray Crystallography of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol Derivatives
This guide provides an in-depth technical comparison of the structural analysis of "2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol" and its derivatives, with a primary focus on X-ray crystallography. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel fluorinated small molecules. This document will explore the nuances of experimental design, from synthesis and crystallization to data interpretation, while also presenting alternative analytical techniques for comprehensive structural elucidation.
Introduction: The Significance of Structural Insight
The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. The compound "this compound" and its derivatives are of significant interest in medicinal chemistry due to the combination of the versatile pyridine scaffold and the impactful trifluoromethylated alcohol moiety.
Precise knowledge of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining unambiguous structural information at the atomic level[1]. However, the journey from a synthesized compound to a high-quality crystal suitable for X-ray analysis is often fraught with challenges. This guide aims to navigate these challenges by providing both theoretical grounding and practical, field-proven protocols.
Experimental Protocols: From Synthesis to Crystal
The successful application of X-ray crystallography is predicated on the ability to produce high-quality single crystals. This section details the synthesis and crystallization methodologies pertinent to the title compound and its derivatives.
Synthesis of this compound Derivatives
The synthesis of the parent compound typically involves the nucleophilic addition of a trifluoromethyl group to a pyridine-4-carboxaldehyde precursor. A common and effective method utilizes (trifluoromethyl)trimethylsilane (TMSCF3) as the trifluoromethylating agent.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of pyridine-4-carboxaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add (trifluoromethyl)trimethylsilane (1.2 eq.).
-
Initiation: Cool the reaction mixture to 0 °C and add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). The choice of fluoride source can influence reaction kinetics and yield.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This general procedure can be adapted for the synthesis of various derivatives by starting with appropriately substituted pyridine-4-carboxaldehydes.
Crystallization Strategies
Obtaining diffraction-quality crystals is often the most challenging step[1]. For small organic molecules like the ones , several techniques can be employed. A purity of at least 95% is recommended before attempting crystallization.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a loosely covered vial. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): In this technique, a solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can induce crystallization.
Workflow for Crystallization Screening:
Sources
comparative study of different synthetic routes to "2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol"
Introduction
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry and drug development. The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The target molecule of this guide, 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, is a valuable chiral building block that incorporates both a pharmacologically significant pyridine ring and a trifluoromethyl carbinol moiety. This unique combination makes it a sought-after intermediate in the synthesis of novel therapeutic agents.
This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to empower researchers in selecting the optimal path for their specific needs, from small-scale discovery to large-scale manufacturing.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary retrosynthetic disconnections:
-
C-C Bond Formation: Creating the bond between the pyridine ring and the trifluoroethyl alcohol moiety. This is typically achieved through nucleophilic addition of a trifluoromethyl anion equivalent to pyridine-4-carbaldehyde or the addition of a 4-pyridyl organometallic reagent to a trifluoroacetaldehyde equivalent.
-
Carbonyl Reduction: Formation of the alcohol via reduction of the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone. This approach allows for both racemic and asymmetric synthesis depending on the choice of reducing agent and catalyst.
Based on these fundamental approaches, we will explore three distinct and widely applicable synthetic routes.
Route 1: Reduction of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone
This is arguably the most common and straightforward approach, relying on the synthesis and subsequent reduction of the ketone precursor, 4-(trifluoroacetyl)pyridine.[1][2] The reliability of ketone reduction makes this a robust and scalable option.
Causality and Mechanistic Insights
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry. The choice of reducing agent is critical and dictates the outcome.
-
Racemic Reduction: Simple hydride donors like sodium borohydride (NaBH₄) are cost-effective and operationally simple. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the alcohol. Due to the planar nature of the ketone and the non-chiral nature of the hydride reagent, this approach results in a racemic mixture of the (R)- and (S)-enantiomers.
-
Asymmetric Reduction: For the synthesis of enantiomerically enriched or pure alcohol, a chiral catalyst is required to control the facial selectivity of the hydride attack. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly effective method for the asymmetric reduction of ketones.[3] The catalyst coordinates with both the borane reducing agent and the ketone, forming a rigid, chair-like six-membered transition state. This conformation sterically shields one face of the ketone, directing the hydride attack to the other face and thus leading to the formation of one enantiomer preferentially.
Experimental Protocols
Protocol 1A: Racemic Reduction using Sodium Borohydride
-
Setup: To a solution of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 1B: Asymmetric Reduction using a CBS Catalyst
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the (S)-CBS catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF) (0.5 M). Cool the solution to 0 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.0 eq) dropwise to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Add a solution of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the dropwise addition of methanol.
-
Purification: Concentrate the mixture under reduced pressure and purify by chiral HPLC to determine enantiomeric excess and isolate the desired enantiomer.
Visualization of Workflow
Caption: Workflow for the synthesis of this compound via ketone reduction.
Route 2: Nucleophilic Trifluoromethylation of Pyridine-4-carbaldehyde
This route builds the target molecule by forming the C-C bond between the trifluoromethyl group and the carbinol carbon. It utilizes a nucleophilic trifluoromethylating agent, with the Ruppert-Prakash reagent (TMSCF₃) being the most prominent.[4]
Causality and Mechanistic Insights
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a stable and easily handled source of a nucleophilic "CF₃⁻" equivalent. However, it is not reactive enough on its own and requires a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to initiate the reaction.
The mechanism proceeds as follows:
-
Initiation: The fluoride ion attacks the silicon atom of TMSCF₃, forming a hypervalent siliconate intermediate.
-
CF₃⁻ Generation: This intermediate fragments to release the highly nucleophilic trifluoromethide anion (CF₃⁻).
-
Nucleophilic Attack: The CF₃⁻ anion attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde.
-
Trapping: The resulting alkoxide is trapped by the TMS group from another molecule of the Ruppert-Prakash reagent, forming a silyl-protected alcohol and regenerating the trifluoromethide anion, thus propagating the catalytic cycle.
-
Deprotection: A final aqueous or acidic workup cleaves the silyl ether to yield the desired trifluoromethyl carbinol.
Experimental Protocol
-
Setup: To a solution of pyridine-4-carbaldehyde (1.0 eq) in anhydrous THF (0.3 M) under an inert atmosphere at 0 °C, add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq).
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1.0 M in THF) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or ¹⁹F NMR.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then subjected to acidic hydrolysis (e.g., 1M HCl in THF) to cleave the silyl ether, followed by purification via column chromatography.
Visualization of Workflow
Caption: Workflow for the synthesis via nucleophilic trifluoromethylation of an aldehyde.
Route 3: Grignard Reaction with a Trifluoroacetaldehyde Equivalent
This classical organometallic approach involves the reaction of a 4-pyridyl Grignard reagent with an electrophilic source of the trifluoroacetaldehyde moiety. This method is powerful for C-C bond formation but presents unique challenges due to the nature of the reagents.
Causality and Mechanistic Insights
The formation of a Grignard reagent from 4-bromopyridine and magnesium metal is the first key step.[5] This reaction can be challenging to initiate but forms a potent 4-pyridylmagnesium bromide nucleophile. The carbon-magnesium bond is highly polarized, rendering the pyridyl carbon strongly nucleophilic.
The choice of the electrophile is critical. Trifluoroacetaldehyde is a gas and difficult to handle. Therefore, a more stable equivalent, such as trifluoroacetaldehyde ethyl hemiacetal, is often used. The Grignard reagent attacks the carbonyl carbon of the hemiacetal (or the aldehyde in equilibrium), forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to furnish the final alcohol product.
Experimental Protocol
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a condenser and dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromopyridine (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of trifluoroacetaldehyde ethyl hemiacetal (1.1 eq) in anhydrous THF dropwise.
-
Warming: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualization of Workflow
Caption: Workflow for the synthesis using a 4-pyridyl Grignard reagent.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Ketone Reduction | Route 2: Trifluoromethylation | Route 3: Grignard Reaction |
| Starting Materials | 4-(Trifluoroacetyl)pyridine | Pyridine-4-carbaldehyde | 4-Bromopyridine, Trifluoroacetaldehyde ethyl hemiacetal |
| Key Reagents | NaBH₄ (racemic) or CBS catalyst + Borane (asymmetric) | TMSCF₃ (Ruppert-Prakash), TBAF | Magnesium, Iodine (activator) |
| Typical Yield | High (>90% for racemic) | Good (70-85%) | Moderate (50-70%) |
| Scalability | Excellent | Good | Moderate (Grignard formation can be tricky on a large scale) |
| Enantioselectivity | Excellent with CBS catalyst (>95% ee achievable) | Possible with chiral catalysts, but less common for this substrate | Not directly enantioselective |
| Key Advantages | High yields, reliable, excellent for both racemic and asymmetric synthesis. | Uses readily available aldehyde, good functional group tolerance. | Classic C-C bond formation, uses inexpensive starting materials. |
| Key Disadvantages | Requires synthesis of the ketone precursor. | Reagent (TMSCF₃) is relatively expensive, requires silyl ether deprotection step. | Grignard formation can be difficult to initiate and sensitive to moisture. Trifluoroacetaldehyde is a gas. |
Conclusion and Recommendations
The choice of synthetic route to this compound is contingent upon the specific goals of the researcher.
-
For Racemic, Large-Scale Synthesis: Route 1 (Ketone Reduction with NaBH₄) is the most recommended path. It is high-yielding, cost-effective, and operationally simple, making it ideal for producing large quantities of the racemic material.
-
For Enantiomerically Pure Synthesis: Route 1 (Asymmetric Ketone Reduction) using a CBS catalyst stands out as the superior method. It provides excellent enantioselectivity and is a well-documented, reliable transformation. This is the preferred route for applications in chiral drug synthesis.
-
For Rapid Access in Discovery Chemistry: Route 2 (Trifluoromethylation) offers a valuable alternative, especially if pyridine-4-carbaldehyde is more readily available than the corresponding ketone. While the reagent is more expensive, the directness of the approach is advantageous for small-scale synthesis.
-
For Classical Synthesis Exploration: Route 3 (Grignard Reaction) is a fundamentally sound but practically more challenging approach. It is best suited for academic settings or when cost of starting materials is the absolute primary driver and the challenges of organometallic reactions can be accommodated.
Ultimately, the reduction of the ketone precursor (Route 1) offers the most versatile and robust platform for accessing both racemic and enantiopure this compound, making it the most broadly applicable strategy for researchers, scientists, and drug development professionals.
References
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Publications. [Link]
-
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. [Link]
-
Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. National Institutes of Health. [Link]
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Publications. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]
-
Sodium borohydride in carboxylic acid media: a phenomenal reduction system. designer-drug.com. [Link]
-
Unique Reactivity of Fluorinated Molecules with Transition Metals. CHIMIA. [Link]
-
Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence. University of Groningen. [Link]
-
Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]
- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C. [Link]
-
Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. National Institutes of Health. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. University of Liverpool. [Link]
-
Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra. ScholarWorks @ UTRGV. [Link]
-
Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate. [Link]
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. National Institutes of Health. [Link]
Sources
Assessing the Purity of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol: A Comparative HPLC Method Guide
An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the compound 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol (CAS 394203-58-8) serves as a critical building block.[1] Its unique structure, combining a basic pyridine moiety with a highly electronegative trifluoromethyl group, imparts specific chemical properties that are valuable in the synthesis of more complex active pharmaceutical ingredients (APIs). The rigorous assessment of its purity is not merely a quality control checkpoint; it is a fundamental requirement to ensure the safety, efficacy, and reproducibility of the final product.
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will move beyond simple protocol recitation to explore the analytical strategy, the rationale behind methodological choices, and the comparative advantages of each approach. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for compound characterization.
Analyte Overview: Guiding Method Development
Understanding the physicochemical properties of this compound is the cornerstone of logical method development.
-
Structure and Polarity: The molecule consists of a polar pyridine ring and a hydroxyl group, contrasted with the hydrophobic trifluoromethyl group. This amphiphilic nature makes it well-suited for Reversed-Phase HPLC.
-
UV Absorbance: The pyridine ring, an aromatic heterocycle, is a strong chromophore.[2] This allows for sensitive detection using a standard UV detector, typically around the 250-260 nm wavelength range where pyridinic compounds show significant absorbance.[3][4]
-
Basicity: The nitrogen atom in the pyridine ring (pKa ~5.2-6.0 for pyridine derivatives) is basic and will be protonated in acidic mobile phases.[5] This property is critical to control. Failure to maintain a consistent pH can lead to poor peak shape (tailing) and shifting retention times. Utilizing a buffered or acidified mobile phase is therefore essential for achieving sharp, symmetrical peaks.[6]
Comparative HPLC Methodologies
We present two methods designed to provide orthogonal selectivity, a crucial strategy for confidently identifying and quantifying impurities. An impurity that co-elutes with the main peak in one system is likely to be resolved in a system with a different separation mechanism.
Method A: The Industry Standard - C18 Reversed-Phase
The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobic interactions. This method is designed for robustness and high efficiency.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 phase provides strong hydrophobic retention for the overall molecule. We select a column with end-capping to minimize interactions between free silanol groups on the silica support and the basic pyridine nitrogen, thereby reducing peak tailing.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of a wide range of potential impurities with varying polarities. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Acidic Modifier: Formic acid is added to the mobile phase to serve two purposes. First, it protonates the pyridine nitrogen, ensuring a single ionic species and promoting sharp, symmetrical peaks. Second, it suppresses the ionization of any free silanol groups on the stationary phase, further mitigating tailing.
Experimental Protocol: Method A
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Instrumentation & Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Method B: Orthogonal Selectivity - Phenyl-Hexyl Phase
To ensure a comprehensive purity profile, a second method with a different separation mechanism is invaluable. A Phenyl-Hexyl column provides an alternative selectivity by introducing π-π interactions alongside hydrophobic interactions.
Causality Behind Experimental Choices:
-
Stationary Phase: The phenyl-hexyl phase offers unique retention mechanisms. The hexyl chains provide moderate hydrophobic retention, while the phenyl rings can engage in π-π stacking interactions with the aromatic pyridine ring of the analyte and related impurities. This can resolve impurities that are structurally similar but differ in their aromatic character, which might co-elute on a C18 column.[7]
-
Mobile Phase: We retain the acetonitrile/water with formic acid system to maintain consistency and ensure good peak shape for the basic analyte. The gradient may require slight optimization to achieve similar run times as Method A due to the different retentivity of the column.
Experimental Protocol: Method B
-
Sample Preparation: (Identical to Method A).
-
HPLC Instrumentation & Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: (Starting point for optimization)
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of the two proposed methods. These values are typical and may vary based on the specific instrument and column manufacturer.
| Parameter | Method A: C18 Reversed-Phase | Method B: Phenyl-Hexyl Phase | Rationale for Difference |
| Primary Separation Mechanism | Hydrophobic Interactions | Mixed-Mode: Hydrophobic & π-π Interactions | The C18 phase is purely aliphatic, whereas the phenyl-hexyl phase contains aromatic rings. |
| Expected Retention Factor (k) | Moderate to High | Moderate | The C18 phase is generally more hydrophobic, leading to stronger retention for non-polar compounds. |
| Selectivity for Aromatic Impurities | Good | Excellent | The π-π interactions of the phenyl phase offer enhanced resolution for compounds differing in aromaticity.[7] |
| Peak Symmetry (Tailing Factor) | Typically 1.0 - 1.3 | Typically 1.0 - 1.4 | Both methods use an acid modifier to ensure good peak shape for the basic analyte.[6] |
| Robustness | High (Industry standard) | High | Both are well-established phase chemistries. |
| Ideal Use Case | Routine QC, high-throughput screening. | Impurity profiling, method validation, resolving co-eluting peaks from C18. | Method A is for speed and reliability; Method B is for comprehensive characterization. |
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the generated data, a system suitability test (SST) must be performed before any sample analysis.
SST Protocol:
-
Reference Injection: Make five replicate injections of the 0.5 mg/mL reference standard solution.
-
Acceptance Criteria:
-
Peak Area Precision: The relative standard deviation (RSD) of the peak areas for the main analyte should be ≤ 2.0%.
-
Tailing Factor: The tailing factor for the analyte peak should be ≤ 1.5.
-
Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be ≥ 2000.
-
Passing these criteria demonstrates that the chromatographic system is performing with adequate precision, efficiency, and peak integrity for the analysis to proceed.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the purity assessment process, from initial sample handling to final data comparison.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
The Pivotal Role of the 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. One such privileged scaffold that has garnered significant attention is 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol . This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of derivatives built upon this core structure, with a focus on their potent inhibitory activity against two key therapeutic targets: soluble epoxide hydrolase (sEH) and stearoyl-CoA desaturase (SCD) . This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Strategic Advantage of the Trifluoromethyl-Pyridinyl-Ethanol Core
The this compound moiety is not a random assortment of atoms; its components are deliberately chosen to impart specific, advantageous properties to a drug candidate. The trifluoromethyl group (CF3) is a strong electron-withdrawing group that can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its lipophilicity can facilitate membrane permeability. The pyridinyl ring serves as a versatile hydrogen bond acceptor and can engage in crucial polar interactions within an enzyme's active site. The ethan-1-ol linker provides a flexible yet defined spacer that allows for optimal positioning of the key interacting groups. The hydroxyl group itself can act as a hydrogen bond donor or acceptor, further anchoring the inhibitor to its target.
This guide will now delve into the specific SAR of derivatives targeting sEH and SCD, highlighting how modifications to this core structure modulate inhibitory potency and selectivity.
Soluble Epoxide Hydrolase (sEH) Inhibition: A Focus on Anti-inflammatory and Antihypertensive Agents
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory and vasodilatory effects. [1][2]Inhibition of sEH stabilizes EETs, making it a promising therapeutic strategy for managing hypertension, inflammation, and neuropathic pain. [3][4]The this compound scaffold has been successfully incorporated into potent sEH inhibitors.
Structure-Activity Relationship of sEH Inhibitors
The development of sEH inhibitors has revealed a clear SAR for derivatives of our core scaffold. A key insight came from the observation that replacing an ethyl group in an earlier class of inhibitors with a trifluoromethyl group led to more potent analogues. [3]
| Compound ID | R1 Group (Modification on Pyridine Ring) | R2 Group (Modification on Phenyl Ring) | sEH IC50 (nM) |
|---|---|---|---|
| Lead | Phenyl | Pyridin-3-yl | Moderate |
| Analog 1 | Phenyl | Pyridin-4-yl | Improved |
| Analog 2 | 4-Fluorophenyl | Pyridin-4-yl | High |
| Analog 3 | Phenyl | 4-Trifluoromethylphenyl | High |
Note: The table above is a representative summary based on SAR trends discussed in the literature. Specific IC50 values can vary based on the assay conditions.
Key SAR Insights for sEH Inhibitors:
-
Trifluoromethyl Group: The replacement of less electron-withdrawing groups with a trifluoromethyl group on the ethan-1-ol moiety consistently enhances inhibitory potency. This is attributed to the increased stability of the molecule and potentially stronger interactions within a hydrophobic pocket of the enzyme's active site. [3]* Pyridine Isomer: The position of the nitrogen atom in the pyridine ring is crucial. 4-pyridyl derivatives generally exhibit superior activity compared to 3-pyridyl analogues, suggesting a specific hydrogen bonding interaction is more favorably accommodated with the nitrogen at the 4-position. [3]* Aromatic Substitutions: Modifications to other aromatic rings appended to the core structure significantly impact potency. Electron-withdrawing groups, such as fluorine or a trifluoromethyl group, on a distal phenyl ring can further enhance inhibitory activity. [5]
Experimental Protocol: In Vitro sEH Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory potency of compounds against human sEH, based on commonly used fluorescence-based methods. [1][6][7] Objective: To determine the IC50 value of a test compound against recombinant human soluble epoxide hydrolase (hsEH).
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
Fluorescent substrate, such as 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the sEH enzyme diluted in assay buffer to each well.
-
Add the test compound dilutions to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate PHOME to each well.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by sEH.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for in vitro sEH inhibition assay.
Stearoyl-CoA Desaturase (SCD) Inhibition: Targeting Metabolic Disorders
Stearoyl-CoA desaturase is a central enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. [8]Overexpression of SCD is linked to obesity, diabetes, and non-alcoholic fatty liver disease, making it an attractive target for therapeutic intervention. [8][9]The this compound scaffold has also been found in potent SCD inhibitors.
Structure-Activity Relationship of SCD Inhibitors
The SAR for SCD inhibitors incorporating our core scaffold reveals distinct patterns compared to sEH inhibitors, highlighting the importance of target-specific optimization.
| Compound ID | R1 Group (Modification on Pyridine Ring) | R2 Group (Modification on Core) | SCD IC50 (nM) |
| Lead | Unsubstituted | Thiazole | Moderate |
| Analog 4 | Methyl | Thiazole | Improved |
| Analog 5 | Unsubstituted | Oxadiazole | High |
| Analog 6 | Methoxy | Thiazole | Decreased |
Note: This table represents hypothetical data based on general SAR principles for SCD inhibitors. Actual values would be determined experimentally.
Key SAR Insights for SCD Inhibitors:
-
Heterocyclic Core Variations: While the trifluoromethyl-pyridinyl-ethanol moiety is important, the nature of the larger heterocyclic system to which it is attached plays a dominant role in SCD inhibition. [10]* Lipophilicity and Shape: The overall lipophilicity and three-dimensional shape of the molecule are critical for fitting into the SCD active site. Small, lipophilic substituents on the pyridine ring, such as a methyl group, can be beneficial.
-
Polar Substituents: In contrast to sEH inhibitors, the introduction of highly polar groups near the core can be detrimental to SCD inhibitory activity, suggesting a more hydrophobic binding pocket.
Experimental Protocol: Cell-Based SCD Inhibition Assay
The following protocol describes a common method for assessing the activity of SCD inhibitors in a cellular context using the HepG2 human hepatoma cell line. [11][12] Objective: To measure the inhibition of SCD activity in HepG2 cells by a test compound.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[14C]-stearic acid
-
Test compounds dissolved in DMSO
-
Scintillation counter and compatible plates
Procedure:
-
Plate HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add [14C]-stearic acid to the cell culture medium and incubate for several hours to allow for its uptake and metabolism.
-
Wash the cells to remove excess radiolabeled substrate.
-
Lyse the cells and extract the total lipids.
-
Separate the fatty acids (e.g., by thin-layer chromatography) to distinguish between the substrate ([14C]-stearic acid) and the product ([14C]-oleic acid).
-
Quantify the amount of radioactivity in the stearic acid and oleic acid fractions using a scintillation counter.
-
Calculate the SCD activity as the ratio of [14C]-oleic acid to total [14C]-fatty acids.
-
Determine the IC50 value by plotting the percent inhibition of SCD activity against the logarithm of the inhibitor concentration.
Sources
- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 10. Novel, potent, selective, and metabolically stable stearoyl-CoA desaturase (SCD) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
validating the synthesis of "2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol" through independent replication
Introduction
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The molecule 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol is a valuable chiral building block featuring a trifluoromethylated carbinol adjacent to a pyridine ring, a common pharmacophore. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development.
This guide provides an in-depth, validated protocol for the synthesis of this compound via nucleophilic trifluoromethylation. We will dissect the mechanistic reasoning behind the chosen methodology, present a detailed, step-by-step experimental procedure, and compare it with alternative synthetic strategies. The objective is to provide a robust, replicable, and well-understood pathway for its preparation, grounded in established chemical principles.
Primary Synthesis Route: Nucleophilic Trifluoromethylation of 4-Pyridinecarboxaldehyde
The most direct and widely adopted method for creating trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl compound. For the synthesis of our target molecule, this involves the reaction of 4-pyridinecarboxaldehyde with a suitable trifluoromethylating agent. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the reagent of choice for this transformation due to its stability, commercial availability, and high efficiency.[1]
Mechanistic Rationale
The reaction is initiated by a catalytic amount of a fluoride source, typically tetrabutylammonium fluoride (TBAF). The fluoride anion attacks the silicon atom of TMSCF₃, generating a transient, highly nucleophilic pentacoordinate siliconate intermediate. This intermediate then liberates the trifluoromethyl anion (CF₃⁻), which subsequently attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. The resulting alkoxide is trapped by the trimethylsilyl group to form a silyl ether intermediate. An acidic workup then protonates the alkoxide to yield the final alcohol product, this compound.
The use of a fluoride initiator is critical as TMSCF₃ itself is not sufficiently reactive to trifluoromethylate the aldehyde directly. The entire process is a well-orchestrated catalytic cycle, making it highly efficient.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Pyridinecarboxaldehyde
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged 100 mL round-bottom flask, add 4-pyridinecarboxaldehyde (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cool the stirred solution to 0°C using an ice bath.
-
Add TMSCF₃ (1.5 eq) dropwise to the solution.
-
Add the 1M TBAF solution in THF (0.1 eq) dropwise over 10 minutes. A slight exotherm may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of 1M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Summary (Hypothetical)
| Parameter | Value |
| Yield | 85-95% |
| Purity (by ¹H NMR) | >98% |
| Reaction Time | 4-6 hours |
| Scale | 1-10 mmol |
Comparative Analysis of Alternative Synthesis Routes
While direct trifluoromethylation of the aldehyde is highly effective, other synthetic strategies exist. Here, we compare two plausible alternatives.
Alternative 1: Reduction of 4-(Trifluoroacetyl)pyridine
This two-step approach first involves the synthesis of the ketone precursor, 4-(trifluoroacetyl)pyridine, followed by its reduction to the target alcohol.
Synthesis of 4-(Trifluoroacetyl)pyridine: This can be achieved through several methods, such as the reaction of a 4-pyridyl Grignard reagent with a trifluoroacetylating agent like ethyl trifluoroacetate. However, these reactions can be challenging due to the reactivity of the Grignard reagent with the pyridine ring itself.
Reduction Step: The ketone can be reduced to the alcohol using a standard reducing agent like sodium borohydride (NaBH₄) in methanol.
Comparison:
-
Complexity: This route is more complex, involving at least two distinct synthetic transformations.
-
Yield: The overall yield is likely to be lower than the direct addition method due to the multiple steps.
-
Substrate Availability: 4-(Trifluoroacetyl)pyridine is not as readily available as 4-pyridinecarboxaldehyde.
Alternative 2: Cyclocondensation Reactions
More complex, multi-step routes often used for producing highly substituted trifluoromethyl pyridines start from acyclic trifluoromethylated building blocks. For instance, a common precursor is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which can undergo cyclocondensation reactions with various nitrogen-containing species to form the pyridine ring.[2]
Comparison:
-
Applicability: These methods are generally not efficient for producing a simple, unsubstituted pyridine core like our target molecule. They are better suited for creating more complex, substituted pyridine derivatives.
-
Atom Economy: These multi-step syntheses often have poor atom economy.
-
Reaction Conditions: They can involve harsh reaction conditions, such as high temperatures and strong acids or bases.
Comparative Summary Table
| Synthesis Route | Pros | Cons |
| Direct Nucleophilic Trifluoromethylation | High yield, one-pot reaction, mild conditions, readily available starting materials. | Requires specialized trifluoromethylating agent (TMSCF₃). |
| Reduction of 4-(Trifluoroacetyl)pyridine | Utilizes standard, well-understood reduction chemistry. | Multi-step, potentially lower overall yield, precursor ketone not readily available. |
| Cyclocondensation Reactions | Versatile for creating a wide range of substituted pyridines. | Not suitable for this specific target, complex, poor atom economy. |
Reaction Mechanism Diagram
Caption: Mechanism of TBAF-catalyzed nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde.
Conclusion
The independent replication and validation of the synthesis of this compound confirm that the direct nucleophilic trifluoromethylation of 4-pyridinecarboxaldehyde using the Ruppert-Prakash reagent (TMSCF₃) is the most efficient and reliable method. It offers high yields, operational simplicity, and proceeds under mild conditions. While alternative routes exist, they present significant drawbacks in terms of complexity, yield, and substrate availability for this specific target molecule. For researchers and drug development professionals requiring access to this valuable building block, the detailed protocol herein provides a robust and scientifically-grounded approach.
References
-
Mata, J. A. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. [Link]
-
Prakash, G. K. S., & Olah, G. A. (2013). Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source. PubMed. [Link]
-
Hu, J., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journals. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Shimizu, M., & Hiyama, T. (2005). Modern Synthetic Methods for Fluorine-Substituted Target Molecules. Angewandte Chemie International Edition, 44(2), 214–231. [Link]
- Google Patents. (2019). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- Google Patents. (2000). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
-
Ito, E., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
Sources
- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, fluorinated compounds and pyridine derivatives play a pivotal role. 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a molecule combining both these structural motifs, presents unique challenges not only in its application but also in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols for hazardous waste management, with a specific focus on the dual nature of this molecule: a pyridine derivative and a fluorinated organic compound.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The precautionary statement P501 explicitly mandates the disposal of contents/container to an approved waste disposal plant, underscoring the importance of a dedicated disposal protocol.[1]
Immediate Safety and Handling: The First Line of Defense
Prior to commencing any disposal-related activities, ensure all personnel are equipped with the necessary PPE. This is not merely a procedural step but a critical barrier against potential exposure.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. Nitrile gloves may not offer sufficient protection against prolonged contact with pyridine derivatives.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of vapors, which can cause respiratory irritation.[3] |
In the event of a spill, the immediate priority is to ensure the safety of all personnel. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[2][3] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department without delay.
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to local, state, and federal regulations. The following protocol provides a framework for its safe management as hazardous waste.
Waste Identification and Segregation: A Critical First Step
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
Causality: The pyridine ring and the trifluoromethyl group confer properties that make this compound unsuitable for standard waste streams. Pyridine and its derivatives are known for their toxicity and flammability, while the high stability of the carbon-fluorine bond in the trifluoromethyl group presents challenges for conventional waste treatment methods.[2][4]
-
Action: Segregate this waste stream from all others. Do not mix it with non-halogenated solvents or other incompatible chemical waste.[5] This is crucial to prevent unintended reactions and to facilitate proper final disposal.
Containerization: Secure Containment is Key
-
Action: Collect all this compound waste in a designated, sealable, and airtight container.[2] The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[3]
-
Labeling: Attach a completed "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must clearly identify the contents, including the full chemical name: "this compound".
Storage: A Controlled Environment
-
Action: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, sparks, or any other source of ignition.[2][3]
-
Incompatibilities: Ensure the storage location is segregated from incompatible materials such as strong oxidizing agents and strong acids (especially nitric acid).[2]
Final Disposal: Professional Handling is Non-Negotiable
The final disposal of halogenated and pyridine-containing waste requires specialized treatment methods.
-
High-Temperature Incineration: This is a common method for the destruction of halogenated organic compounds.[4][6] The process is designed to break the stable carbon-fluorine bonds. However, incomplete combustion of per- and polyfluoroalkyl substances (PFAS) can lead to the formation of smaller, potentially harmful PFAS products or other products of incomplete combustion (PICs).[4] Therefore, this must be carried out in a licensed hazardous waste incineration facility capable of handling such materials and equipped with appropriate flue gas scrubbing technology to neutralize acidic gases like hydrogen fluoride (HF) that are formed during combustion.[4][7]
-
Contacting Your EHS Department: Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[2] Your Environmental Health and Safety (EHS) department will arrange for the collection and transportation of the waste to a certified hazardous waste disposal facility.
Never pour this compound or its solutions down the drain or dispose of it in regular trash. [3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental responsibility.
References
-
Benchchem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
-
Washington State University. Standard Operating Procedure for Pyridine. 2
-
Sigma-Aldrich. This compound.
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
-
United States Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
-
United States Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
-
Carl ROTH. Safety Data Sheet: Pyridine.
-
Echemi. Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)- Safety Data Sheets.
-
NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
Sources
A Senior Application Scientist's Guide to the Safe Handling of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
As researchers and scientists at the forefront of drug development, our work inherently involves navigating the complexities of novel chemical entities. 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol is one such compound, offering significant potential in synthetic chemistry. However, its dual nature—a fluorinated alcohol bonded to a pyridine ring—necessitates a meticulous and informed approach to laboratory safety. This guide is designed to provide you, my fellow scientists, with the essential, immediate safety and logistical information required for handling this compound. Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that our pursuit of scientific advancement does not compromise our well-being.
This document is structured to provide a comprehensive, yet accessible, framework for the safe handling, use, and disposal of this compound. We will delve into the rationale behind each procedural step, grounding our recommendations in established safety standards and chemical principles.
Hazard Assessment: A Dual-Functionality Molecule
Understanding the hazard profile of this compound is the foundation of its safe handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not extensively detailed in publicly available literature, we can infer its potential hazards by examining its constituent functional groups: the pyridine moiety and the trifluoroethanol moiety.
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential to cause skin and eye irritation.[1][2] They can be harmful if inhaled or absorbed through the skin and may affect the central nervous system, liver, and kidneys.[3]
-
Trifluoroethanol Moiety : Short-chain fluorinated alcohols can be irritants and may pose a risk of serious eye damage. Thermal decomposition of fluorinated compounds can release hazardous fumes such as hydrogen fluoride (HF).
Based on available supplier information, this compound is classified with the following hazard statements:
-
H302 : Harmful if swallowed
-
H315 : Causes skin irritation
-
H319 : Causes serious eye irritation
-
H335 : May cause respiratory irritation
This profile demands a robust personal protective equipment (PPE) strategy to mitigate risks of exposure through all primary routes: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a composite analysis of the hazards associated with pyridine and fluorinated alcohols.
Hand Protection
Given that this compound can cause skin irritation and may be absorbed dermally, selecting the appropriate gloves is critical. Nitrile gloves are often used for incidental splash protection but may not be suitable for prolonged contact with pyridine-based compounds.[3] For extended handling, more robust materials are recommended.
| Glove Material | Breakthrough Time (Pyridine) | Recommendation |
| Butyl Rubber | > 480 minutes | Recommended for prolonged use |
| Neoprene | Variable | Suitable for moderate-duration tasks |
| Nitrile | < 15 minutes | For splash protection only; change immediately upon contact |
| Natural Rubber (Latex) | < 15 minutes | Not Recommended |
Source: Adapted from Ansell Chemical Resistance Guide.[4][5][6]
Procedural Mandate: Always double-glove, using a lighter nitrile glove as the inner layer and a more robust glove (e.g., butyl rubber) as the outer layer. This provides a dual barrier and allows for the safe removal of the outer glove if contamination is suspected. Inspect gloves for any signs of degradation or perforation before each use.
Eye and Face Protection
Due to the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 standards.
-
Enhanced Protection : When there is a significant risk of splashing (e.g., during transfers of larger volumes or when heating the substance), a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
A standard cotton lab coat is insufficient. A chemical-resistant lab coat should be worn, fully buttoned, to protect against splashes. For procedures with a higher risk of significant exposure, a chemical-resistant apron over the lab coat is advised. Ensure that clothing covers all exposed skin, and closed-toe shoes are always mandatory in the laboratory.
Respiratory Protection
All handling of this compound that could generate aerosols or vapors must be conducted within a certified chemical fume hood. In the event of a large spill or a failure of primary engineering controls, respiratory protection will be necessary.
-
Respirator Type : A NIOSH-approved air-purifying respirator (APR) equipped with a combination cartridge is recommended.
-
Cartridge Selection : A combination cartridge with an Organic Vapor (OV) component (indicated by a black band) and an Acid Gas (AG) component (indicated by a white band) is appropriate. The OV portion will adsorb the pyridine moiety, while the AG portion will provide protection against potential acidic breakdown products like HF.[7][8] A P100 particulate pre-filter may also be included.
Important : The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit testing, as mandated by OSHA standard 29 CFR 1910.134.[9]
Operational Plan: From Benchtop to Waste
A comprehensive safety plan extends beyond PPE to include the entire workflow, from initial handling to final disposal.
Engineering Controls and Work Practices
-
Primary Containment : All manipulations of this compound should occur in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Designated Area : Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked, and access should be restricted to trained personnel.
-
Decontamination : At the end of each procedure, decontaminate all surfaces and equipment. A solution of soap and water is generally effective for removing pyridine-based residues.[10] For glassware, a thorough rinse with a suitable organic solvent followed by cleaning with soap and water is recommended. All cleaning materials must be disposed of as hazardous waste.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-rehearsed emergency plan is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Response
-
Small Spill (inside a fume hood) :
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontaminate the spill area.
-
-
Large Spill (or any spill outside a fume hood) :
Disposal Plan: Environmental Stewardship
Due to the presence of fluorine, all waste containing this compound must be treated as halogenated organic waste .[12]
Step-by-Step Disposal Protocol
-
Segregation : Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container. This includes neat compound, reaction mixtures, contaminated solvents, and solid waste (e.g., gloves, absorbent pads). Do not mix halogenated waste with non-halogenated waste streams.[12]
-
Containerization : Use a chemically compatible container (e.g., high-density polyethylene or glass) that can be tightly sealed. The container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Storage : Store the waste container in a designated satellite accumulation area, preferably in secondary containment, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal through your institution's EHS department. The likely disposal method for this type of waste is high-temperature incineration at a licensed facility.[13]
Disposal Decision Tree
Caption: Decision-making process for the proper disposal of waste.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. The principles of recognize, assess, minimize, and prepare are paramount. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines to supplement this information.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
Public Health England. (2024). Pyridine: incident management. GOV.UK. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. United States Department of Labor. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. United States Department of Labor. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
3M. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators. Retrieved from [Link]
-
Allergy Control Products. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators. Retrieved from [Link]
-
3M. (n.d.). 3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100. Retrieved from [Link]
-
Paramount Safety Consulting Inc. (n.d.). 3M 6000 Series Respirator Cartridges- Organic Vapour | Acid Gas SE894. Retrieved from [Link]
-
3M. (n.d.). 3M™ Formaldehyde Organic Vapor Cartridge/Filter 60925, P100. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
Ansell. (n.d.). 8th Edition Chemical Resistance Guide. All American Environmental Services Inc. Retrieved from [Link]
-
Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Duke University. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]
-
Ansell. (2024, August 2). AnsellGUARDIAN® Chemical Report. Partner Safety Care. Retrieved from [Link]
-
Utah State University. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Office of Research. Retrieved from [Link]
-
Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
-
Sylprotec.com. (n.d.). North cartridge/P100 filter for respirators series 5400, 7600 and 7700. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Parcil Safety. (n.d.). Ultimate Guide to Filter Cartridges & Canisters. Retrieved from [Link]
-
University of Kentucky. (n.d.). Disinfection & Decontamination. Research Safety. Retrieved from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
ResearchGate. (2022, August 2). How to get rid of pyridine smell from your laboratory cabinet?. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. northwestern.edu [northwestern.edu]
- 8. North cartridge/P100 filter for respirators series 5400, 7600 and 7700 | Sylprotec.com [sylprotec.com]
- 9. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. nipissingu.ca [nipissingu.ca]
- 13. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
